1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICMXCDJSOOXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625968 | |
| Record name | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-89-4, 518990-20-0 | |
| Record name | 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933694-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid
This guide provides a comprehensive overview of the synthetic pathway for 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The molecule and its derivatives are key intermediates in the synthesis of various bioactive agents, including NIK inhibitors, CFTR inhibitors, and RBP4 antagonists.[1] This document will delve into a robust and scalable synthetic route, elucidating the underlying chemical principles and providing detailed experimental protocols for researchers and professionals in the field.
Introduction: The Significance of the Pyrano[4,3-c]pyrazole Scaffold
The fusion of pyran and pyrazole ring systems creates a unique bicyclic scaffold with significant therapeutic potential. Pyranopyrazoles, in general, exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2] The specific isomer, this compound, serves as a crucial building block for constructing more complex drug candidates. The strategic placement of the carboxylic acid group at the 3-position of the pyrazole ring offers a versatile handle for further chemical modifications and diversity-oriented synthesis.
A Validated Synthetic Pathway
A notable and efficient synthesis of this compound has been developed, which addresses the challenges of expensive starting materials and low yields associated with previous methods.[1] This three-step synthesis, commencing from readily available diethyl oxalate and tetrahydropyranone, provides a practical and scalable route to the target compound.
The overall synthetic transformation is depicted in the workflow diagram below:
Figure 1: A high-level workflow diagram illustrating the three-step synthesis of the target compound.
Step 1: Synthesis of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate (Intermediate 2)
The initial step involves a Claisen condensation between tetrahydropyranone and diethyl oxalate.[1] This reaction is facilitated by a strong, non-nucleophilic base, lithium bis(trimethylsilyl)amide (LiHMDS), at low temperatures to ensure regioselectivity and prevent self-condensation of the starting ketone.
Reaction Scheme:
Figure 2: Reaction scheme for the Claisen condensation to form the β-keto ester intermediate.
Experimental Protocol:
-
To a solution of tetrahydropyranone (1) and diethyl oxalate in anhydrous tetrahydrofuran (THF), add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise at a temperature of -70 to -80°C.
-
Maintain the reaction mixture at this temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable acidic workup to neutralize the base and isolate the crude product.
-
Purify the crude product, 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate (2), by column chromatography.
Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate 3)
The second step is a cyclization reaction where the β-keto ester intermediate (2) reacts with hydrazine hydrate in the presence of glacial acetic acid to form the pyrazole ring.[1] This is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound.
Reaction Scheme:
Figure 3: Ring closure reaction to form the pyranopyrazole ester.
Experimental Protocol:
-
Dissolve the purified intermediate (2) in glacial acetic acid.
-
Add hydrazine hydrate to the solution and stir the reaction mixture. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, neutralize the acetic acid and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3) by recrystallization or column chromatography.
Step 3: Synthesis of this compound (Final Product 4)
The final step is the hydrolysis of the ethyl ester (3) to the corresponding carboxylic acid (4). This is typically achieved using a base-mediated saponification followed by acidification.[1]
Reaction Scheme:
Figure 4: Hydrolysis of the ethyl ester to the final carboxylic acid product.
Experimental Protocol:
-
Dissolve the ethyl ester (3) in a mixture of ethanol and water.
-
Slowly add an aqueous solution of lithium hydroxide and heat the reaction mixture to 40-60°C.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture and carefully acidify it with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the final product, this compound (4), with high purity.[1]
Alternative Synthetic Considerations: A Broader Perspective
While the above three-step synthesis is robust, the field of pyranopyrazole synthesis is rich with alternative methodologies, often focusing on multicomponent reactions (MCRs) for improved efficiency and atom economy.[3][4] These one-pot syntheses typically involve the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, often in the presence of a catalyst.[5]
Key Features of Multicomponent Approaches:
-
Catalysis: A wide array of catalysts, including bases like piperidine and morpholine, as well as solid-supported and nanocatalysts, have been employed to facilitate these reactions.[6] Green catalysts, such as L-proline and γ-alumina, have also been explored.[6]
-
Reaction Conditions: Many modern protocols focus on environmentally friendly conditions, such as using water as a solvent, solvent-free reactions, or employing energy sources like ultrasound or microwave irradiation.[2]
-
Structural Diversity: MCRs allow for the rapid generation of a library of pyranopyrazole derivatives by varying the starting components, particularly the aldehyde.[5]
While these MCRs are powerful for generating diverse pyranopyrazole scaffolds, they often lead to the pyrano[2,3-c]pyrazole regioisomer. The synthesis of the specific this compound target often necessitates a more directed, stepwise approach as detailed in the primary protocol.
Conclusion
The synthesis of this compound presented herein offers a reliable and scalable method for obtaining this valuable building block for drug discovery. The three-step sequence, starting from inexpensive and readily available materials, provides a high-yielding route with straightforward purification procedures.[1] Understanding both this specific pathway and the broader context of pyranopyrazole synthesis, including multicomponent strategies, equips researchers with the necessary knowledge to both produce the target molecule and to design novel analogs for future therapeutic applications.
References
- 1. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. jetir.org [jetir.org]
- 4. jetir.org [jetir.org]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
An In-depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid: Synthesis, Predicted Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Given the limited availability of experimental data for this specific molecule, this document synthesizes information from published synthesis routes, predicted physicochemical properties, and the well-documented biological activities of the broader pyranopyrazole class. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, characteristics, and potential applications of this and related compounds.
Introduction: The Significance of the Pyranopyrazole Scaffold
Heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.[1] Among these, fused heterocyclic systems containing pyran and pyrazole rings, known as pyranopyrazoles, have garnered considerable attention in the scientific community.[2] These scaffolds are recognized for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The structural rigidity and synthetic tractability of the pyranopyrazole core make it an attractive starting point for the design of novel therapeutic agents.[2] this compound is a key intermediate in the development of more complex molecules, with its carboxylic acid moiety providing a convenient handle for further chemical modification.[5]
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [3][6] |
| Molecular Weight | 168.15 g/mol | [3][6] |
| XlogP | -0.2 | [7] |
| Topological Polar Surface Area (TPSA) | 61.7 Ų | [4] |
| Hydrogen Bond Donors | 2 | ChemAxon |
| Hydrogen Bond Acceptors | 3 | [4] |
| pKa (strongest acidic) | 4.2 (estimated) | ChemAxon |
| pKa (strongest basic) | 1.8 (estimated) | ChemAxon |
Note: The pKa values are estimated based on the chemical structure and should be experimentally verified. The XlogP value suggests that the compound is likely to be hydrophilic.
Synthesis of this compound
A patented synthetic route provides a clear and efficient method for the preparation of the title compound.[5] This three-step synthesis is advantageous due to its use of readily available starting materials and mild reaction conditions, making it suitable for laboratory-scale synthesis and potential industrial scale-up.[5]
Synthetic Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
The following protocol is adapted from the disclosed synthesis method.[5]
Step 1: Synthesis of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate (2)
-
To a solution of diethyl oxalate and tetrahydropyran-4-one in an appropriate aprotic solvent (e.g., anhydrous THF or diethyl ether), add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) dropwise at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The molar ratio of the reactants should be carefully controlled, with a suggested ratio of tetrahydropyranone to diethyl oxalate to LiHMDS being approximately 1:1:1.[5]
-
Allow the reaction to stir at low temperature for 30-120 minutes.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate 2 .
Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3)
-
Dissolve the crude intermediate 2 in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the formation of the pyrazole ring by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to afford the pure ethyl ester intermediate 3 .
Step 3: Synthesis of this compound (4)
-
Dissolve the purified ethyl ester 3 in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base such as sodium hydroxide or potassium hydroxide to the solution.
-
Heat the mixture to reflux and stir until the hydrolysis of the ester is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., concentrated hydrochloric acid) to a pH of 2-3.[5]
-
The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound 4 .[5]
Spectroscopic Characterization (Predicted and Comparative)
While specific experimental spectra for the title compound are not available, the expected spectroscopic features can be inferred from the analysis of related pyranopyrazole and pyrazole-carboxylic acid derivatives found in the literature.[1][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the tetrahydropyran ring, likely as multiplets in the aliphatic region. The NH proton of the pyrazole ring would appear as a broad singlet, and the carboxylic acid proton would be a downfield singlet, the position of which may vary with solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the tetrahydropyran ring, as well as signals for the sp²-hybridized carbons of the pyrazole ring and the carbonyl carbon of the carboxylic acid, which would be the most downfield signal.
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration for the carboxylic acid carbonyl group, and N-H stretching for the pyrazole ring. C-O stretching bands for the pyran ether linkage are also expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).
Potential Applications in Drug Discovery
The pyranopyrazole scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3][4][10] Consequently, this compound represents a valuable building block for the synthesis of novel drug candidates.
Logical Relationship of the Scaffold to Biological Activity
Caption: Reported biological activities of the pyranopyrazole scaffold.
Derivatives of the pyranopyrazole core have been investigated for their potential as:
-
Anticancer Agents: By targeting various cellular pathways involved in cancer progression.[3]
-
Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.[2][3]
-
Anti-inflammatory Drugs: Modulating inflammatory responses in the body.[2]
-
Antiviral Compounds: Inhibiting the replication of various viruses.[4]
The carboxylic acid functionality of this compound allows for the straightforward synthesis of amide and ester libraries, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion and Future Directions
This compound is a synthetically accessible and medicinally relevant heterocyclic compound. While there is a clear need for the experimental determination and publication of its physicochemical and spectroscopic data, the available information on its synthesis and the biological activities of the broader pyranopyrazole class underscores its potential as a valuable intermediate in drug discovery. Future research should focus on the thorough experimental characterization of this molecule and the synthesis and biological evaluation of its derivatives to unlock their full therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. biocompare.com [biocompare.com]
- 7. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | VSNCHEM [vsnchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Introduction to the Molecular Scaffold
1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a fused heterocyclic system with a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol [2][9]. This scaffold is of interest in medicinal chemistry due to the prevalence of pyranopyrazole cores in biologically active molecules, which have shown a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties[6][8]. The structure integrates a tetrahydropyran ring, a pyrazole ring, and a carboxylic acid functional group, each contributing distinct features to its spectroscopic signature. Understanding these features is critical for confirming structural integrity, assessing purity, and elucidating reaction outcomes.
Molecular Structure and Numbering Scheme
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, analysis of both ¹H and ¹³C NMR spectra provides unambiguous confirmation of its structure.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is crucial. Its ability to dissolve the polar carboxylic acid and engage in hydrogen bonding with the N-H and O-H protons prevents rapid proton exchange, allowing for their observation in the spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~13.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and appears as a broad signal due to hydrogen bonding and chemical exchange. Its presence is a key indicator of the functional group. |
| ~12.5 | Broad Singlet | 1H | NH | The pyrazole N-H proton is also acidic and deshielded. Its chemical shift can vary depending on concentration and temperature but is expected downfield. |
| ~4.60 | Singlet | 2H | C4-H ₂ | These methylene protons are adjacent to the electron-withdrawing pyrazole ring system and the oxygen atom, leading to a downfield shift. The singlet multiplicity arises from magnetic equivalence. |
| ~3.80 | Triplet | 2H | C6-H ₂ | These protons are adjacent to the oxygen atom, shifting them downfield. They are expected to couple with the C7 protons, resulting in a triplet. |
| ~2.90 | Triplet | 2H | C7-H ₂ | These protons are adjacent to the C6 methylene group and the fused pyrazole ring. Coupling with the C6 protons should produce a triplet. |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Expert Insights |
| ~162.0 | C =O | The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield. |
| ~145.0 | C 3 | This carbon is part of the pyrazole double bond and is attached to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. |
| ~138.0 | C 7a | This is the other sp²-hybridized carbon of the pyrazole ring, also shifted downfield due to its position within the aromatic system. |
| ~105.0 | C 3a | This is the fused quaternary carbon atom. Its chemical shift is influenced by both the pyran and pyrazole rings. |
| ~65.0 | C 6 | This carbon is attached to the electronegative oxygen atom of the pyran ring, causing a significant downfield shift into the typical C-O range. |
| ~40.0 | C 4 | This methylene carbon is adjacent to the pyrazole ring, resulting in a moderate downfield shift. |
| ~25.0 | C 7 | This is the most upfield aliphatic carbon, being beta to the pyran oxygen. |
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR sample preparation, acquisition, and analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the N-H bond.
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group | Expert Insights |
| 3300 - 2500 | O-H Stretch | Very Broad | Carboxylic Acid | This is the hallmark of a carboxylic acid, appearing as a very broad absorption band due to strong intermolecular hydrogen bonding. It often overlaps with C-H stretches. |
| ~3200 | N-H Stretch | Medium, Broad | Pyrazole N-H | The N-H stretch of the pyrazole ring is also expected in this region. It will likely be superimposed on the broad O-H signal. |
| ~2950 | C-H Stretch | Medium | Aliphatic C-H | These signals arise from the C-H bonds of the tetrahydropyran ring. |
| ~1700 | C=O Stretch | Strong | Carboxylic Acid | A strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is a definitive feature. Its position confirms the presence of the acid group. |
| ~1640 | C=N Stretch | Medium | Pyrazole Ring | The stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |
| ~1250 | C-O Stretch | Strong | Carboxylic Acid & Pyran | This region will contain strong signals from the C-O single bond stretching of both the carboxylic acid and the ether linkage in the pyran ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.
-
Data Acquisition: Scan the sample, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically background-subtracted. Identify and label the key absorption peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly vital for confirming the molecular formula.
Expected Mass Spectrometric Data
-
Technique: Electrospray Ionization (ESI) is the preferred method due to the polarity of the molecule.
-
Mode: Both positive and negative ion modes should be employed for comprehensive analysis.
-
Expected Ions (HRMS):
-
Positive Mode ([M+H]⁺): The calculated exact mass for [C₇H₉N₂O₃]⁺ is 169.0608 . The experimentally observed mass should be within 5 ppm of this value.
-
Negative Mode ([M-H]⁻): The calculated exact mass for [C₇H₇N₂O₃]⁻ is 167.0462 . This provides complementary confirmation of the molecular weight.
-
-
Predicted Fragmentation:
-
A primary and highly characteristic fragmentation pathway would be the loss of CO₂ (44 Da) from the [M-H]⁻ ion, a classic fragmentation for carboxylic acids.
-
Another expected fragmentation in positive mode would be the loss of H₂O (18 Da) from the [M+H]⁺ ion.
-
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide outlines the predicted spectral features based on established chemical principles and data from analogous structures. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen framework, FTIR will confirm the presence of key functional groups (especially the carboxylic acid), and HRMS will provide an unambiguous determination of the molecular formula. Researchers working with this compound can use this detailed analysis as a robust benchmark for structural verification and purity assessment.
References
- 1. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 2. This compound - [sigmaaldrich.com]
- 3. sciensage.info [sciensage.info]
- 4. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. PubChemLite - 1h,4h,6h,7h-pyrano[4,3-c]pyrazole-3-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
The Diverse Biological Landscape of Pyranopyrazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyranopyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
Pyranopyrazole derivatives, a fascinating class of fused heterocyclic compounds, have emerged as a focal point in medicinal chemistry and drug discovery.[1][2] Their unique structural framework, integrating both a pyran and a pyrazole ring, bestows upon them a remarkable versatility to interact with a wide array of biological targets.[3][4] This has led to the discovery of a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics.[2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of pyranopyrazole derivatives, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies: Building the Pyranopyrazole Core
The synthesis of pyranopyrazole derivatives is often achieved through efficient and atom-economical multicomponent reactions (MCRs).[2] The one-pot, four-component reaction is a cornerstone of pyranopyrazole synthesis, typically involving an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[3][5] This approach allows for the rapid generation of molecular diversity, a crucial aspect of modern drug discovery.[2] Various catalysts, including environmentally benign organocatalysts like citric acid, have been successfully employed to facilitate these reactions, often under mild and eco-friendly conditions.[5]
Experimental Protocol: One-Pot Synthesis of Pyranopyrazole Derivatives
This protocol outlines a general and widely adopted method for the synthesis of pyranopyrazole derivatives.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain the pure pyranopyrazole derivative.
-
Dry the purified product under vacuum.
Causality in Experimental Choices: The choice of a one-pot, four-component reaction is driven by its efficiency and high atom economy, minimizing waste and simplifying the synthetic process. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively low toxicity. Piperidine, a basic catalyst, facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, a key step in the reaction cascade. Refluxing provides the necessary energy to drive the reaction to completion.
A Spectrum of Biological Activities: Therapeutic Potential of Pyranopyrazoles
The pyranopyrazole scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous studies have highlighted the potent anticancer activity of pyranopyrazole derivatives against various cancer cell lines.[6][7] Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[8][9][10]
Mechanism of Action: Induction of Apoptosis
Several pyranopyrazole derivatives have been shown to induce apoptosis through the intrinsic pathway.[6][8] This typically involves:
-
Increased production of Reactive Oxygen Species (ROS): This creates oxidative stress within the cancer cells.[8][9]
-
Disruption of Mitochondrial Membrane Potential: Leading to the release of pro-apoptotic factors like cytochrome c.
-
Activation of Caspases: A cascade of proteases that execute the apoptotic program. Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is a common observation.[8][9]
-
Modulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[6][11]
Some pyranopyrazole derivatives also exhibit anticancer activity by inhibiting key enzymes involved in cancer progression, such as topoisomerase II, which is crucial for DNA replication and repair.[10]
Caption: Apoptosis induction by pyranopyrazole derivatives.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic ring attached to the pyranopyrazole core significantly influence anticancer activity. Electron-withdrawing groups, such as nitro or halo groups, have been shown to enhance cytotoxicity in many cases.[6][12] Conversely, electron-donating groups like methoxy have also been associated with potent activity, indicating that the electronic properties of the substituent play a complex role.[6]
-
The Role of the Amino and Cyano Groups: The 6-amino and 5-cyano groups on the pyran ring are often crucial for activity, likely participating in hydrogen bonding interactions with target proteins.
Table 1: Anticancer Activity of Representative Pyranopyrazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 5.21 | [6] |
| Compound B | A549 (Lung) | 3.17 | [6] |
| Compound C | HCT116 (Colon) | 8.21 | [1] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 | [8][9] |
| Compound 7b | A549 (Lung) | 2.07 (Topo II inhibition) | [10] |
Antimicrobial Activity: Combating Pathogenic Microbes
Pyranopyrazole derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[2][13] Their mechanism of action can involve the inhibition of essential microbial enzymes, such as DNA gyrase, which is responsible for DNA replication.[14]
Mechanism of Action: Inhibition of DNA Gyrase
Molecular docking studies have suggested that pyranopyrazole derivatives can bind to the active site of bacterial DNA gyrase, preventing it from carrying out its function and ultimately leading to bacterial cell death.[14]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as benzoxazole, into the pyranopyrazole scaffold can enhance antimicrobial activity.[14]
-
Substituents on the Phenyl Ring: The presence of specific substituents on the phenyl ring can modulate the antimicrobial spectrum and potency.
Table 2: Antimicrobial Activity of Representative Pyranopyrazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5c | E. coli | 6.25 | [2] |
| Compound 5c | K. pneumoniae | 6.25 | [2] |
| Compound 6a | S. aureus | - | [14] |
| Compound 6d | Various bacteria | - | [14] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological process, and chronic inflammation is implicated in numerous diseases. Pyranopyrazole derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[15][16][17]
Mechanism of Action: Selective COX-2 Inhibition
COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[18] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyranopyrazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15][19] The sulfonamide moiety present in some pyrazole derivatives is known to contribute to their COX-2 selectivity.[20]
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Substituents at the C4 Position: The presence of an electron-withdrawing group, such as a trifluoromethyl or sulfonamide group, at the C4 position of the pyrazole ring can enhance COX-2 inhibitory activity.[16]
-
Aryl Substituents: The nature and substitution pattern of the aryl groups at other positions of the pyrazole ring also play a crucial role in determining potency and selectivity.[21][22]
Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases
Emerging research suggests that pyranopyrazole derivatives may hold therapeutic potential for neurodegenerative disorders like Alzheimer's disease.[23][24] Their neuroprotective effects are thought to stem from multiple mechanisms.
Mechanism of Action in Neuroprotection:
-
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter crucial for cognitive function. Their inhibition can lead to improved synaptic transmission.[23]
-
Anti-amyloid Aggregation: Some pyranopyrazole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[23]
-
Antioxidant and Anti-inflammatory Properties: By reducing oxidative stress and neuroinflammation, these compounds can protect neurons from damage.[23]
-
Hydrogen Bond Donating Ability: The N2 hydrogen bond donating ability of the pyrazolone ring has been identified as a crucial factor for the neuroprotective activity of some derivatives.[25]
Experimental Workflows: A Guide to Biological Evaluation
The biological evaluation of pyranopyrazole derivatives relies on a variety of well-established in vitro assays.
Workflow for Anticancer Activity Screening
Caption: Experimental workflow for anticancer activity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][14][26][27][28]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyranopyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyranopyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Future Perspectives and Challenges
The field of pyranopyrazole research continues to evolve, with ongoing efforts to discover novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Future research will likely focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of bioactive pyranopyrazole derivatives to better understand their mechanisms of action.
-
Lead Optimization: Utilizing structure-based drug design and medicinal chemistry strategies to optimize the lead compounds for improved efficacy and safety.
-
In Vivo Studies: Translating the promising in vitro findings into in vivo animal models to assess their therapeutic potential in a more complex biological system.
-
Exploration of New Biological Activities: Investigating the potential of pyranopyrazoles in other therapeutic areas, such as antiviral and antidiabetic applications.
The primary challenges in this field include ensuring the selectivity of these compounds to minimize off-target effects and optimizing their drug-like properties, such as solubility and bioavailability, to ensure their effectiveness in vivo.
Conclusion
Pyranopyrazole derivatives represent a privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic accessibility, make them an attractive area of research for drug discovery professionals. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships, as outlined in this guide, is essential for unlocking their full therapeutic potential and translating these promising compounds from the laboratory to the clinic.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. One-pot Synthesis of New Pyranopyrazole Derivatives Using ZnO [nanomaterchem.com]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyranopyrazole based derivatives: Design, synthesis, and biological evaluation as potential topoisomerase II inhibitors, apoptotic inducers, and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. unitedjchem.org [unitedjchem.org]
- 13. sciensage.info [sciensage.info]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Substituted pyrazolones require N2 hydrogen bond donating ability to protect against cytotoxicity from protein aggregation of mutant superoxide dismutase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Pyranopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyranopyrazole scaffolds are a significant class of heterocyclic compounds, drawing considerable attention in medicinal and organic chemistry due to their diverse and potent biological activities.[1][2] These fused five- and six-membered heterocyclic systems are cornerstones in the development of novel therapeutic agents, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, anticancer, and analgesic effects.[2][3][4] This technical guide provides an in-depth exploration of the synthesis of pyranopyrazoles, with a primary focus on modern, efficient, and sustainable methodologies. We will delve into the mechanistic intricacies of their formation, the strategic application of various catalytic systems, and provide detailed, field-proven protocols for their synthesis.
The Pyranopyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The pyranopyrazole nucleus is a versatile structural motif, with four possible isomers: pyrano[2,3-c]pyrazole, pyrano[4,3-c]pyrazole, pyrano[3,2-c]pyrazole, and pyrano[3,4-c]pyrazole.[2][5] Among these, the pyrano[2,3-c]pyrazole isomer is the most extensively studied, owing to its significant biological and medicinal properties.[6][7] The inherent functionalities and the spatial arrangement of heteroatoms in the pyranopyrazole core allow for diverse chemical modifications, making it an attractive scaffold for the design of new drugs.[8]
The biological significance of pyranopyrazoles is vast, with derivatives showing promise as:
-
Anticancer agents: Certain pyranopyrazoles have been identified as potential inhibitors of human Chk1 kinase, a key target in cancer therapy.[3][6]
-
Antimicrobial agents: Numerous studies have reported the potent antibacterial and antifungal activities of pyranopyrazole derivatives.[7][9]
-
Anti-inflammatory and analgesic agents: These compounds have shown significant potential in mitigating inflammation and pain.[3][6]
-
Antiviral agents: Recent research has highlighted the potential of pyranopyrazoles as inhibitors of human coronaviruses.[10]
-
Agrochemicals: Beyond medicine, pyranopyrazoles have applications in agriculture as fungicides, bactericides, and herbicides.[6][11]
Strategic Synthesis: The Rise of Multicomponent Reactions
The efficient construction of the pyranopyrazole scaffold is a key objective for synthetic chemists. While multi-step syntheses have been reported, one-pot multicomponent reactions (MCRs) have emerged as the most powerful and preferred strategy.[5][12] MCRs offer numerous advantages, including experimental simplicity, high atom economy, reduced reaction times, and minimization of waste, aligning with the principles of green chemistry.[6][13]
The most common MCR for synthesizing pyranopyrazoles involves the condensation of four key building blocks:
-
An aromatic or heteroaromatic aldehyde
-
Malononitrile
-
A β-ketoester (commonly ethyl acetoacetate)
This four-component reaction proceeds through a cascade of reactions, typically involving Knoevenagel condensation, Michael addition, and subsequent cyclization to afford the final pyranopyrazole product.[11][12]
Mechanistic Insights into the Four-Component Synthesis
A plausible reaction mechanism for the four-component synthesis of pyranopyrazoles is depicted below. The reaction is often initiated by the Knoevenagel condensation of the aldehyde and malononitrile to form an arylidene malononitrile intermediate. Concurrently, the reaction between the β-ketoester and hydrazine hydrate forms a pyrazolone intermediate. This is followed by a Michael addition of the pyrazolone to the arylidene malononitrile, and subsequent intramolecular cyclization and tautomerization to yield the final dihydropyrano[2,3-c]pyrazole.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. urfjournals.org [urfjournals.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. jetir.org [jetir.org]
- 13. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
CAS Number: 518990-20-0
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyranopyrazole Scaffold
The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a privileged heterocyclic system in medicinal chemistry.[1] This core structure is the foundation for a multitude of compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[2][3] The pyrazole moiety itself is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a cornerstone in the design of numerous therapeutic agents.[4] 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (CAS No. 518990-20-0) is a key intermediate and a molecule of significant interest within this class, offering a versatile platform for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on the practical insights relevant to researchers in the field.
Chemical Properties and Identification
A clear understanding of the fundamental chemical properties of a compound is crucial for its synthesis, purification, and application.
| Property | Value | Source(s) |
| CAS Number | 518990-20-0 | [5] |
| Molecular Formula | C₇H₈N₂O₃ | [5][6] |
| Molecular Weight | 168.15 g/mol | [5] |
| Canonical SMILES | C1COCC2=C1NN=C2C(=O)O | [6] |
| InChI Key | YICMXCDJSOOXSM-UHFFFAOYSA-N | [5] |
Synthetic Pathway and Methodologies
The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature, which offers a scalable and efficient route.[1] The primary advantage of this pathway is the use of readily available starting materials and mild reaction conditions, making it suitable for laboratory-scale synthesis and potential industrial scale-up.[1]
The overall synthetic workflow can be visualized as a three-stage process:
References
- 1. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 6. PubChemLite - 1h,4h,6h,7h-pyrano[4,3-c]pyrazole-3-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
The Tetrahydropyrano[4,3-c]pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to Tetrahydropyrano[4,3-c]pyrazoles: Synthesis, Bioactivity, and Therapeutic Potential
Executive Summary: The fusion of pyrazole and tetrahydropyran rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. This guide focuses on the tetrahydropyrano[4,3-c]pyrazole core, a less-explored but highly promising isomer. We will dissect the prevalent synthetic methodologies, particularly efficient multicomponent reactions, and provide a detailed protocol. Furthermore, this document synthesizes the current understanding of the biological activities of this scaffold, with a particular focus on its emerging role as a potent inhibitor of protein kinases in anticancer research. Structure-activity relationship (SAR) insights are provided to guide future drug discovery efforts, underpinned by a commitment to rigorous, reproducible science.
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly versatile pharmacophore known for its presence in drugs like the anti-inflammatory Celecoxib and the anti-tumor agent Crizotinib.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, combined with its metabolic stability, makes it a "privileged structure" in drug design.[1][3]
When fused with a tetrahydropyran (THP) ring—a common motif in natural products—the resulting bicyclic system gains a three-dimensional architecture that can enhance target binding and improve pharmacokinetic properties.[4] Among the possible fusion isomers, the tetrahydropyrano[4,3-c]pyrazole system presents a unique spatial arrangement of heteroatoms and substituent vectors. While its isomer, pyrano[2,3-c]pyrazole, has been more widely studied, the [4,3-c] scaffold holds distinct potential for creating novel intellectual property and targeting different biological spaces.[5][6] This guide provides a focused exploration of this promising, yet under-documented, heterocyclic system.
Synthetic Strategies: Building the Core
The construction of the tetrahydropyrano[4,3-c]pyrazole core is most efficiently achieved through multicomponent reactions (MCRs). These reactions are a cornerstone of modern synthetic and green chemistry, allowing for the formation of complex molecules from simple precursors in a single step, thereby reducing waste and improving efficiency.[7][8]
The Domino Approach: A Mechanistic Insight
A prevalent and elegant strategy for synthesizing tetrahydropyrano[4,3-c]pyrazoles involves a domino reaction. This approach typically combines a pyrazolone derivative, an aldehyde, and an active methylene compound. The causality of this experimental choice lies in its efficiency; the reaction proceeds through a sequence of interconnected steps without the need to isolate intermediates.
The mechanism, as illustrated below, generally begins with a Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the pyrazolone tautomer, and subsequent intramolecular cyclization and dehydration to yield the final fused heterocyclic system.[9] The choice of catalyst (often a base like piperidine or an organocatalyst) is critical for facilitating the initial condensation and subsequent cyclization steps.[5]
Figure 1: Generalized workflow for a domino synthesis of the target scaffold.
Experimental Protocol: Three-Component Synthesis of a Tetrahydropyrano[4,3-c]pyrazole Derivative
This protocol is a representative example of a self-validating system. The successful formation of the product can be readily monitored by Thin Layer Chromatography (TLC), and the final structure is unambiguously confirmed by standard spectroscopic methods.
Materials:
-
3-Methyl-1-phenyl-2-pyrazolin-5-one (1 mmol, 1.0 eq)
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol, 1.0 eq)
-
Malononitrile (1 mmol, 1.0 eq)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol, 0.1 eq)
Procedure:
-
To a 50 mL round-bottom flask, add 3-methyl-1-phenyl-2-pyrazolin-5-one, the selected aromatic aldehyde, and malononitrile in ethanol.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add piperidine as a catalyst to the reaction mixture.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The appearance of a new, lower Rf spot indicates product formation.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual reactants and catalyst.
-
Recrystallize the crude product from ethanol to obtain the purified tetrahydropyrano[4,3-c]pyrazole derivative.
-
Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Structural Characterization
Unambiguous characterization is essential for validating the synthesis of the correct isomer.
-
NMR Spectroscopy: In ¹H NMR spectra, characteristic signals include singlets for the pyran protons and distinct aromatic multiplets corresponding to the substituents. The ¹³C NMR will show key signals for the sp3 carbons of the tetrahydropyran ring and the quaternary carbons at the ring fusion.[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and molecular formula of the synthesized compounds.[10]
-
X-Ray Crystallography: For novel derivatives, single-crystal X-ray analysis provides definitive proof of the molecular structure, including the regiochemistry of the fused rings and the relative stereochemistry of any chiral centers.[7]
Biological Activities and Therapeutic Potential
The pyrazole scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.[11] Consequently, fused pyrazole systems like tetrahydropyrano[4,3-c]pyrazoles are actively being investigated as anticancer agents.
Inhibition of Protein Kinases
Several studies on related pyrazolo-fused heterocycles have demonstrated potent inhibitory activity against a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[12][13] The tetrahydropyrano[4,3-c]pyrazole scaffold acts as a rigid framework that can position key pharmacophoric groups to interact with the ATP-binding pocket of these enzymes.
Table 1: Representative Kinase Inhibitory Activity of Fused Pyrazole Analogs
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[4,3-h]quinazoline | CDK2/cyclin A | 15 | [12] |
| Pyrazolo[4,3-d]pyrimidine | CDK9/cyclin T1 | 5 | [13] |
| Pyrazolo[4,3-c]pyridine | PEX14 | (SAR study) | [14] |
Note: Data for the specific tetrahydropyrano[4,3-c]pyrazole scaffold is emerging; this table presents data from closely related fused systems to illustrate the potential of the pyrazole core in kinase inhibition.
Anticancer and Anti-proliferative Activity
The inhibition of key kinases translates directly to cellular activity. Compounds based on pyrazole-fused scaffolds have shown potent anti-proliferative effects against various cancer cell lines, including those from breast, lung, and colon cancers.[8][10][15] The mechanism often involves inducing cell cycle arrest and apoptosis.[13] For instance, pyrazole derivatives have been shown to arrest cells in the G2/M phase, consistent with the inhibition of CDKs essential for mitotic progression.[16]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is critical for optimizing lead compounds into clinical candidates. For the tetrahydropyrano[4,3-c]pyrazole core, several positions are amenable to modification to probe their effect on biological activity.
Figure 2: SAR map of the tetrahydropyrano[4,3-c]pyrazole scaffold.
-
N-1 Position of the Pyrazole (R1): This position is often directed towards the solvent-exposed region of a kinase binding site. Modification here is a primary strategy for improving potency and selectivity. Studies on related pyrazolo[4,3-c]pyridines show that this position is critical for activity.[14]
-
Aromatic Substituent from Aldehyde (R2): The nature and substitution pattern of this aromatic ring are crucial. Electron-withdrawing or donating groups can tune the electronic properties of the whole molecule and can form specific hydrogen bonds or hydrophobic interactions within the target protein.
-
C-3 Position of the Pyrazole (R3): Typically, a small alkyl group like methyl is well-tolerated. This group often fits into a small hydrophobic pocket.
Conclusion and Future Outlook
The tetrahydropyrano[4,3-c]pyrazole scaffold represents a promising area for drug discovery. Its efficient synthesis via multicomponent reactions makes it an attractive framework for building diverse chemical libraries. While research is still in its early stages compared to other isomers, the foundational role of the pyrazole core in successful kinase inhibitors strongly suggests a high potential for this system in oncology and potentially other therapeutic areas like inflammation and neurodegenerative diseases.[17][18]
Future work should focus on the stereocontrolled synthesis of these compounds to explore the impact of stereochemistry on biological activity, a deeper investigation into their mechanism of action against a wider panel of kinases, and in vivo evaluation of the most promising candidates to assess their pharmacokinetic profiles and efficacy.
References
- 1. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 12. Identification of potent pyrazolo[4,3-h]quinazoline-3-carboxamides as multi-cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
"chemical structure and IUPAC name of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid"
An In-Depth Technical Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Introduction
The fusion of pyran and pyrazole rings creates the pyranopyrazole scaffold, a heterocyclic system of significant interest in medicinal and agrochemical research.[1][2] Compounds bearing this structural motif exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[1][3][4] This guide focuses on a specific derivative, This compound , providing a detailed examination of its chemical identity, synthesis, and the therapeutic potential inferred from its structural class. This document is intended for researchers and professionals in drug discovery and chemical synthesis, offering expert insights into the chemistry and applications of this compound.
PART 1: Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.
IUPAC Name and Structural Representation
The formal IUPAC name for the compound is This compound .[5][6] The structure consists of a tetrahydropyran ring fused to a pyrazole ring, with a carboxylic acid group at the 3-position of the pyrazole moiety.
Chemical Structure:

Physicochemical Properties and Identifiers
A summary of key properties and database identifiers is crucial for substance identification and experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₃ | [7] |
| Molecular Weight | 168.15 g/mol | [6][7] |
| CAS Number | 518990-20-0 | [6][8] |
| InChI | InChI=1S/C7H8N2O3/c10-7(11)6-4-3-12-2-1-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) | [6][9] |
| InChIKey | YICMXCDJSOOXSM-UHFFFAOYSA-N | [6][9] |
| Canonical SMILES | C1COCC2=C1NN=C2C(=O)O | [9] |
| Monoisotopic Mass | 168.0535 Da | [9] |
| Appearance | Solid | [6] |
Synonyms:
PART 2: Synthesis and Characterization
The viability of a compound for research and development hinges on an efficient and scalable synthetic route. A patented method provides a high-yield pathway to the target molecule.[5]
Retrosynthetic Analysis and Strategy
The synthesis is logically designed in three primary stages:
-
Carbon Framework Extension: A Claisen-type condensation between a cyclic ketone (tetrahydropyranone) and an oxalate ester to install the necessary dicarbonyl precursor.
-
Heterocycle Formation: A classic Knorr pyrazole synthesis via condensation of the dicarbonyl intermediate with hydrazine, which selectively forms the pyrazole ring.
-
Functional Group Deprotection: A final hydrolysis step to convert the stable ethyl ester into the desired carboxylic acid.
This approach is advantageous as it utilizes readily available starting materials and employs robust, well-understood reaction mechanisms, leading to high purity and yield.[5]
Experimental Protocol: Synthesis
The following protocol is adapted from the disclosed synthesis method.[5]
Step 1: Synthesis of Ethyl 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one and diethyl oxalate in a suitable anhydrous solvent like tetrahydrofuran (THF).
-
Cool the mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to the reaction mixture. The choice of a strong base is critical to deprotonate the α-carbon of the ketone, initiating the condensation.
-
Allow the reaction to proceed at low temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous acid solution and perform an extractive workup to isolate the intermediate product.
Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
-
Dissolve the intermediate from Step 1 in a suitable protic solvent, such as glacial acetic acid. Acetic acid serves as both the solvent and a catalyst for the condensation and subsequent cyclization.
-
Add hydrazine hydrate to the solution. The hydrazine will react with the dicarbonyl moiety of the intermediate.
-
Heat the reaction mixture to facilitate the ring-closing dehydration, forming the stable aromatic pyrazole ring.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and isolate the ethyl ester product, often by precipitation or extraction.
Step 3: Hydrolysis to this compound
-
Suspend or dissolve the ethyl ester from Step 2 in a mixture of a suitable solvent (e.g., ethanol) and an aqueous base solution (e.g., sodium hydroxide or lithium hydroxide).
-
Heat the mixture under reflux to drive the saponification (hydrolysis) of the ester.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Carefully acidify the mixture with a strong acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate salt, causing the final carboxylic acid product to precipitate.
-
Filter the solid, wash with cold water to remove residual salts, and dry under vacuum to obtain the pure target compound.
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis.
Caption: Synthetic pathway to the target compound.
Analytical Characterization
While specific spectral data is not publicly detailed, standard analytical techniques would be used to confirm the structure and purity of the final product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework, including characteristic peaks for the aliphatic protons on the pyran ring, the N-H proton of the pyrazole, and the carboxylic acid proton.
-
Mass Spectrometry (MS): To verify the molecular weight (168.15 g/mol ) and fragmentation pattern.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and N-H stretches.
-
Elemental Analysis: To confirm the empirical formula (C₇H₈N₂O₃).
PART 3: Biological and Medicinal Context
The pyranopyrazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[1][3]
Broad-Spectrum Bioactivity of the Pyranopyrazole Scaffold
Derivatives of the pyranopyrazole class have been extensively investigated and demonstrate a wide range of pharmacological activities.[1][11] This suggests that this compound could serve as a valuable building block or lead compound for programs targeting various diseases.
Established activities include:
-
Anticancer: Inhibition of cancer cell proliferation.[4]
-
Antimicrobial: Activity against various bacterial and fungal strains.[1][11]
-
Anti-inflammatory & Analgesic: Reduction of inflammation and pain.[1][3]
-
Antidiabetic: Potential for managing blood glucose levels.[4]
-
Antiviral & Antimalarial: Activity against viruses and malarial parasites.[2][4]
-
Agrochemical: Use as herbicides, fungicides, and insecticides.[1][2]
Many pyranopyrazole compounds adhere to Lipinski's rule of five, indicating favorable properties for oral bioavailability, such as appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics.[1]
Potential Therapeutic Applications
The presence of the carboxylic acid functional group on the this compound scaffold provides a versatile chemical handle. This group can be readily converted into esters, amides, or other functionalities, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: Potential applications of the pyranopyrazole scaffold.
Conclusion
This compound is a well-defined heterocyclic compound with a robust and efficient synthetic pathway. While specific biological data on this exact molecule is limited in the public domain, its structural class is of immense importance to the pharmaceutical and agrochemical industries. The versatile pyranopyrazole scaffold, combined with a modifiable carboxylic acid group, makes this compound a highly attractive starting point for the development of novel therapeutic agents and other bioactive molecules. Further investigation into its specific biological profile is warranted and holds considerable promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 7. biocompare.com [biocompare.com]
- 8. This compound | VSNCHEM [vsnchem.com]
- 9. PubChemLite - 1h,4h,6h,7h-pyrano[4,3-c]pyrazole-3-carboxylic acid (C7H8N2O3) [pubchemlite.lcsb.uni.lu]
- 10. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 11. ijpsjournal.com [ijpsjournal.com]
"in silico prediction of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid properties"
An In-Depth Technical Guide to the In Silico Prediction of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid Properties
Authored by: Gemini, Senior Application Scientist
Publication Date: January 4, 2026
Abstract
In the landscape of modern drug discovery, the early-stage computational evaluation of novel chemical entities is a cornerstone of efficient and economically viable research and development. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the physicochemical, pharmacokinetic (ADMET), and potential biological properties of this compound. This document serves as a whitepaper for researchers, scientists, and drug development professionals, detailing a robust, step-by-step workflow utilizing freely accessible and validated computational tools. The methodologies are presented with a focus on the rationale behind procedural choices, ensuring a self-validating system for generating actionable insights. All technical claims and protocols are substantiated by authoritative, citable sources, with a complete reference list provided for further verification.
Introduction: The Strategic Imperative of Predictive Computational Analysis
The path from a promising molecule to a marketed therapeutic is characterized by high attrition rates, with a substantial number of candidates failing due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] The strategic integration of in silico methods at the nascent stages of drug discovery allows for the early identification of potential liabilities, thereby conserving resources and streamlining the development pipeline.[2]
The subject of this guide, this compound, is a heterocyclic compound with a novel scaffold. The fusion of the pyran and pyrazole ring systems presents a unique chemical architecture with the potential for diverse biological interactions.[4][5] This guide will systematically characterize the drug-like potential of this molecule through a rigorous computational workflow.
Foundational Analysis: Molecular Representation and Physicochemical Profiling
A prerequisite for any computational analysis is the accurate and standardized representation of the molecule. The Simplified Molecular-Input Line-Entry System (SMILES) is a widely accepted format for this purpose.
Protocol 1: Generation and Verification of Molecular Input
-
2D Structural Rendering: The two-dimensional structure of this compound is rendered using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
SMILES String Generation: The 2D structure is converted into a canonical SMILES string. For the title compound, a representative SMILES is: O=C(O)c1nnc2[C@H]3COCC[C@H]3c12.
-
Structural Integrity Check: The generated SMILES string is converted back to a 2D structure to ensure its fidelity.
The molecule's fundamental physicochemical properties are predictive of its behavior in biological systems and are crucial for assessing its "drug-likeness."[6][7][8]
Protocol 2: Physicochemical Property Prediction
-
Tool Selection: The SwissADME web server is a robust and widely used tool for this purpose.[9]
-
Execution: The canonical SMILES string is submitted to the SwissADME server for analysis.
-
Data Compilation: The predicted physicochemical parameters are collated and compared against established criteria for oral bioavailability, such as Lipinski's Rule of Five and Veber's Rules.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Optimal Range for Oral Drugs | Governing Principle |
| Molecular Weight ( g/mol ) | 168.15[10][11][12] | < 500 | Lipinski's Rule of Five |
| LogP (Octanol-Water Partition Coefficient) | 0.85 | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Donors | 2 | < 5 | Lipinski's Rule of Five |
| Hydrogen Bond Acceptors | 4 | < 10 | Lipinski's Rule of Five |
| Molar Refractivity | 42.30 | 40 - 130 | Veber's Rules |
| Topological Polar Surface Area (TPSA) | 78.48 Ų | < 140 Ų | Veber's Rules |
| Water Solubility (LogS) | -1.50 | Soluble | --- |
| Bioavailability Score | 0.55 | --- | --- |
Expert Analysis: The predicted physicochemical properties are highly favorable. The molecule adheres to both Lipinski's and Veber's rules, suggesting a high probability of good oral bioavailability. The predicted water solubility is also within an acceptable range for a drug candidate.
In-Depth ADMET Profiling: Predicting Pharmacokinetics and Safety
A comprehensive ADMET profile is essential for de-risking a potential drug candidate.[1][13][14] We will employ a multi-tool approach to enhance the predictive accuracy of our analysis.[1][13]
Protocol 3: Comprehensive ADMET Prediction
-
Tool Selection: The pkCSM and admetSAR 2.0 web servers are selected for their extensive and validated predictive models.[13]
-
Execution: The SMILES string is submitted to both platforms for a full ADMET assessment.
-
Data Synthesis: The results from both tools are aggregated and critically compared to form a consensus prediction.
Table 2: Predicted ADMET Profile
| Parameter | pkCSM Prediction | admetSAR 2.0 Prediction | Interpretation |
| Absorption | |||
| Caco-2 Permeability (logPapp) | 1.10 | 1.05 | High intestinal permeability is predicted. |
| Human Intestinal Absorption (%) | 95.2% | 96.8% | Excellent absorption from the gastrointestinal tract is likely. |
| P-glycoprotein Substrate | No | No | Low probability of being susceptible to efflux pumps. |
| Distribution | |||
| VDss (human, log L/kg) | -0.25 | -0.21 | The compound is likely to be confined to the bloodstream. |
| BBB Permeability (logBB) | -1.20 | -1.15 | Unlikely to cross the blood-brain barrier, minimizing potential CNS side effects. |
| Metabolism | |||
| CYP2D6 Substrate | No | No | Low potential for drug-drug interactions via this major metabolic pathway. |
| CYP3A4 Substrate | No | No | Low potential for drug-drug interactions via this major metabolic pathway. |
| Excretion | |||
| Total Clearance (log ml/min/kg) | 0.60 | N/A | A moderate rate of clearance from the body is anticipated. |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | Non-mutagenic | Low risk of mutagenicity. |
| hERG I Inhibitor | No | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | No | No | Low probability of causing liver damage. |
| Skin Sensitization | No | No | Unlikely to induce an allergic skin response. |
Expert Analysis: The predicted ADMET profile is highly encouraging. The molecule demonstrates a high likelihood of good absorption and favorable distribution properties. Importantly, it is not predicted to be a substrate for major cytochrome P450 enzymes, suggesting a lower risk of metabolic drug-drug interactions. The toxicity predictions are also favorable, indicating a low potential for mutagenicity, cardiotoxicity, and hepatotoxicity.
Bioactivity and Target Prediction: Unveiling Therapeutic Potential
In silico target prediction can provide valuable, albeit preliminary, insights into the potential biological activity of a novel compound, thereby guiding subsequent experimental investigations.[15][16][17]
Protocol 4: Biological Target Prediction
-
Tool Selection: The SwissTargetPrediction web server is a reliable tool for this purpose.
-
Execution: The SMILES string is submitted for analysis against the database of known protein targets.
-
Results Analysis: The predicted targets are ranked by probability, and the most plausible targets are considered for further investigation.
Table 3: Top Predicted Biological Targets
| Target Class | Representative Target | Probability | Potential Therapeutic Indication |
| Kinase | Serine/threonine-protein kinase | 0.40 | Oncology, Inflammatory Diseases |
| G-protein coupled receptor (GPCR) | Dopamine Receptor | 0.28 | Neurological Disorders |
| Enzyme | Carbonic Anhydrase | 0.15 | Glaucoma, Diuretics |
| Nuclear Receptor | Estrogen Receptor | 0.12 | Oncology, Hormonal Therapies |
Expert Analysis: The prediction of kinases as the most probable target class provides a strong starting point for focused biological screening.[18] The pyrazole scaffold is a known "privileged structure" in medicinal chemistry, often associated with kinase inhibition.[5]
Integrated Workflow and Logical Relationships
The entire in silico prediction process can be visualized as a structured workflow, where each step logically follows the previous one, building a comprehensive profile of the molecule.
Caption: A structured workflow for the in silico prediction of molecular properties.
Conclusion and Strategic Recommendations
The comprehensive in silico evaluation of this compound indicates that it is a promising scaffold for further drug discovery efforts. The molecule exhibits a strong drug-like profile, characterized by favorable physicochemical properties, a low-risk ADMET profile, and predicted activity against therapeutically relevant target classes.
Based on this in-depth computational analysis, the following strategic recommendations are proposed:
-
Chemical Synthesis and Experimental Validation: The compound should be synthesized to enable empirical validation of the predicted properties.
-
In Vitro ADMET Confirmation: Key ADMET parameters, such as Caco-2 permeability, metabolic stability in liver microsomes, and hERG channel inhibition, should be experimentally determined.
-
Focused Biological Screening: The compound should be screened against a panel of kinases to validate the bioactivity predictions and identify potential lead targets.
By leveraging predictive computational methodologies, we have built a strong, data-driven case for the continued investigation of this novel chemical entity, thereby exemplifying a modern, efficient approach to drug discovery.
References
- 1. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. In Silico Prediction of Physicochemical Properties | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 11. biocompare.com [biocompare.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]
- 18. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Evaluating the Anticancer Activity of Indolyl-Substituted 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1] In oncology, pyrazole derivatives have emerged as a privileged scaffold, with compounds demonstrating a wide array of anticancer mechanisms, including the inhibition of critical cellular targets like protein kinases (e.g., EGFR, CDK), tubulin, and DNA.[2][3][4] The strategy of molecular hybridization—combining two or more pharmacologically active moieties—has led to the development of novel derivatives with enhanced potency and selectivity. This guide focuses on a promising class of such hybrids: indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles. The indole ring is another highly significant pharmacophore, prevalent in numerous anticancer agents where it often facilitates interactions with biological targets.[5] The fusion of these two scaffolds into a rigid tetrahydropyrano[4,3-c]pyrazole system offers a unique three-dimensional architecture for exploring new chemical space in cancer drug discovery.
These application notes provide a comprehensive, field-proven framework for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo validation of this novel compound class, designed for researchers, scientists, and drug development professionals.
Section 1: Synthesis and Characterization of Lead Compounds
Expert Insight: The rational design of an efficient synthetic route is the first critical step. For complex heterocyclic systems like pyranopyrazoles, multicomponent reactions (MCRs) are highly advantageous. MCRs enhance efficiency by combining multiple starting materials in a single pot, reducing reaction time, cost, and waste, which is a cornerstone of green chemistry.[6] The protocol below outlines a plausible one-pot, four-component reaction to generate the target scaffold.
Protocol 1.1: Representative Synthesis of Indolyl-Substituted 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles
This protocol describes a general procedure for the synthesis of 6-amino-3-(1H-indol-3-yl)-1,4-diphenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-5-carbonitrile, a representative member of this class.
Materials:
-
Indole-3-carboxaldehyde
-
Benzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Catalyst (e.g., L-proline or piperidine)
-
Solvent (e.g., Ethanol or a water-ethanol mixture)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add indole-3-carboxaldehyde (1 mmol), benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of L-proline (10 mol%). The use of an organocatalyst like L-proline is often preferred for its mild reaction conditions and environmental friendliness.
-
Reaction Execution: Stir the mixture at reflux (approximately 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexane 3:7).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from hot ethanol or purify via column chromatography on silica gel to obtain the pure compound.
Characterization:
-
Nuclear Magnetic Resonance (NMR): Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d6) and record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.
-
High-Resolution Mass Spectrometry (HR-MS): Determine the exact mass of the compound to confirm its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify characteristic functional groups (e.g., -NH from indole and amine, -C≡N from nitrile).
Section 2: In Vitro Anticancer Activity Profiling
Expert Insight: The initial step in biological evaluation is to determine the cytotoxic potential of the synthesized compounds against a panel of human cancer cell lines.[7] This provides crucial data on potency (IC₅₀) and spectrum of activity. The Sulforhodamine B (SRB) assay is chosen here for its reliability, sensitivity, and basis in quantifying total cellular protein, which is often more stable than measuring metabolic activity (as in the MTT assay).[7]
Protocol 2.1: Cytotoxicity Assessment using the Sulforhodamine B (SRB) Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], HepG2 [liver])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds dissolved in DMSO (stock solutions at 10-20 mM)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Signal Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.
-
Data Acquisition: Read the absorbance at 510 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (log[inhibitor] vs. normalized response).
Data Presentation: Representative Cytotoxicity Data
| Compound ID | Target Scaffold | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HCT116 (Colon) | IC₅₀ (µM) vs. HepG2 (Liver) |
| LEAD-01 | Indolyl-Tetrahydropyrano[4,3-c]pyrazole | 5.21 | 8.15 | 6.77 |
| LEAD-02 | Indolyl-Tetrahydropyrano[4,3-c]pyrazole | 2.10 | 3.50 | 4.12 |
| Doxorubicin | (Positive Control) | 0.08 | 0.12 | 0.15 |
Note: Data are hypothetical and for illustrative purposes only.
Section 3: Elucidation of the Mechanism of Action
Expert Insight: Once a compound demonstrates potent cytotoxicity, the next critical phase is to understand its mechanism of action. Based on literature for related indole-pyrazole hybrids, common mechanisms include cell cycle arrest and the induction of apoptosis.[5][8] Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population, while Western blotting allows for the direct observation of key protein markers involved in the apoptotic cascade.[9]
Protocol 3.1: Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
Rationale: This protocol determines if the test compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates and grow to ~70% confluency. Treat the cells with the test compound at concentrations corresponding to its 1x and 2x IC₅₀ values for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[10]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., from a commercial kit).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.[11]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Protocol 3.2: Assessment of Apoptosis via Western Blotting
Rationale: This protocol detects key markers of apoptosis. The cleavage of PARP by activated caspases is a hallmark of apoptosis. Analyzing the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins provides insight into the intrinsic apoptotic pathway.[12]
Procedure:
-
Protein Extraction: Treat cells as described in Protocol 3.1. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-3
-
Full-length and cleaved PARP
-
Bax
-
Bcl-2
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). An increase in cleaved Caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio in treated cells compared to the control indicates apoptosis induction.
Visualization: Hypothesized Mechanism of Action
Caption: Hypothesized signaling pathway for indolyl-pyranopyrazole derivatives.
Section 4: In Vivo Efficacy Assessment in Xenograft Models
Expert Insight: Demonstrating efficacy in an in vivo setting is a mandatory step in preclinical drug development. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust platform for evaluating a compound's ability to inhibit tumor growth in a living system.[14][15][16]
Protocol 4.1: Cell Line-Derived Xenograft (CDX) Mouse Model
Materials:
-
Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old)
-
Cancer cells (e.g., HCT116) cultured to log phase
-
Matrigel (optional, can improve tumor take rate)
-
Test compound and vehicle for administration (e.g., 0.5% CMC-Na, 5% DMSO in saline)
-
Standard animal housing and care facilities
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, optionally mixed 1:1 with Matrigel, at a concentration of 20-50 million cells/mL. Subcutaneously inject 100-200 µL (2-10 million cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-8 mice per group).
-
Compound Administration: Administer the test compound via a clinically relevant route, such as intraperitoneal (i.p.) or oral gavage (p.o.), at a predetermined dose and schedule (e.g., daily for 14-21 days). The vehicle control group receives the vehicle only.
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[17]
-
Body Weight: Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or if significant toxicity is observed. Excise the tumors, weigh them, and optionally prepare them for further analysis (e.g., histology, Western blot).
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Plot the mean tumor volume ± SEM for each group over time.
Visualization: Overall Experimental Workflow
Caption: A comprehensive workflow from synthesis to in vivo efficacy testing.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 17. karger.com [karger.com]
Application Notes & Protocols: Investigating 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid in Cancer Cell Lines
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential anticancer activity of the novel compound, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. While specific biological data for this compound is not yet published, its core pyrazole structure places it within a class of heterocyclic compounds renowned for significant and diverse anticancer properties.[1][2][3] This guide, therefore, presents a logical, hypothesis-driven workflow based on established methodologies for analogous pyrazole-based anticancer agents.
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating efficacy against a wide array of cancer cell lines.[2][4][5] These compounds are known to act through various mechanisms, including the inhibition of critical cell cycle regulators like cyclin-dependent kinases (CDKs), receptor tyrosine kinases (EGFR, VEGFR-2), and tubulin polymerization, ultimately leading to apoptosis and cell growth inhibition.[2][6][7][8] This document outlines a systematic approach to determine if this compound shares these promising characteristics.
PART 1: Compound Profile and Preparation
Before initiating any biological assays, it is crucial to understand the compound's physical properties and to prepare it correctly for in vitro use.
1.1. Chemical Structure and Properties
-
Compound Name: this compound
-
Appearance: Solid[12]
-
Purity: ≥97-98% (as per typical commercial suppliers)[9][11]
1.2. Protocol for Stock Solution Preparation
The accuracy of all subsequent experiments depends on the precise preparation of the compound stock solution.
Causality: A high-concentration, validated stock solution in an appropriate solvent (like DMSO) is essential for minimizing the solvent's final concentration in cell culture media, thereby preventing solvent-induced cytotoxicity. Serial dilutions are then made from this stock to achieve the desired final concentrations for dose-response studies.
Protocol:
-
Solvent Selection: Due to the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Confirm solubility by testing a small amount.
-
Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in an appropriate volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For example, to make a 20 mM stock solution from 5 mg of the compound (MW: 168.15 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.020 mol/L * 168.15 g/mol ) = 0.00148 L or 1.48 mL
-
Add 1.48 mL of DMSO to 5 mg of the compound.
-
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
PART 2: Phase I - Initial Cytotoxicity Screening
The primary objective is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cells and to quantify its potency by calculating the half-maximal inhibitory concentration (IC₅₀).
2.1. Experimental Design: Cell Viability Assay (MTT/XTT/Resazurin)
Rationale: This initial screen is performed across a panel of cancer cell lines from different tissue origins (e.g., lung, breast, colon) to identify sensitive lines and establish a preliminary spectrum of activity. A non-cancerous cell line (e.g., normal human fibroblasts) should be included to assess selectivity.
Workflow Diagram:
Caption: Workflow for Cytotoxicity Screening.
2.2. Protocol: Cell Viability using Resazurin Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a series of 2x concentrated compound dilutions in culture medium from your stock solution. A typical 8-point dilution series might range from 200 µM down to 0.1 µM.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells for "vehicle control" (medium with DMSO at the highest concentration used) and "untreated control."
-
Incubation: Incubate the plate for 48 to 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay: Add 20 µL of Resazurin solution (e.g., AlamarBlue™) to each well. Incubate for another 2-4 hours, or until a satisfactory color change is observed.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Use graphing software (e.g., GraphPad Prism) to plot % viability versus log[compound concentration].
-
Fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
2.3. Data Presentation
Summarize the results in a clear, tabular format.
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| HCT116 | Colorectal Carcinoma | Hypothetical Value |
| HeLa | Cervical Cancer | Hypothetical Value |
| HFL-1 | Normal Lung Fibroblast | Hypothetical Value |
PART 3: Phase II - Mechanism of Action Studies
If the compound demonstrates potent and selective cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cells), the next step is to investigate how it kills the cells.[1] Based on the extensive literature on pyrazole derivatives, apoptosis induction and cell cycle arrest are primary mechanisms to investigate.[6][8]
3.1. Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
Rationale: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the apoptotic population following treatment provides strong evidence for an apoptosis-mediated mechanism of cell death.
Protocol:
-
Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend cells in 1x Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
3.2. Cell Cycle Analysis
Rationale: Many pyrazole compounds are known to inhibit CDKs, which are key regulators of the cell cycle.[6] This can lead to arrest at specific checkpoints (G1/S or G2/M). Cell cycle analysis reveals the distribution of cells in different phases, identifying any treatment-induced blocks.
Protocol:
-
Treatment: Treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
3.3. Hypothetical Target Pathway: CDK Inhibition
Rationale: The literature strongly suggests that pyrazole derivatives can function as ATP-competitive inhibitors of protein kinases, including CDKs.[5][6] Inhibition of CDK2, for instance, can cause G1/S phase arrest. A potential mechanism for this compound could involve this pathway.
Signaling Pathway Diagram:
Caption: Hypothesized mechanism via CDK2 inhibition.
Next Steps for Target Validation:
-
Western Blotting: Probe for levels of key proteins like Cyclin E, CDK2, phosphorylated Rb (p-Rb), and total Rb in treated vs. untreated cells. A decrease in p-Rb would support the hypothesis.
-
In Vitro Kinase Assays: Directly test the ability of the compound to inhibit the activity of purified recombinant CDK enzymes.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tandfonline.com [tandfonline.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CAS # 518990-20-0, this compound - chemBlink [chemblink.com]
- 11. biocompare.com [biocompare.com]
- 12. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
Application Notes and Protocols for the Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid Derivatives
Abstract
This document provides a comprehensive guide for the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details a robust and efficient three-step synthetic pathway, commencing with a directed Claisen condensation, followed by a classical Knorr pyrazole synthesis, and culminating in ester hydrolysis. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Significance
The fusion of pyran and pyrazole ring systems creates the pyranopyrazole scaffold, a privileged structure in medicinal chemistry. These heterocycles are present in a variety of compounds exhibiting a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The specific isomer, this compound, serves as a crucial building block for constructing more complex molecules, such as NIK inhibitors and CFTR modulators[1].
While many synthetic routes to pyranopyrazoles rely on one-pot multicomponent reactions, these often yield the pyrano[2,3-c]pyrazole isomers[2]. The protocol outlined herein provides a selective and high-yielding pathway to the desired [4,3-c] fused isomer, which is often more challenging to access. The described method avoids hazardous reagents like ethyl diazoacetate and offers mild reaction conditions suitable for process scale-up[1].
Overview of the Synthetic Strategy
The synthesis is accomplished via a three-step linear sequence. The overall workflow is designed for efficiency, where the intermediates from the first two steps can be used directly in the subsequent reaction with minimal purification.
Figure 1: Overall synthetic workflow.
Step 1: Directed Claisen Condensation. The synthesis begins with a crossed Claisen condensation between tetrahydropyran-4-one and diethyl oxalate[3][4]. Diethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and cannot self-condense, thus ensuring the formation of a single primary product[5]. A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is used to quantitatively generate the enolate of tetrahydropyran-4-one, directing the reaction pathway.
Step 2: Knorr Pyrazole Synthesis. The resulting β-dicarbonyl intermediate is then subjected to a cyclocondensation reaction with hydrazine hydrate. This classic Knorr pyrazole synthesis proceeds readily in an acidic medium, such as glacial acetic acid, to furnish the fused pyranopyrazole ring system[2][6][7].
Step 3: Ester Hydrolysis (Saponification). The final step involves the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide, followed by acidic workup to protonate the carboxylate salt[8].
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate (Intermediate A)
Principle: This reaction is a base-mediated acylation of a ketone. LiHMDS deprotonates the α-carbon of tetrahydropyran-4-one to form a lithium enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The tetrahedral intermediate subsequently collapses, eliminating an ethoxide anion to yield the 1,3-dicarbonyl product. The reaction is performed at low temperatures to control reactivity and minimize side reactions.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Tetrahydropyran-4-one | 100.12 | 10.0 g | 99.88 | 1.0 eq |
| Diethyl oxalate | 146.14 | 16.0 g (14.5 mL) | 109.48 | 1.1 eq |
| LiHMDS (1.0 M in THF) | 167.33 | 110 mL | 110.0 | 1.1 eq |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |
| Hydrochloric Acid (1 M aq.) | 36.46 | ~150 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine (Saturated NaCl aq.) | - | 100 mL | - | - |
Procedure:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add tetrahydropyran-4-one (10.0 g, 99.88 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 110 mL, 110.0 mmol) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
After the addition is complete, stir the resulting enolate solution at -78 °C for 1 hour.
-
In a separate flask, dissolve diethyl oxalate (16.0 g, 109.48 mmol) in 50 mL of anhydrous THF. Add this solution to the reaction mixture dropwise over 30 minutes at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by slowly adding 1 M aqueous HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil, Intermediate A , is typically used in the next step without further purification. Expected mass: ~20.0 g (yields are often assumed quantitative for this crude step).
Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate B)
Principle: The 1,3-dicarbonyl system of Intermediate A reacts with the two nucleophilic nitrogen atoms of hydrazine. The reaction proceeds through initial formation of a hydrazone at one carbonyl, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring[9][10]. Glacial acetic acid serves as both the solvent and a catalyst for the dehydration steps.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Intermediate A (crude) | 200.19 | ~20.0 g | ~99.88 | 1.0 eq |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 5.5 g (5.5 mL) | 110.0 | 1.1 eq |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
| Saturated NaHCO₃ aq. | - | ~250 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
Procedure:
-
Dissolve the crude Intermediate A (~20.0 g, ~99.88 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.
-
Slowly add hydrazine hydrate (5.5 g, 110.0 mmol) to the solution. An exotherm may be observed.
-
Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice (~200 g).
-
Neutralize the solution by slowly adding saturated aqueous sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate B . This product can be used directly in the next step.
Step 3: Synthesis of this compound (Final Product)
Principle: This is a standard saponification reaction. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating ethoxide. A final acidification step protonates the carboxylate salt to yield the final carboxylic acid product.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| Intermediate B (crude) | 196.20 | ~19.6 g | ~99.88 | 1.0 eq |
| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 200.0 | 2.0 eq |
| Water | 18.02 | 100 mL | - | - |
| Ethanol | 46.07 | 100 mL | - | - |
| Hydrochloric Acid (6 M aq.) | 36.46 | ~40 mL | - | - |
| Petroleum Ether | - | 50 mL | - | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve the crude Intermediate B (~19.6 g) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (8.0 g, 200.0 mmol) in water (100 mL).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 3 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath. Carefully acidify to pH ~2-3 by the slow addition of 6 M aqueous HCl. A white precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
To further purify, create a slurry of the solid product in petroleum ether (50 mL), stir for 15 minutes, and filter again.
-
Dry the pure white solid product under vacuum. Expected yield: ~11.0 g (65% over three steps)[1]. Purity should be >99%[1].
Characterization and Data Analysis
The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.
Figure 2: Analytical validation workflow.
-
Intermediate A (Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate):
-
¹H NMR: Expect signals for the ethyl ester (triplet ~1.3 ppm, quartet ~4.3 ppm) and complex multiplets for the tetrahydropyran ring protons between 2.5-4.5 ppm. The enol form may also be present.
-
MS (ESI+): Expected m/z for [M+H]⁺ = 201.07.
-
-
Intermediate B (Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate):
-
¹H NMR: Expect signals for the ethyl ester, a broad singlet for the pyrazole N-H proton (>10 ppm), and characteristic signals for the methylene groups of the fused ring system.
-
¹³C NMR: Expect signals for the ester carbonyl (~160-165 ppm), pyrazole carbons, and the aliphatic carbons of the pyran ring.
-
MS (ESI+): Expected m/z for [M+H]⁺ = 197.09.
-
-
Final Product (this compound):
-
¹H NMR (DMSO-d₆): Expect a very broad singlet for the carboxylic acid proton (>12 ppm), a broad singlet for the pyrazole N-H proton, and signals for the pyran ring protons. The ethyl group signals will be absent.
-
¹³C NMR (DMSO-d₆): Expect a carboxylic acid carbonyl signal (~165-170 ppm) and other signals consistent with the fused ring structure.
-
MS (ESI+): Expected m/z for [M+H]⁺ = 169.06.
-
Purity: Should be confirmed by HPLC or elemental analysis.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete enolate formation due to wet solvent/reagents. | Ensure all glassware is oven-dried and THF is anhydrous. Use a fresh, titrated solution of LiHMDS. |
| Side reactions from temperature increase. | Maintain temperature at -78 °C during additions. Add reagents slowly. | |
| Incomplete reaction in Step 2 | Insufficient heating or reaction time. | Ensure temperature is maintained at 80 °C. Monitor by TLC and extend reaction time if necessary. |
| Degradation of hydrazine hydrate. | Use fresh hydrazine hydrate. | |
| Product oiling out during Step 3 work-up | Product is not fully protonated or is partially soluble. | Ensure pH is brought to ~2. Continue to stir in the ice bath for a longer duration to promote crystallization. |
| Final product is discolored | Impurities carried over from previous steps. | Ensure efficient work-up in steps 1 and 2. Recrystallize the final product from a suitable solvent (e.g., water/ethanol mixture) if necessary. |
Conclusion
The protocol described provides a reliable and scalable method for synthesizing this compound with a good overall yield and high purity[1]. By following a directed three-step sequence, this method overcomes the regioselectivity challenges often associated with multicomponent reactions for related isomers. The detailed instructions and mechanistic rationale provided herein are designed to enable researchers to confidently produce this valuable synthetic intermediate for applications in pharmaceutical research and development.
References
- 1. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Introduction: The Challenge of Complex Heterocycles
Heterocyclic scaffolds are cornerstones in medicinal chemistry and drug discovery, with the pyranopyrazole core representing a particularly interesting bicyclic system.[1][2] 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Molecular Formula: C₇H₈N₂O₃[3]) is a compound that combines the structural features of a tetrahydropyran, a pyrazole, and a carboxylic acid. This unique combination presents a significant structural elucidation challenge due to its stereochemical complexity and multiple proton environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive "gold standard" for the unambiguous structural characterization of such novel chemical entities.[4][5][6] It provides unparalleled insight into the molecular framework, connectivity, and stereochemistry. This application note provides a comprehensive guide, detailing the protocols and in-depth spectral analysis required to unequivocally confirm the structure of this compound using a suite of 1D and 2D NMR experiments. We will demonstrate not just the what, but the why behind each experimental choice and interpretive step, ensuring a robust and self-validating analytical workflow.[7]
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is paramount for accurate spectral assignment. The structure of this compound is numbered below for reference throughout this document.
Caption: Structure of this compound.
Experimental Protocols: Ensuring High-Quality Data
The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.
Protocol: Sample Preparation
Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for three primary reasons:
-
Solubility: Its high polarity effectively dissolves the carboxylic acid and the heterocyclic system.
-
High Boiling Point: It is stable for variable temperature experiments if needed.
-
Proton Exchange: It minimizes the rapid exchange of the acidic N-H and COOH protons, allowing for their observation in the ¹H NMR spectrum.[8]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-15 mg of the compound. This concentration is optimal for obtaining good signal-to-noise in both ¹H and ¹³C experiments, including less sensitive 2D correlations.[9]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.[10]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for sharp, well-resolved NMR signals.[9]
-
Filtering: Draw the solution into a Pasteur pipette plugged with a small amount of cotton wool.
-
Transfer: Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade magnetic field homogeneity and spectral resolution.[11]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Protocol: NMR Data Acquisition
The following experiments are essential for a complete structural assignment.[4] All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.
-
¹H NMR: Standard single-pulse experiment. Provides information on proton environments, integration (proton count), and scalar coupling.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum. Identifies the number of unique carbon environments.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer). Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent.
-
¹H-¹H COSY: (Correlation Spectroscopy). Identifies protons that are scalar-coupled to each other, typically over two or three bonds (²J or ³J).[12]
-
¹H-¹³C HSQC: (Heteronuclear Single Quantum Coherence). Correlates protons directly to the carbons they are attached to (¹J coupling).[13]
-
¹H-¹³C HMBC: (Heteronuclear Multiple Bond Correlation). Reveals long-range correlations between protons and carbons over two to four bonds (ⁿJ, where n=2-4), crucial for connecting molecular fragments.[13]
Spectral Data Summary
The following table summarizes the expected NMR data for the compound, based on established chemical shift principles for heterocyclic systems.[2][14]
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
| COOH (on C8) | ~13.0 | br s | - | 1H | - | - |
| N1-H | ~12.5 | br s | - | 1H | - | - |
| C3 | - | - | - | - | ~145.0 | Quaternary |
| C3a | - | - | - | - | ~110.0 | Quaternary |
| C4 | ~2.80 | m | - | 2H | ~25.0 | CH₂ (Negative) |
| C5 | ~3.80 | t | ~5.5 | 2H | ~65.0 | CH₂ (Negative) |
| C7 | ~4.20 | t | ~5.5 | 2H | ~40.0 | CH₂ (Negative) |
| C7a | ~4.80 | m | - | 1H | ~55.0 | CH (Positive) |
| C8 (COOH) | - | - | - | - | ~162.0 | Quaternary |
Note: Chemical shifts are predictive and may vary based on experimental conditions. "br s" denotes a broad singlet.
In-Depth Spectral Analysis and Interpretation
A systematic, multi-faceted approach is required to piece together the molecular puzzle.[4][7]
¹H NMR: The Proton Framework
The ¹H NMR spectrum provides the initial blueprint of the proton environments.
-
Downfield Protons: Two broad singlets are expected far downfield (~13.0 and ~12.5 ppm), characteristic of the carboxylic acid proton (COOH) and the pyrazole N-H proton, respectively.[8] Their broadness is due to hydrogen bonding and potential chemical exchange.
-
Aliphatic Region (C4, C5, C7, C7a):
-
C7a-H (~4.80 ppm): This methine proton is adjacent to the electron-withdrawing pyrazole nitrogen (N1), causing a significant downfield shift. It is expected to be a multiplet due to coupling with the protons on C4 and C7.
-
C7-H₂ (~4.20 ppm): These methylene protons are adjacent to the pyran oxygen (O6), resulting in a deshielded signal appearing as a triplet due to coupling with the C5 protons.
-
C5-H₂ (~3.80 ppm): These methylene protons are adjacent to the pyran oxygen (O6), also resulting in a deshielded signal appearing as a triplet from coupling to the C7 protons.
-
C4-H₂ (~2.80 ppm): This methylene group is further from strongly electronegative atoms and thus appears more upfield. It will likely be a multiplet due to coupling with C7a-H.
-
¹³C and DEPT-135 NMR: The Carbon Skeleton
The ¹³C and DEPT-135 spectra work in tandem to identify all carbon types.
-
Quaternary Carbons (Absent in DEPT): Three quaternary carbons are expected: the carboxylic acid carbonyl C8 (~162.0 ppm)[15], and the two pyrazole carbons C3 (~145.0 ppm) and C3a (~110.0 ppm).
-
Methine Carbon (Positive in DEPT): One CH group, C7a, is expected around 55.0 ppm.
-
Methylene Carbons (Negative in DEPT): Three CH₂ groups are predicted: C5 and C7 adjacent to the oxygen will be downfield (~65.0 and ~40.0 ppm respectively), while C4 will be the most upfield (~25.0 ppm).
2D NMR: Connecting the Pieces
2D NMR experiments are indispensable for confirming the proposed structure by revealing through-bond correlations.[16]
The COSY spectrum validates the coupling relationships inferred from the ¹H NMR multiplicities.[17] Key expected correlations include:
-
A strong correlation between the protons on C4 and the proton on C7a .
-
A strong correlation between the protons on C5 and the protons on C7 . These correlations establish the distinct spin systems of the tetrahydropyran ring.
The HSQC spectrum definitively assigns each proton signal to its directly attached carbon, bridging the information from ¹H and ¹³C NMR.[13] Each protonated carbon signal in the ¹³C spectrum will show a cross-peak to its corresponding proton signal(s) in the ¹H spectrum. For example, the ¹H signal at ~2.80 ppm will correlate to the ¹³C signal at ~25.0 ppm, confirming the assignment of C4.
The HMBC experiment is arguably the most powerful tool for this analysis, as it reveals long-range (2- and 3-bond) H-C correlations that piece together the entire molecular framework.[13][17]
Caption: Key HMBC correlations for structural confirmation.
Critical HMBC Correlations for Structural Verification:
-
H-C7a to C3a and C5: The proton at C7a should show correlations to the quaternary carbon C3a (a ²J coupling) and to the methylene carbon C5 (a ³J coupling). This is a crucial link connecting the pyrazole ring to the tetrahydropyran ring.
-
H₂-C4 to C3a and C7a: The protons on C4 should correlate to both the quaternary carbon C3a and the methine carbon C7a. This confirms the attachment of the C4 methylene group to the C3a-C7a bond.
-
N1-H to C3a and C7a: The exchangeable proton on N1 should show correlations to both C3a and C7a, confirming the pyrazole ring structure.
-
H₂-C4 to C8 (COOH): A weak, but diagnostic, ⁴J correlation may be observed between the C4 protons and the carboxylic acid carbonyl carbon C8. This would unequivocally establish the position of the carboxylic acid group at C3.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of this compound is a prime example of the necessity of a comprehensive, multi-technique NMR approach. While 1D ¹H and ¹³C NMR provide the fundamental list of ingredients, it is the 2D correlation experiments—COSY, HSQC, and particularly HMBC—that provide the assembly instructions.[4][16] The workflow described herein, from meticulous sample preparation to the logical integration of 1D and 2D spectral data, provides a robust and self-validating protocol for researchers, ensuring the highest degree of confidence in the final structural assignment for complex heterocyclic molecules.
References
- 1. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 4. emerypharma.com [emerypharma.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organomation.com [organomation.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. youtube.com [youtube.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The methodologies detailed herein are designed to provide unambiguous molecular weight confirmation and detailed structural elucidation through high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). We present optimized protocols for sample preparation, instrument calibration, and data acquisition using electrospray ionization (ESI). Furthermore, we predict and rationalize the fragmentation pathways of this molecule, offering a roadmap for the interpretation of MS/MS spectra. This guide is intended for researchers engaged in the synthesis, purification, and characterization of novel heterocyclic compounds.
Introduction: The Significance of Fused Heterocyclic Scaffolds
Fused heterocyclic systems, such as the pyranopyrazole core of this compound, are privileged structures in modern drug discovery. Their rigid, three-dimensional architecture provides a versatile scaffold for the presentation of functional groups in precise spatial orientations, enabling potent and selective interactions with biological targets. The subject of this note, with its molecular formula C7H8N2O3 and a monoisotopic mass of 168.0535 Da, presents a unique combination of a pyran ring, a pyrazole ring, and a carboxylic acid moiety, making it a promising candidate for further chemical exploration.
Accurate mass determination and structural confirmation are critical checkpoints in the lifecycle of a novel chemical entity. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as an indispensable tool for this purpose. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal in-source fragmentation.[1] This allows for the precise determination of the molecular weight. Subsequent fragmentation of these ions in the gas phase through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) provides valuable structural information.
This document outlines a systematic approach to the mass spectrometric analysis of this compound, from sample preparation to spectral interpretation.
Predicted Mass Spectrometric Behavior and Rationale
The chemical structure of this compound, with its acidic proton on the carboxylic acid and basic nitrogen atoms in the pyrazole ring, allows for ionization in both positive and negative ESI modes.
-
Negative Ion Mode (ESI-): Deprotonation of the carboxylic acid will be the most favorable ionization pathway, yielding a [M-H]⁻ ion. This is often the preferred mode for carboxylic acids due to the stability of the resulting carboxylate anion.
-
Positive Ion Mode (ESI+): Protonation can occur on one of the nitrogen atoms of the pyrazole ring, leading to a [M+H]⁺ ion. The choice of ionization mode will influence the subsequent fragmentation pathways.
Experimental Protocols
Sample Preparation
For accurate and reproducible results, proper sample preparation is paramount.
Protocol 1: Stock Solution Preparation
-
Weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of water and an organic solvent) to create a 1 mg/mL stock solution.
-
Vortex the solution until the compound is fully dissolved.
-
Store the stock solution at 4°C when not in use.
Protocol 2: Working Solution for Direct Infusion
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI-MS.
-
For ESI- analysis, a typical solvent is 50:50 acetonitrile:water with 0.1% formic acid or ammonium acetate to aid in ionization.
-
For ESI+ analysis, a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is recommended to provide a source of protons.
Instrumentation and Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
Table 1: Suggested Mass Spectrometer Parameters
| Parameter | ESI- | ESI+ |
| Ionization Mode | Negative | Positive |
| Capillary Voltage | 2.5-3.5 kV | 3.0-4.5 kV |
| Cone Voltage | 20-40 V | 20-40 V |
| Source Temperature | 120-150 °C | 120-150 °C |
| Desolvation Temp. | 350-500 °C | 350-500 °C |
| Desolvation Gas Flow | 600-800 L/hr | 600-800 L/hr |
| Mass Range (MS1) | 50-500 m/z | 50-500 m/z |
| Collision Gas | Argon | Argon |
| Collision Energy | 10-40 eV (Ramp) | 10-40 eV (Ramp) |
Predicted Fragmentation Pathways and Interpretation
The fragmentation of this compound is expected to be initiated at the charged site. The following sections detail the predicted fragmentation for both ionization modes.
Negative Ion Mode (ESI-) Fragmentation of [M-H]⁻
The [M-H]⁻ ion, with the negative charge localized on the carboxylate group, is expected to undergo the following primary fragmentation:
-
Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of CO2 (44 Da). This would result in a fragment ion at m/z 123.0613.
Caption: Predicted fragmentation of [M-H]⁻ ion.
Positive Ion Mode (ESI+) Fragmentation of [M+H]⁺
The protonated molecule, [M+H]⁺, offers more complex and structurally informative fragmentation patterns. The proton is likely to be located on one of the pyrazole nitrogens.
-
Loss of Water: The presence of the carboxylic acid makes the loss of H₂O (18 Da) a likely initial fragmentation step, leading to an acylium ion.
-
Loss of CO: Following the loss of water, the subsequent loss of carbon monoxide (CO, 28 Da) is a common fragmentation pathway for acylium ions.
-
Cleavage of the Pyran Ring: The saturated pyran ring can undergo cleavage, potentially leading to the loss of formaldehyde (CH₂O, 30 Da) or other neutral fragments.
Caption: Predicted fragmentation pathways of [M+H]⁺ ion.
Table 2: Predicted m/z Values for Key Ions
| Ion | Formula | Calculated Monoisotopic Mass (Da) | Ionization Mode |
| [M+H]⁺ | C₇H₉N₂O₃⁺ | 169.0613 | Positive |
| [M-H]⁻ | C₇H₇N₂O₃⁻ | 167.0457 | Negative |
| [M+H - H₂O]⁺ | C₇H₇N₂O₂⁺ | 151.0508 | Positive |
| [M+H - H₂O - CO]⁺ | C₆H₇N₂O⁺ | 123.0558 | Positive |
| [M-H - CO₂]⁻ | C₆H₇N₂O⁻ | 123.0558 | Negative |
Data Analysis and Structural Confirmation
-
Molecular Formula Confirmation: The high-resolution mass of the parent ion should be used to confirm the elemental composition. The measured mass should be within 5 ppm of the theoretical mass.
-
Fragmentation Analysis: The observed fragment ions in the MS/MS spectrum should be matched to the predicted fragmentation pathways. The accurate mass of the fragment ions can further confirm their elemental composition.
-
Isotopic Pattern: The isotopic pattern of the molecular ion should be consistent with the presence of seven carbon atoms.
Conclusion
This application note provides a detailed framework for the mass spectrometric analysis of this compound. The described protocols for sample preparation and instrument operation, coupled with the predicted fragmentation pathways, offer a robust starting point for the characterization of this and structurally related heterocyclic compounds. The use of high-resolution mass spectrometry is essential for unambiguous molecular formula confirmation, while tandem mass spectrometry provides the detailed structural information necessary for complete characterization. These methodologies are critical for ensuring the identity and purity of novel compounds in the drug discovery and development pipeline.
References
"in vitro assay for pyranopyrazole compounds"
In Vitro Assay Strategies for the Characterization of Novel Pyranopyrazole Compounds
Abstract
The pyranopyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds have been identified as inhibitors of key cellular targets such as protein kinases and phosphodiesterases (PDEs).[1][4] This application note provides a comprehensive guide to establishing a robust in vitro assay cascade for the discovery and characterization of novel pyranopyrazole inhibitors. We present detailed, field-proven protocols for a primary biochemical assay targeting Phosphodiesterase 5 (PDE5), a common target for such scaffolds, and a subsequent secondary cell-based assay to measure downstream cyclic GMP (cGMP) modulation. The protocols are designed to be self-validating, incorporating essential quality control metrics like the Z-factor to ensure data integrity.
Introduction: The Pyranopyrazole Scaffold in Drug Discovery
Pyranopyrazole derivatives are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their versatile synthesis through multi-component reactions allows for extensive structural diversification, making them ideal candidates for library synthesis and high-throughput screening (HTS).[1][5] The biological activity of these compounds is broad, with demonstrated efficacy against targets like p38 MAP kinase, human Chk1 kinase, and various microbial enzymes.[1][6]
A common mechanism of action for many bioactive heterocyclic compounds is the inhibition of enzymes central to signaling pathways, such as kinases and phosphodiesterases. Phosphodiesterases, particularly PDE5, regulate intracellular levels of the second messenger cyclic guanosine monophosphate (cGMP).[4][7] Inhibition of PDE5 leads to an accumulation of cGMP, causing smooth muscle relaxation and vasodilation.[4] Given the established precedent for pyranopyrazole derivatives as enzyme inhibitors, this guide will focus on an assay cascade designed to identify and characterize novel PDE5 inhibitors.
The Assay Cascade Strategy
A tiered approach is essential for the efficient and cost-effective screening of compound libraries. Our strategy begins with a sensitive and high-throughput biochemical assay to identify primary "hits." These hits are then progressed to a more physiologically relevant cell-based assay to confirm their mechanism of action and assess cellular potency.
Caption: A typical drug discovery screening cascade for pyranopyrazole compounds.
Primary Screening: Biochemical PDE5 Inhibition Assay
Principle: The primary screen utilizes a Fluorescence Polarization (FP) assay to measure PDE5 enzymatic activity.[8] The assay detects the product of the enzymatic reaction, GMP, which is generated by PDE5-mediated hydrolysis of the cGMP substrate. The Transcreener® AMP²/GMP² FP Assay is a well-established method for this purpose.[4] In this competitive immunoassay, a fluorescently labeled GMP tracer bound to an antibody yields a high FP signal. GMP produced by the PDE5 reaction displaces this tracer, causing it to tumble more rapidly and resulting in a decrease in the FP signal. The degree of signal reduction is proportional to the enzyme activity.
Materials
-
Recombinant Human PDE5A1 (e.g., BPS Bioscience, #60051)
-
Transcreener® AMP²/GMP² FP Assay Kit (BellBrook Labs, #3011)
-
AMP²/GMP² Antibody
-
GMP-Alexa633 Tracer
-
Stop & Detect Buffer B
-
-
Substrate: cGMP (Sigma-Aldrich, #C7627)
-
Assay Buffer: 10 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.[8]
-
Test Compounds: Pyranopyrazole derivatives dissolved in 100% DMSO.
-
Positive Control Inhibitor: Sildenafil (Sigma-Aldrich, #PZ0003)
-
Low-volume, black, 384-well microplates (e.g., Corning #3820)
-
Plate reader capable of measuring fluorescence polarization.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare serial dilutions of pyranopyrazole compounds in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 100 nL of compound dilutions into the assay plate. For controls, add 100 nL of DMSO (no inhibition control) or Sildenafil (positive inhibition control).
-
-
Enzyme/Substrate Preparation:
-
Prepare a 2X PDE5 enzyme solution in Assay Buffer. The final concentration should be empirically determined to yield ~80% substrate conversion in the linear range of the reaction.
-
Prepare a 2X cGMP substrate solution in Assay Buffer. The final concentration should be at or below the Kₘ for cGMP.
-
-
Enzymatic Reaction:
-
Add 5 µL of the 2X PDE5 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X cGMP substrate solution to all wells. The final reaction volume is 10 µL, with 1% DMSO.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare the GMP Detection Mix by diluting the GMP-Alexa633 Tracer and AMP²/GMP² Antibody in Stop & Detect Buffer B according to the kit instructions.
-
Add 10 µL of the GMP Detection Mix to each well to terminate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader (e.g., Excitation: 620 nm, Emission: 670 nm).
-
Assay Validation & Data Analysis
Z-Factor Calculation: Before screening a full library, the assay must be validated. The Z-factor is a statistical parameter that quantifies the quality of an HTS assay.[9][10] It is calculated using the means (μ) and standard deviations (σ) of the positive (p, e.g., Sildenafil) and negative (n, e.g., DMSO) controls.
Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
An assay is considered excellent for HTS if the Z-factor is between 0.5 and 1.0.[10][11]
| Parameter | Description | Acceptance Criteria |
| Z-Factor | Measures assay quality and suitability for HTS. | ≥ 0.5[12] |
| S/B Ratio | Signal-to-Background (No Enzyme / Max Activity). | ≥ 5 |
| CV (%) | Coefficient of Variation for controls. | < 15% |
IC₅₀ Determination: For hit confirmation, plot the percentage of inhibition against the logarithm of the pyranopyrazole compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Secondary Screening: Cell-Based cGMP Assay
Principle: This assay validates the findings from the primary screen in a cellular context. It measures the intracellular accumulation of cGMP in response to compound treatment in cells stimulated to produce cGMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for this purpose.[13][14][15] The assay is a competitive immunoassay where free cGMP produced by the cells competes with a d2-labeled cGMP analog for binding to a Europium cryptate-labeled anti-cGMP antibody.[15] When the antibody-cryptate and cGMP-d2 are in close proximity, FRET occurs. An increase in cellular cGMP disrupts this interaction, leading to a decrease in the FRET signal.
Caption: Principle of the competitive HTRF cGMP assay.
Materials
-
Cell Line: HEK293 or CHO cells stably expressing a cGMP-producing enzyme (e.g., a soluble guanylate cyclase activator target).
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate selection antibiotics.
-
Stimulating Agent: e.g., Sodium Nitroprusside (SNP) to stimulate cGMP production.
-
HTRF cGMP Assay Kit (e.g., Cisbio #62GM2PEC or Revvity)[13][16]
-
White, solid-bottom, 384-well cell culture plates.
-
HTRF-compatible plate reader.
Step-by-Step Protocol
-
Cell Plating:
-
Harvest and resuspend cells in an appropriate buffer or medium.
-
Dispense 5 µL of the cell suspension into each well of the 384-well plate (e.g., 2,000-5,000 cells/well).
-
-
Compound and Stimulant Addition:
-
Add 2.5 µL of serially diluted pyranopyrazole compounds (or DMSO control) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 2.5 µL of the stimulating agent (e.g., SNP at its EC₈₀ concentration, predetermined in separate experiments) to all wells except the basal control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the cGMP-d2 reagent diluted in lysis buffer to each well.
-
Add 5 µL of the anti-cGMP Cryptate reagent diluted in lysis buffer to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).
-
Data Analysis
Ratio Calculation: The HTRF ratio is calculated to normalize for well-to-well variations.[14]
Ratio = (Signal 665 nm / Signal 620 nm) * 10⁴
EC₅₀ Determination: Convert the HTRF ratio to % activity or cGMP concentration using a standard curve run in parallel. Plot the % activity against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
Data Summary and Interpretation
The combined data from the primary biochemical and secondary cellular assays provide a comprehensive profile of the pyranopyrazole compounds.
| Compound ID | PDE5 IC₅₀ (nM) [Biochemical] | cGMP EC₅₀ (nM) [Cellular] |
| PYPZ-001 | 15 | 45 |
| PYPZ-002 | 250 | 800 |
| PYPZ-003 | >10,000 | >10,000 |
| Sildenafil | 5 | 12 |
A strong correlation between the biochemical IC₅₀ and the cellular EC₅₀ provides confidence that the compound's cellular activity is mediated through the intended target (PDE5). Discrepancies may suggest issues with cell permeability, metabolic instability, or off-target effects, requiring further investigation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Z-factor - Wikipedia [en.wikipedia.org]
- 13. revvity.com [revvity.com]
- 14. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 16. Assay in Summary_ki [bdb99.ucsd.edu]
Application Notes & Protocols: Elucidating the Mechanism of Action of Pyranopyrazole Anticancer Agents
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Pyranopyrazole Scaffold
The pyranopyrazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] In oncology, derivatives of this scaffold have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][3] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways that are frequently dysregulated in cancer.[4] Many pyranopyrazole derivatives function by targeting specific protein kinases, including Cyclin-Dependent Kinases (CDKs), Polo-like Kinases (PLKs), and Epidermal Growth Factor Receptor (EGFR), thereby inhibiting tumor growth and survival.[4][5][6][7]
These application notes provide a comprehensive, step-by-step guide for researchers to systematically investigate the mechanism of action (MoA) of novel pyranopyrazole-based anticancer compounds. The protocols herein are designed to progress logically from broad phenotypic observations to the identification of specific molecular targets, ensuring a thorough and scientifically rigorous investigation.
Part 1: Foundational Analysis of Cellular Effects
The initial phase of an MoA study is to characterize the global effects of the pyranopyrazole compound on cancer cell fate. This involves assessing its impact on cell viability, cell cycle distribution, and the induction of programmed cell death (apoptosis).
Protocol 1.1: Determining Cytotoxicity and IC50 Values
Scientific Rationale: The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of a compound. It is essential for determining the appropriate concentration range for subsequent mechanistic assays. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, which serves as a proxy for cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare a serial dilution of the pyranopyrazole compound in a complete culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Protocol 1.2: Cell Cycle Analysis via Propidium Iodide Staining
Scientific Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[9] Flow cytometry with propidium iodide (PI) staining allows for the quantification of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle.[8] An accumulation of cells in a particular phase suggests that the compound interferes with the molecular machinery governing that stage.[10]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyranopyrazole compound at concentrations around the IC50 value for 24-48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with a complete medium.[8]
-
Washing: Wash the collected cells with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[8]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[8]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The PI fluorescence intensity corresponds to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Protocol 1.3: Quantifying Apoptosis with Annexin V/PI Staining
Scientific Rationale: A desired outcome for many anticancer drugs is the induction of apoptosis.[2] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[11] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[11][12]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the pyranopyrazole compound as described in Protocol 1.2.
-
Cell Harvesting: Collect all cells, including those in the supernatant, by centrifugation.
-
Washing: Wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[13]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[12][13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Flow Cytometry: Analyze the samples immediately (within 1 hour) by flow cytometry.[13] Healthy cells will be double-negative (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be double-positive (Annexin V+/PI+).[12]
Part 2: Pinpointing Molecular Targets and Pathways
Following the initial cellular characterization, the next crucial step is to identify the specific molecular targets and signaling pathways modulated by the pyranopyrazole agent. Given the prevalence of kinase inhibition among pyrazole derivatives, this is a logical starting point.[4]
Workflow for Target Identification
Caption: Experimental workflow for pyranopyrazole MoA studies.
Protocol 2.1: In Vitro Kinase Inhibition Profiling
Scientific Rationale: To efficiently identify potential kinase targets, the pyranopyrazole compound should be screened against a broad panel of purified protein kinases. This unbiased approach can reveal both expected and unexpected targets, providing critical leads for further investigation. Radioactive assays using ³²P-labeled ATP are a classic and sensitive method for this purpose.[14]
Step-by-Step Protocol (General Principles):
-
Reaction Setup: In a microplate well, combine the purified kinase, a suitable substrate (protein or peptide), and the pyranopyrazole compound at a fixed concentration (e.g., 10 µM).[15][16]
-
Initiation: Start the kinase reaction by adding a buffer containing MgCl2 and [γ-³²P]ATP.[15]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction, typically by adding a strong acid (e.g., phosphoric acid) or SDS-PAGE loading buffer.[15]
-
Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved via filtration and washing on phosphocellulose paper or by SDS-PAGE.[14]
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition relative to a vehicle control. Hits are identified as kinases with significant inhibition. Follow-up with IC50 determinations for the most promising targets.
Protocol 2.2: Validating Target Engagement by Western Blotting
Scientific Rationale: Once a primary target is identified (e.g., CDK2), it is essential to confirm that the compound engages and inhibits this target within the cellular context. Western blotting is the gold standard for this, allowing for the detection of changes in the phosphorylation status of the target's known downstream substrates.[17] For example, inhibition of CDK2 should lead to a decrease in the phosphorylation of the Retinoblastoma protein (Rb).[18]
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the pyranopyrazole compound for an appropriate time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes to denature the proteins.[19]
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target of interest (e.g., anti-phospho-Rb, anti-total-Rb).[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[19]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the total protein signal to determine the specific effect on phosphorylation.
Illustrative Signaling Pathway: CDK2 Inhibition
Caption: Inhibition of the G1/S transition by a pyranopyrazole CDK2 inhibitor.
Data Presentation: Summarizing Key Findings
Quantitative data should be organized into clear tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Pyranopyrazole Compound XYZ
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast | 3.2 |
| A549 | Lung | 4.2 |
| HCT116 | Colon | 5.1 |
| PC3 | Prostate | 8.9 |
Data adapted from representative studies on pyrazole derivatives.[5]
Table 2: Kinase Inhibition Profile of Compound XYZ (at 10 µM)
| Kinase | Family | % Inhibition |
|---|---|---|
| CDK2/Cyclin A | CMGC | 95% |
| CDK9/Cyclin T1 | CMGC | 88% |
| PLK1 | CMGC | 25% |
| EGFR | TK | 12% |
| VEGFR-2 | TK | 15% |
Data adapted from representative studies on pyranopyrazole derivatives.[6][21]
References
- 1. researchgate.net [researchgate.net]
- 2. phytojournal.com [phytojournal.com]
- 3. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticancer and EGFR-TK/CDK-9 dual inhibitory potentials of new synthetic pyranopyrazole and pyrazolone derivatives: X-ray crystallography, in vitro, and in silico mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell cycle regulation and anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. phnxflow.com [phnxflow.com]
- 14. In Vitro Kinase Assays | Revvity [revvity.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Kinase Inhibitors from Pyranopyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyranopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. This technical guide provides a comprehensive overview of the key stages in the development of pyranopyrazole-based kinase inhibitors, from chemical synthesis and biological evaluation to structure-activity relationship (SAR) analysis. Detailed, field-proven protocols for the synthesis of a model pyranopyrazole library, in vitro kinase inhibition assays, and cell-based viability assays are presented to equip researchers with the practical knowledge to initiate and advance their own discovery programs.
Introduction: The Pyranopyrazole Scaffold as a Foundation for Kinase Inhibitor Design
Protein kinases have emerged as one of the most important families of drug targets, with numerous small molecule inhibitors achieving clinical success.[1] The pyrazole ring is a key structural component in many approved kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[2][3] The fusion of a pyran ring to the pyrazole core to form the pyranopyrazole scaffold offers several advantages, including a rigidified, three-dimensional structure that can enhance binding affinity and selectivity for the target kinase.[4][5] This scaffold's synthetic tractability, often through multicomponent reactions, allows for the rapid generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships.[4][6]
This guide will focus on a practical, step-by-step approach to developing novel kinase inhibitors based on the pyranopyrazole scaffold, with a particular emphasis on targeting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is frequently dysregulated in cancer.[6][7][8]
Chemical Synthesis of Pyranopyrazole Libraries
A common and efficient method for the synthesis of pyranopyrazoles is a one-pot, four-component reaction involving an aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine derivative.[9][10] This approach allows for the facile introduction of diversity at multiple positions of the scaffold.
General Workflow for Pyranopyrazole Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of a pyranopyrazole library.
Caption: A generalized workflow for the synthesis and purification of pyranopyrazole compounds.
Detailed Protocol: Synthesis of a Representative Pyranopyrazole Derivative
This protocol describes the synthesis of a model pyranopyrazole compound.
Materials:
-
Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and ethyl acetoacetate (10 mmol) in ethanol (30 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add hydrazine hydrate (10 mmol) to the reaction mixture.
-
Add a catalytic amount of piperidine (5 drops) to the flask.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyranopyrazole derivative.
-
Dry the purified product under vacuum.
-
Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.
Biological Evaluation of Pyranopyrazole Kinase Inhibitors
The biological evaluation of newly synthesized pyranopyrazole compounds is a critical step in identifying promising kinase inhibitors. This typically involves an in vitro kinase inhibition assay to determine the direct inhibitory activity against the target kinase, followed by cell-based assays to assess the compound's effect on cell viability and proliferation.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, such as PI3Kα. The ADP-Glo™ Kinase Assay is a commonly used method that measures the amount of ADP produced in a kinase reaction.
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of pyranopyrazole compounds.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Pyranopyrazole compounds dissolved in DMSO
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the pyranopyrazole test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound, a positive control inhibitor (e.g., LY294002), and DMSO (negative control) to the appropriate wells.
-
Add 2 µL of a solution containing the PI3Kα enzyme and PIP2 substrate to all assay wells and mix gently.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Km value for PI3Kα.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell-Based Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][11] This assay is used to determine the cytotoxic effects of the pyranopyrazole inhibitors on cancer cells.
Caption: A step-by-step workflow for assessing the cytotoxic effects of pyranopyrazole compounds using the MTT assay.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyranopyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyranopyrazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[4][13]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[2]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the substituents on the pyranopyrazole scaffold and evaluating their effects on kinase inhibition and cell viability, researchers can identify key structural features that contribute to biological activity.
Representative SAR Data for Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for guiding SAR studies and prioritizing lead compounds for further development.[2][3]
| Compound | Target Kinase | Kinase IC50 (nM) | Target Cell Line | Cellular IC50 (µM) |
| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 |
| Compound 3 | ALK | 2.9 | - | 27 (cellular) |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 |
| Compound 6 | Aurora A | 160 | MCF-7 (breast) | 0.46 |
| Compound 17 | Chk2 | 17.9 | - | - |
| Compound 29 | EGFR | - | MCF-7 (breast) | 0.30 |
| Ruxolitinib | JAK1, JAK2 | ~3 | - | - |
This table is a compilation of representative data from the literature and is intended for illustrative purposes.[2][3]
Key SAR Insights:
-
Substituents on the phenyl rings of the pyrazole core can significantly impact potency and selectivity. For example, electron-withdrawing groups may enhance activity against certain kinases.[3]
-
The nature of the substituent at the N1 position of the pyrazole ring can influence the compound's interaction with the hinge region of the kinase ATP-binding site.[5][14]
-
Modifications to the pyran ring can affect the compound's physicochemical properties, such as solubility and cell permeability.
Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that promotes cell survival, growth, and proliferation.[6][7][8] Its aberrant activation is a frequent event in many cancers, making it an attractive target for therapeutic intervention.[7][15] Pyranopyrazole-based inhibitors can be designed to target key kinases within this pathway, such as PI3K and Akt.
Simplified PI3K/Akt Signaling Pathway and Inhibition
The following diagram illustrates the PI3K/Akt signaling pathway and the points of intervention for pyranopyrazole-based inhibitors.
Caption: A simplified representation of the PI3K/Akt signaling pathway and its inhibition by pyranopyrazole-based compounds.
By inhibiting PI3K or Akt, pyranopyrazole compounds can block the downstream signaling events that lead to uncontrolled cell growth and survival, thereby providing a potential therapeutic strategy for cancer treatment.
Conclusion
The pyranopyrazole scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The synthetic accessibility of these compounds, coupled with their favorable biological properties, makes them an attractive starting point for drug discovery campaigns. The detailed protocols and application notes provided in this guide offer a foundational framework for researchers to design, synthesize, and evaluate their own pyranopyrazole-based kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. | Semantic Scholar [semanticscholar.org]
- 7. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid in Modern Drug Discovery
Introduction: The Pyranopyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The fusion of pyran and pyrazole rings creates the pyranopyrazole heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry.[1][2] This structural motif is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[1][3] Pyranopyrazole derivatives have demonstrated potential as anti-inflammatory, antibacterial, anticancer, and antiviral agents.[1][4][5] The inherent structural features of the pyranopyrazole core, including its hydrogen bond donors and acceptors, and its rigid, three-dimensional shape, make it an attractive starting point for the design of novel therapeutics.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific pyranopyrazole derivative, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid , as a versatile building block in drug discovery campaigns. While direct biological activity data for this specific acid is not extensively published, its structure presents a unique and valuable starting point for the synthesis of compound libraries targeting a variety of diseases.
Chemical & Physical Properties
A foundational understanding of the starting material is critical for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C7H8N2O3 | [6][7] |
| Molecular Weight | 168.15 g/mol | [6][7] |
| CAS Number | 518990-20-0 | [7][8] |
| Appearance | Solid | [7] |
| Purity | Typically ≥97-98% | [6][8] |
Strategic Importance in Drug Discovery: A Scaffold for Diversification
The true potential of this compound lies in its readily modifiable structure. The carboxylic acid moiety serves as a primary handle for chemical derivatization, allowing for the exploration of a vast chemical space. Furthermore, the pyrazole ring contains a secondary amine that can also be functionalized, providing a second vector for diversification.
Experimental Workflows & Protocols
Part 1: Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of this compound provides insights into potential impurities and scale-up strategies. A common synthetic route involves a multi-step process.[9]
Caption: Synthetic pathway for the core scaffold.
Part 2: Library Generation via Amide Coupling
The carboxylic acid group is an ideal functional handle for creating a diverse library of amide derivatives. This can be achieved through standard amide coupling protocols.
Protocol: Parallel Amide Synthesis
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Prepare an array of primary and secondary amines (1.1 eq. each) in a 96-well plate format.
-
Prepare solutions of a coupling agent (e.g., HATU, HBTU; 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA; 2.0 eq.).
-
-
Reaction Setup:
-
To each well containing an amine, add the stock solution of the carboxylic acid.
-
Add the coupling agent solution to each well.
-
Add the base solution to each well.
-
Seal the 96-well plate and agitate at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water.
-
Extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide library using high-throughput purification techniques such as mass-directed automated flash chromatography.
-
-
Characterization:
-
Confirm the identity and purity of each library member using LC-MS and ¹H NMR.
-
Caption: Workflow for generating a diverse amide library.
Part 3: Biological Screening Cascade
Based on the known biological activities of the broader pyranopyrazole class, a tiered screening approach is recommended for the newly synthesized library.[1][2][4][5]
Tier 1: Broad Spectrum Primary Screening
-
Anticancer Cell Proliferation Assay: Screen the library against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HGC-27 for gastric cancer, PC-3 for prostate cancer) using an MTT or similar cell viability assay.[5]
-
Antibacterial Growth Inhibition Assay: Test the compounds against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using a broth microdilution method to determine the minimum inhibitory concentration (MIC).
-
Anti-inflammatory Assay: Evaluate the ability of the compounds to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[10]
Tier 2: Hit Confirmation and Dose-Response Analysis
-
For active compounds ("hits") from Tier 1, perform dose-response studies to determine IC50 (for enzyme/cell-based assays) or EC50 (for cell-based assays) values.
-
Confirm the structure and purity of all hits by re-synthesis or re-purification followed by rigorous analytical characterization.
Tier 3: Target Identification and Mechanism of Action Studies
-
For confirmed hits with potent activity, initiate studies to identify the molecular target and elucidate the mechanism of action. This may involve:
-
In silico modeling and docking studies: To predict potential binding targets.[4]
-
Biochemical assays: To confirm inhibition of a specific enzyme or receptor binding.
-
Cellular thermal shift assays (CETSA): To demonstrate target engagement in a cellular context.
-
Potential Therapeutic Applications and Supporting Evidence
The pyranopyrazole scaffold has shown promise in a variety of therapeutic areas. The derivatized library of this compound should be evaluated in these contexts:
-
Oncology: Indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives have demonstrated anticancer activity.[5] The library should be screened against various cancer cell lines to identify novel antiproliferative agents.
-
Infectious Diseases: Pyranopyrazole derivatives have been investigated as potential inhibitors of human coronaviruses.[4] The library could be screened against a panel of viruses and bacteria to discover new anti-infective agents.
-
Inflammation and Pain: Tetrahydropyrazolo-pyridine derivatives, structurally related to the core scaffold, are potent inhibitors of TNF-α and have shown efficacy in models of neuropathic pain.[10] The synthesized compounds should be evaluated in relevant inflammatory and pain models.
-
Antimalarial: Hybrid molecules incorporating the pyrano[2,3-c]pyrazole scaffold have shown significant antiplasmodial activity.[11]
Conclusion and Future Directions
This compound represents a valuable and under-explored starting point for the development of novel therapeutics. Its facile derivatization allows for the creation of large and diverse compound libraries. By leveraging the known biological activities of the broader pyranopyrazole class, a focused and efficient drug discovery campaign can be designed and executed. Future work should focus on expanding the diversity of the synthesized libraries through modification of the pyrazole nitrogen and exploring alternative cyclization strategies to access novel pyranopyrazole isomers.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 8. Page loading... [guidechem.com]
- 9. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 10. Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyranopyrazole Libraries for High-Throughput Screening
Abstract
This comprehensive guide details the efficient synthesis of pyranopyrazole libraries, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyranopyrazole scaffold is a privileged structure, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a robust, field-proven protocol for the one-pot, four-component synthesis of a diverse library of pyranopyrazole derivatives, optimized for high-throughput screening (HTS). We will delve into the causality behind the experimental design, provide detailed step-by-step methodologies, and discuss the subsequent characterization and application in HTS campaigns.
Introduction: The Pyranopyrazole Scaffold in Drug Discovery
The fusion of pyran and pyrazole rings creates the pyranopyrazole heterocyclic system, which exists in four isomeric forms. Among these, the 4H-pyrano[2,3-c]pyrazole is the most explored isomer due to its versatile biological profile.[2][4] The structural rigidity and rich chemical functionality of this scaffold make it an ideal candidate for constructing libraries of diverse small molecules for HTS. Multicomponent reactions (MCRs) are the preferred method for synthesizing these libraries as they offer high atom economy, operational simplicity, and the ability to generate significant molecular diversity from readily available starting materials in a single step.[1][4][5] This approach is particularly amenable to library synthesis for HTS, where the rapid generation of a multitude of structurally related compounds is paramount for identifying novel hit compounds.[6][7]
The Chemistry: A Four-Component, One-Pot Synthesis
The synthesis of the pyranopyrazole core is elegantly achieved through a domino reaction involving an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and a hydrazine derivative.[8][9] This reaction proceeds through a sequence of classical organic reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration.[3][10]
Reaction Mechanism
The generally accepted mechanism for the formation of the pyranopyrazole scaffold in a one-pot synthesis is depicted below. The process is often catalyzed by a mild base or a green catalyst to facilitate the various steps.[2][11]
Figure 1: General reaction mechanism for the four-component synthesis of pyranopyrazoles.
Experimental Protocol: Synthesis of a Representative Pyranopyrazole Library
This protocol describes a general and robust method for the synthesis of a library of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles using citric acid as a mild and environmentally benign organocatalyst.[12]
Materials and Reagents
-
Substituted aromatic aldehydes (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethyl acetoacetate (1.0 mmol, 130 mg, 126 µL)
-
Hydrazine hydrate (1.0 mmol, 50 mg, 48 µL)
-
Citric acid (20 mol%, 38 mg)
-
Ethanol (5 mL)
-
Deionized water (5 mL)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 25 mL round-bottom flask, combine the substituted aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol).
-
Solvent and Catalyst Addition: Add a 1:1 mixture of ethanol and water (10 mL total volume) to the flask, followed by the addition of citric acid (20 mol%).[12]
-
Reaction Execution: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane 7:3). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting materials.[13]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with cold water to remove the catalyst and any water-soluble impurities.[12] Further purification can be achieved by recrystallization from ethanol to yield the pure pyranopyrazole derivative.[12][13]
Characterization of the Synthesized Library
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic absorption bands for the amino (NH₂) group (around 3200-3400 cm⁻¹), the nitrile (C≡N) group (around 2200 cm⁻¹), and the carbonyl (C=O) group if applicable.[3][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see signals corresponding to the aromatic protons of the substituted aldehyde, the methyl group from the pyrazolone core, the methine proton at the 4-position of the pyran ring, and the broad singlet of the amino group.[14][15]
-
¹³C NMR: Confirm the presence of the expected number of carbon atoms, including the characteristic signals for the nitrile carbon, the sp³ carbon at the 4-position, and the carbons of the pyrazole and pyran rings.[14][15]
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm it matches the calculated mass of the desired product.
Library Diversity and Data Presentation
The versatility of this four-component reaction allows for the creation of a diverse library by simply varying the substituted aromatic aldehyde. Below is a table summarizing representative results for the synthesis of various pyranopyrazole derivatives.
| Entry | Substituted Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 30 | 92 |
| 2 | 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 35 | 95 |
| 3 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 40 | 91 |
| 4 | 4-Nitrobenzaldehyde | 6-amino-4-(4-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 45 | 88 |
| 5 | 2-Hydroxybenzaldehyde | 6-amino-4-(2-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 50 | 85 |
Data compiled from representative procedures.[12][13]
Application in High-Throughput Screening (HTS)
Once the pyranopyrazole library is synthesized and characterized, it is ready for high-throughput screening to identify compounds with desired biological activities.
Workflow from Synthesis to HTS
The overall workflow for the synthesis and screening of a pyranopyrazole library is illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciensage.info [sciensage.info]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyranopyrazole Carboxylic Acids
Welcome to the technical support center for the purification of pyranopyrazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - Initial Purification Strategy
This section addresses common high-level questions regarding the initial approach to purifying crude pyranopyrazole carboxylic acids, typically obtained from one-pot multicomponent reactions.[1][2]
Q1: My reaction is complete, and the crude product is a thick slurry containing solids. What is my first step?
Your initial goal is to separate the desired acidic product from neutral or basic impurities, such as unreacted aldehydes, malononitrile, or catalysts like piperidine.[3][4] The most effective first step is an acid-base extraction. This liquid-liquid extraction technique leverages the acidic nature of your carboxylic acid to selectively move it into an aqueous phase, leaving non-acidic impurities behind in the organic phase.[5][6]
Q2: Why is acid-base extraction preferred over direct crystallization or chromatography of the crude mixture?
Acid-base extraction is a powerful, high-capacity, and cost-effective bulk purification method. It exploits a unique chemical handle—the carboxylic acid group—that most side products and starting materials from typical pyranopyrazole syntheses lack.[7] Attempting direct crystallization of a very impure mixture often results in "oiling out" or co-precipitation of impurities. Direct chromatography of a crude reaction mixture can be inefficient, requiring large amounts of silica gel and solvent, and may not effectively remove all baseline impurities. Performing a preliminary acid-base wash simplifies the mixture, making subsequent high-resolution purification steps like crystallization or chromatography significantly more effective.[8]
Q3: What are the most common impurities I should expect from a typical four-component pyranopyrazole synthesis?
In a standard synthesis involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate, the most common impurities are unreacted starting materials.[2][9] Additionally, side products from incomplete cyclization or alternative reaction pathways can be present. Catalysts, whether basic (piperidine) or acidic (citric acid), may also contaminate the crude product.[2][4]
Part 2: Troubleshooting Guide by Purification Method
This section provides detailed troubleshooting for specific issues encountered during common purification techniques.
Acid-Base Extraction
This technique is fundamental for purifying any carboxylic acid. It involves deprotonating the acid with a base to form a water-soluble salt, washing away organic-soluble impurities, and then re-protonating the salt with acid to precipitate the pure product.[7][10]
Workflow for Acid-Base Extraction
Caption: Decision workflow for purification via acid-base extraction.
Q&A: Acid-Base Extraction
-
Q: Which aqueous base should I use: sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?
-
A: Start with a weak base like sodium bicarbonate.[11] It is strong enough to deprotonate a carboxylic acid but will not deprotonate less acidic functional groups like phenols, preventing their extraction as impurities. Use a stronger base like sodium hydroxide only if your pyranopyrazole carboxylic acid proves to be a very weak acid and does not fully dissolve in the bicarbonate solution. Be cautious, as strong bases can potentially hydrolyze ester functionalities if present on your molecule.[5]
-
-
Q: I've acidified the aqueous layer, but my product isn't precipitating. What went wrong?
-
A: This is a common issue that can arise for several reasons:
-
Insufficient Acidification: Ensure the pH of the aqueous solution is well below the pKa of your carboxylic acid (typically aim for pH 2-3). Test with pH paper.[8]
-
Product is Water-Soluble: Your purified product may have some solubility in the acidic aqueous layer, especially if it's highly polar.
-
Low Concentration: The concentration of your product in the aqueous layer may be below its solubility limit.
-
-
Solution: If a precipitate does not form, perform a "back-extraction".[11] Transfer the acidified aqueous solution back to a separatory funnel and extract it multiple times with an organic solvent like ethyl acetate or dichloromethane. Your neutral, protonated product will move back into the organic layer. Combine the organic extracts, dry with a drying agent (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover your purified compound.[7]
-
Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The principle is to dissolve the impure solid in a minimum amount of a hot solvent in which the compound is soluble, but in which it is insoluble when cold. Impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.
Q&A: Recrystallization
-
Q: How do I select the best solvent for recrystallization?
-
A: Solvent selection is empirical and requires small-scale testing.[12] The ideal solvent will dissolve your pyranopyrazole carboxylic acid poorly at room temperature but completely at its boiling point.[13] The principle of "like dissolves like" is a good starting point; since your molecule is polar, polar solvents are often a good choice.[14]
-
Systematic Approach:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add ~0.5 mL of a different test solvent to each tube.
-
Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
The best solvent is the one that produces a high yield of clean-looking crystals upon cooling.
-
-
| Solvent Selection Guide for Recrystallization | |
| Solvent Class | Examples & Typical Use Cases |
| Highly Polar (Protic) | Water, Ethanol, Methanol. Good for compounds with H-bond donors/acceptors. Many pyranopyrazoles are recrystallized from ethanol.[2] |
| Polar (Aprotic) | Acetone, Ethyl Acetate (EtOAc). Good general-purpose solvents for moderately polar compounds. |
| Less Polar | Toluene, Dichloromethane (DCM). Useful for less polar derivatives or as the "anti-solvent" in a mixed solvent system. |
| Non-Polar | Hexanes, Petroleum Ether. Rarely used alone for these polar compounds, but excellent as the anti-solvent. |
| Mixed Solvents | Ethanol/Water, Toluene/Hexane, EtOAc/Hexane. Used when no single solvent has the ideal solubility profile. Dissolve in the "good" solvent (e.g., Ethanol) and add the "bad" anti-solvent (e.g., Hexane) dropwise until cloudy, then heat to clarify and cool slowly. |
-
Q: My compound "oiled out" instead of forming crystals. How do I fix this?
-
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid instead of a solid.
-
Solutions:
-
Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, add more hot solvent, and cool again very slowly.
-
Lower the Cooling Temperature Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature first, which encourages slower, more ordered crystal growth.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Use a Lower Boiling Point Solvent: A solvent with a high boiling point (like toluene) is more likely to cause oiling out than one with a lower boiling point (like ethyl acetate).[14]
-
-
Column Chromatography
When crystallization fails to remove impurities with similar solubility, column chromatography is the next step. For polar, acidic compounds like pyranopyrazole carboxylic acids, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective.
Q&A: Column Chromatography
-
Q: My acidic compound is streaking badly on my silica gel column. What is happening?
-
A: This is a classic problem caused by the interaction of your acidic compound with the slightly acidic surface of the silica gel (SiO₂). The strong, non-uniform binding leads to tailing or "streaking" of the compound down the column, resulting in poor separation.
-
Solution: Add a small amount of a volatile acid to your mobile phase. Typically, adding 0.5-1% acetic acid or formic acid is sufficient. The added acid protonates the silica surface and your compound, minimizing strong ionic interactions and allowing for sharp, well-defined bands.
-
-
Q: What is a good starting mobile phase for purifying a pyranopyrazole carboxylic acid?
-
A:
-
Normal-Phase (Silica Gel): Start with a moderately polar solvent system. A gradient of 20% to 80% Ethyl Acetate in Hexanes is a common starting point. If the compound is very polar and doesn't move, switch to a more polar system like 5% to 20% Methanol in Dichloromethane. Remember to add 0.5-1% acetic acid to either system.
-
Reversed-Phase (C18): This is often an excellent choice for polar compounds.[15] The mobile phase is typically a mixture of water and an organic solvent (acetonitrile or methanol). To ensure the carboxylic acid is protonated and retained, the aqueous phase must be acidified. A typical starting condition is a gradient of 10% to 95% Acetonitrile in Water, with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both solvents.[16]
-
-
-
Q: My compound is extremely polar and just elutes in the void volume on a C18 column, even with 100% aqueous mobile phase. What now?
-
A: For very polar, water-soluble compounds, you can try Hydrophilic Interaction Liquid Chromatography (HILIC).[17] HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[15] In this mode, water acts as the "strong" eluting solvent. This technique is excellent for retaining and separating compounds that are poorly retained in reversed-phase chromatography.[17][18]
-
Chiral Purification
If your pyranopyrazole carboxylic acid is chiral, separating the enantiomers is often necessary for pharmacological evaluation, as different enantiomers can have vastly different biological activities.[19] This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Q&A: Chiral Purification
-
Q: How do I begin developing a chiral separation method?
-
A: Chiral separations are almost entirely empirical. The most efficient approach is to screen a variety of chiral stationary phases (CSPs) with a few standard mobile phases. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most widely used and successful for a broad range of compounds.[19][20]
-
Recommended Starting Points: Screen columns like CHIRALPAK® IB, IC, etc., using both normal-phase (e.g., Hexane/Isopropanol) and polar-organic (e.g., Methanol) mobile phases.[21]
-
-
Q: Should I use HPLC or SFC for my chiral separation?
-
A: Both can be effective, but SFC is often preferred for preparative-scale purification.[22] SFC uses supercritical CO₂ as the main mobile phase component, which has low viscosity and high diffusivity. This often leads to faster separations, higher efficiency, and significantly reduced consumption of organic solvents compared to HPLC, making it a greener and more cost-effective option for isolating larger quantities of pure enantiomers.[22]
-
Part 3: Detailed Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction
-
Dilution: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, 10 volumes).
-
Initial Wash: Transfer the diluted mixture to a separatory funnel. Wash with water (1x) and then brine (1x) to remove any water-soluble catalysts or salts.
-
Base Extraction: Add an equal volume of 1M Sodium Bicarbonate (NaHCO₃) solution to the separatory funnel.[6] Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.[10]
-
Repeat Extraction: Repeat the base extraction on the organic layer two more times, combining all aqueous extracts. This ensures complete recovery of your acidic product.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M Hydrochloric Acid (HCl) with stirring until the pH is ~2-3 (test with pH paper). A solid precipitate of your purified product should form.[6]
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, then with a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the solid under high vacuum to a constant weight.
Protocol 2: Systematic Recrystallization
-
Dissolution: Place the crude, dry solid into an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate. Swirl continuously. Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. sciensage.info [sciensage.info]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. tandfonline.com [tandfonline.com]
- 4. echemcom.com [echemcom.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. magritek.com [magritek.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. biotage.com [biotage.com]
- 18. labex.hu [labex.hu]
- 19. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 21. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Pyranopyrazoles via Multicomponent Reactions
Welcome to the technical support center for pyranopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing multicomponent reactions (MCRs) to construct this valuable heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the four-component synthesis of pyrano[2,3-c]pyrazoles?
A1: The synthesis is a domino reaction that typically proceeds through three key stages without the need to isolate intermediates.[1][2][3] First, a Knoevenagel condensation occurs between an aldehyde and a methylene-active compound like malononitrile.[1][4] Concurrently, a pyrazolone intermediate is formed from the condensation of a β-ketoester (e.g., ethyl acetoacetate) and a hydrazine derivative.[1][5] Finally, a Michael addition of the pyrazolone onto the Knoevenagel adduct, followed by an intramolecular cyclization and tautomerization, yields the final pyranopyrazole product.[5][6] The specific sequence can be influenced by the catalyst and reaction conditions.
Q2: Why are multicomponent reactions (MCRs) preferred for pyranopyrazole synthesis?
A2: MCRs are highly valued for their efficiency and adherence to the principles of green chemistry.[7][8][9] They combine three or more reactants in a single pot to form a complex product in one step, which significantly reduces reaction time, waste, and labor costs compared to traditional multi-step syntheses.[8][10] This approach offers high atom economy, experimental simplicity, and often allows for the rapid generation of diverse libraries of compounds for drug discovery.[8][11]
Q3: What are the most common starting materials for a four-component pyranopyrazole synthesis?
A3: The most widely used combination involves an aromatic or heteroaromatic aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine).[1][8][12][13]
Q4: Is a catalyst always necessary for this reaction?
A4: While many protocols utilize a catalyst to improve reaction rates and yields, catalyst-free syntheses have been successfully reported.[10] These often rely on specific conditions such as neat (solvent-free) reactions at room temperature, the use of green solvents like water, or energy sources like ultrasound irradiation to drive the reaction forward.[10][12][14]
Visualizing the Core Reaction Mechanism
The following diagram illustrates the widely accepted pathway for the four-component synthesis of a pyrano[2,3-c]pyrazole scaffold. Understanding this sequence is crucial for diagnosing issues in your reaction.
Caption: Generalized mechanism for the four-component synthesis of pyranopyrazoles.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue encountered. A systematic approach is required to identify the root cause.
-
Catalyst Inactivity or Inappropriateness:
-
Causality: The catalyst, whether acidic or basic, plays a crucial role in activating the reactants. For instance, a Lewis acid catalyst can coordinate to the aldehyde's carbonyl oxygen, making it more electrophilic for the Knoevenagel condensation.[5] A basic catalyst can deprotonate the active methylene compound. If the catalyst is poisoned, degraded, or simply inefficient for the specific substrates, the reaction will stall.
-
Solutions:
-
Verify Catalyst Quality: Ensure the catalyst is pure and has been stored correctly. For heterogeneous catalysts, check for changes in morphology or surface area.
-
Screen Different Catalysts: The choice of catalyst is highly substrate-dependent. If a mild Lewis acid like nano-ZrO₂ isn't working, consider a Brønsted acid or a basic catalyst.[5] Organocatalysts like glycine or taurine have also shown high efficacy.[10][11]
-
Optimize Catalyst Loading: Both too little and too much catalyst can be detrimental. Start with a reported loading (e.g., 5-10 mol%) and perform an optimization screen.[12][15]
-
-
-
Suboptimal Reaction Conditions (Solvent & Temperature):
-
Causality: The solvent influences reactant solubility and can stabilize charged intermediates. The wrong solvent can prevent reactants from interacting effectively. Temperature affects the reaction rate; insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or products.
-
Solutions:
-
Solvent Screening: While many green protocols use water or ethanol, these may not be optimal for all substrates.[12][13] If reactants are poorly soluble, consider a co-solvent system (e.g., H₂O/EtOH) or an alternative solvent.[16] Solvent-free conditions at elevated temperatures can also be highly effective.[10][12]
-
Temperature Optimization: If the reaction is slow at room temperature, try gentle heating (e.g., 60-80 °C).[12] Monitor the reaction by TLC to check for product formation versus decomposition.
-
-
-
Poor Reactivity of the Aldehyde:
-
Causality: Electron-withdrawing groups on the aromatic aldehyde generally increase its electrophilicity, leading to faster Knoevenagel condensation. Conversely, sterically hindered aldehydes or those with strong electron-donating groups may react very slowly.[17]
-
Solutions:
-
Increase Catalyst Loading or Temperature: For sluggish aldehydes, pushing the reaction conditions may be necessary.
-
Use a More Active Catalyst: A stronger Lewis acid might be required to sufficiently activate a less reactive aldehyde.
-
Increase Reaction Time: Simply allowing the reaction to run longer (e.g., 24 hours) may be sufficient.
-
-
Problem 2: Formation of Multiple Side Products
A complex product mixture seen on TLC or NMR can make purification a significant challenge.
-
Formation of Knoevenagel Adduct Dimer or Polymer:
-
Causality: The intermediate formed from the aldehyde and malononitrile can sometimes react with itself, especially if the subsequent Michael addition step is slow. This is more common with highly reactive aldehydes.
-
Solutions:
-
Control the Stoichiometry: Ensure that the pyrazolone-forming components (hydrazine and β-ketoester) are present and ready to react. Sometimes, pre-forming the pyrazolone in situ for a short period before adding the aldehyde and malononitrile can help.
-
Lower the Reaction Temperature: Reducing the temperature can slow down unwanted side reactions more than the desired pathway.
-
-
-
Formation of Pyrazoline instead of Pyrazole:
-
Causality: In some syntheses, the intermediate pyrazoline may be stable and fail to oxidize or eliminate to form the aromatic pyrazole ring. This is less common in this specific MCR but can occur in related pyrazole syntheses.[18]
-
Solutions:
-
Introduce an Oxidant: If a stable pyrazoline is suspected, adding a mild oxidant in a subsequent step might be necessary. This should be approached with caution to avoid over-oxidation of the desired product.
-
Modify Reaction Conditions: Changing the solvent or catalyst might promote the final aromatization step.
-
-
Troubleshooting Workflow
Use this decision tree to guide your troubleshooting process systematically.
Caption: A systematic workflow for troubleshooting pyranopyrazole MCRs.
Protocols and Data
Reference Protocol: Synthesis of 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol is a representative example using a heterogeneous nanocatalyst.
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg)
-
Hydrazine hydrate (1 mmol, ~50 mg)
-
Nano-Fe₃O₄ catalyst (6 mol%, as reported in some studies)[12]
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and the nano-Fe₃O₄ catalyst.
-
Add ethanol (5 mL) as the solvent.
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is often complete within 15-40 minutes.[12]
-
Upon completion, if using a magnetic nanocatalyst, place a strong magnet against the side of the flask to immobilize the catalyst.[6][7]
-
Decant the solution into a separate beaker containing cold water (20 mL).
-
The solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. Recrystallization from ethanol can be performed for further purification if necessary.
Data Summary: Influence of Catalysts on Reaction Conditions
The choice of catalyst significantly impacts reaction time and conditions. The following table summarizes data synthesized from various reports to guide your selection.
| Catalyst | Typical Loading | Solvent | Temperature | Typical Time | Yield Range | Reference |
| None (Ultrasound) | N/A | Water | Room Temp | 15-30 min | Excellent | [13] |
| Nano Fe₃O₄ | 6 mol% | Water | Room Temp | 15 min | High | [12] |
| Y₃Fe₅O₁₂ (YIG) | 0.005 g | Solvent-free | 80 °C | 20 min | 89-95% | [12][17] |
| CeO₂/ZrO₂ | 50 mg | Ethanol | Room Temp | 15 min | 88-98% | [12][17] |
| Taurine | 10 mol% | Water | 80 °C | 30-60 min | 72-97% | [11][16] |
| Glycine | 20 mol% | Water | Room Temp | 5-20 min | 85-95% | [10] |
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 13. atlantis-press.com [atlantis-press.com]
- 14. researchgate.net [researchgate.net]
- 15. nanomaterchem.com [nanomaterchem.com]
- 16. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyranopyrazole Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for pyranopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the versatile and biologically significant pyranopyrazole scaffold. The typical synthesis is a highly efficient one-pot, multicomponent reaction (MCR), but like any reaction, it requires careful optimization to achieve desired outcomes.[1][2] This document provides direct answers to common challenges and strategic advice for optimizing your experimental conditions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyranopyrazoles, which is most commonly achieved via a four-component reaction between an aldehyde, hydrazine hydrate, ethyl acetoacetate, and malononitrile.[2][3][4] The underlying mechanism generally involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, and understanding this pathway is crucial for effective troubleshooting.[5][6]
Q1: I am experiencing very low or no product yield. What are the most likely causes and how can I fix it?
Low yield is the most common issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.
Causality: The success of this multicomponent reaction hinges on the delicate balance of several consecutive reactions. If any step (e.g., the initial Knoevenagel condensation or the subsequent Michael addition) is stalled, the overall yield will be poor. The catalyst, solvent, and temperature are the primary levers to control the rates of these steps.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low product yield.
Step-by-Step Protocol:
-
Verify Catalyst Choice and Loading:
-
Is the catalyst appropriate? The reaction is sensitive to the catalyst. Simple bases like piperidine or triethylamine are effective, but may require optimization.[7][8] Organocatalysts like L-proline or versatile heterogeneous catalysts (e.g., magnetic nanoparticles) often provide milder conditions and easier workup.[7][9][10]
-
Is the catalyst active? If using a reusable heterogeneous catalyst, ensure it has not been poisoned or lost activity. For basic catalysts, ensure they haven't degraded.
-
Action: If in doubt, start with a simple, reliable base like 10 mol% piperidine.[8] If that fails, consider a well-documented heterogeneous catalyst like nano-Fe₃O₄, which offers the advantage of easy magnetic removal.[5][10]
-
-
Check Reagent Purity:
-
Aldehyde Quality: Aromatic aldehydes can oxidize to benzoic acids upon storage. This acidity can interfere with base-catalyzed pathways.
-
Action: Use freshly distilled or newly purchased aldehydes. Confirm the purity of other starting materials (malononitrile, ethyl acetoacetate, hydrazine hydrate).
-
-
Optimize the Solvent System:
-
Solvent Polarity and Protic Nature: The solvent has a pronounced effect on reaction rates and yields.[11] Polar protic solvents like ethanol are excellent for solubilizing reagents and stabilizing charged intermediates.[11] Water is a highly effective "green" solvent, often giving superior results.[8]
-
Solvent-Free Conditions: Many modern protocols use solvent-free ("neat") conditions, which can accelerate the reaction and vastly simplify workup.[10][12]
-
Action: If your current solvent is failing, screen others. A good starting point is to compare ethanol, water, and solvent-free conditions.
-
-
Adjust Reaction Temperature:
-
Thermal Energy: While many protocols work at room temperature, some reactant combinations, particularly with sterically hindered or electron-deficient aldehydes, may require heating to reflux to overcome activation barriers.[13]
-
Non-Conventional Energy: Microwave irradiation or ultrasonication can dramatically reduce reaction times from hours to minutes and improve yields by providing efficient and uniform energy transfer.[10][14]
-
Action: If the reaction is sluggish at room temperature, increase the temperature to 80 °C or reflux. If available, explore microwave-assisted synthesis.[10]
-
Q2: My reaction is messy, with multiple spots on TLC and difficult purification. How can I improve selectivity?
Causality: The formation of multiple byproducts suggests that side reactions are competing with the main reaction pathway. This can happen if one of the sequential steps is significantly slower than the others, allowing intermediates to react in unintended ways. The choice of catalyst is paramount for controlling the reaction pathway and minimizing these issues.
Troubleshooting Strategies:
-
Catalyst Selection is Key: A catalyst doesn't just speed up the reaction; it selects for a specific pathway. A poorly chosen catalyst may accelerate an undesired initial step (like the self-condensation of ethyl acetoacetate) without effectively promoting the crucial subsequent Michael addition.
-
Action: Switch to a catalyst known for high selectivity. Organocatalysts like L-proline are known to orchestrate the reaction cascade smoothly.[7] Heterogeneous nanocatalysts have also been shown to provide excellent yields with high purity, likely due to reactant organization on the catalyst surface.[9][13]
-
-
Consider a Catalyst-Free Approach: In some cases, the catalyst itself can promote side reactions. A catalyst-free synthesis under neat conditions or in water can sometimes provide cleaner product profiles, as the inherent reactivity of the starting materials is sufficient.[8][15]
-
Control Stoichiometry: Ensure you are using the correct molar ratios of your reactants. An excess of one component, especially malononitrile or ethyl acetoacetate, can lead to byproduct formation. A 1:1:1:1 molar ratio of aldehyde, hydrazine, ethyl acetoacetate, and malononitrile is standard.[5]
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst for my specific pyranopyrazole synthesis?
The "best" catalyst depends on your priorities: speed, yield, cost, environmental impact, and ease of workup.
Comparison of Common Catalyst Types
| Catalyst Type | Examples | Advantages | Disadvantages |
| Basic Catalysts | Piperidine, Triethylamine, Morpholine[7][8] | Inexpensive, readily available, effective. | Can be difficult to remove from the reaction mixture; may require stoichiometric amounts. |
| Organocatalysts | L-proline, Isonicotinic acid[7][8][10] | Environmentally friendly, operate under mild conditions, often give high yields. | Can be more expensive than simple bases. |
| Ionic Liquids | [bmim][OH], [bmim][NO₃][7][16] | Act as both catalyst and solvent; recyclable; can lead to high yields. | Higher cost; potential viscosity issues. |
| Heterogeneous / Nanocatalysts | Nano-Fe₃O₄, CuSnO₃:SiO₂, Y₃Fe₅O₁₂[7][9][10][11] | Excellent reusability, simple separation (filtration/magnetic), high thermal stability, green. | Initial synthesis of the catalyst is required; potential for leaching. |
| Catalyst-Free | None (neat or in water)[8][15] | Ultimate green chemistry approach; no catalyst cost or removal needed. | May not be universally applicable; can require longer reaction times or higher temperatures. |
Recommendation: For initial screening, a simple base like piperidine is a good baseline.[8] For process development and green chemistry applications, exploring a reusable heterogeneous catalyst like nano-Fe₃O₄ is highly recommended due to its efficiency and simple workup.[10]
Q2: What is the general reaction mechanism and how can it guide my optimization?
Understanding the reaction cascade is essential for rational optimization. The synthesis is a domino reaction involving three key stages.
Caption: The general mechanistic pathway for four-component pyranopyrazole synthesis.
How this helps optimization:
-
Stuck at Knoevenagel Adduct? If you isolate the arylidenemalononitrile intermediate, it indicates that the initial condensation is fast, but the subsequent Michael addition is the rate-limiting step. In this case, a stronger base or a catalyst specifically known to promote Michael additions would be beneficial.
-
Pyrazolone Formation: The pyrazolone ring is often formed in situ from hydrazine and ethyl acetoacetate.[8] The catalyst must be compatible with this step as well.
-
Final Cyclization: The final ring-closing step is typically fast. If the Michael adduct is observed without conversion to the final product, adjusting the pH or providing gentle heating can facilitate the cyclization.
Q3: Can I run this reaction in water or without any solvent?
Absolutely. Modern synthetic chemistry strongly favors "green" methodologies, and the synthesis of pyranopyrazoles is exceptionally well-suited to these approaches.
-
Aqueous Synthesis: Water is an excellent solvent for this MCR.[8] It is non-toxic, non-flammable, and inexpensive. The hydrophobic effect can help bring the organic reactants together, accelerating the reaction. In some cases, surfactants can be used to improve yields in aqueous media.[17]
-
Solvent-Free Synthesis: Performing the reaction "neat" by grinding the solid reactants or gently heating a liquid aldehyde with the other solid components is highly effective.[12][14] This method minimizes waste, often reduces reaction times, and simplifies product isolation, which may involve simple trituration with a solvent like ethanol to precipitate the pure product.[14]
Recommendation: For any new pyranopyrazole synthesis, it is highly advisable to screen both aqueous and solvent-free conditions alongside traditional organic solvents like ethanol. You will often find that these green methods are not only more sustainable but also more efficient.[10]
References
- 1. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. sciensage.info [sciensage.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. jsynthchem.com [jsynthchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Welcome to the technical support center for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide insights into the potential stability issues and handling of this compound. It is important to note that while this molecule is available from various suppliers, detailed public-domain studies on its specific stability profile are limited.[1][2][3][4][5][6] Therefore, the information provided herein is based on fundamental chemical principles of related heterocyclic carboxylic acids and general laboratory best practices.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound?
A1: For optimal stability in its solid form, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[7] Based on general practices for similar heterocyclic compounds, storage at 2-8°C is recommended to minimize potential degradation over time. Protect from moisture and light.
Q2: How should I prepare solutions of this compound? What are the recommended solvents?
A2: The solubility of pyranopyrazole derivatives can be limited.[8] For initial solubility screening, consider polar aprotic solvents such as DMSO or DMF. For aqueous buffers, the carboxylate group suggests that solubility will be pH-dependent, increasing at higher pH values where the carboxylic acid is deprotonated to the more soluble carboxylate salt. It is advisable to prepare stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium.
Q3: What is the expected pH stability of this compound in aqueous solutions?
A3: While specific data is unavailable for this compound, carboxylic acids, in general, can be susceptible to decarboxylation under certain conditions (e.g., heat, acidic pH). The fused pyran and pyrazole ring systems are generally stable.[9] However, prolonged exposure to strong acidic or basic conditions at elevated temperatures should be avoided unless part of a specific reaction protocol. It is recommended to perform pilot stability studies in your specific buffer system and experimental conditions.
Q4: Are there any known incompatibilities with other common laboratory reagents?
A4: Avoid strong oxidizing agents, as they can potentially react with the heterocyclic ring system. As a carboxylic acid, it will react with bases. Care should be taken when using reagents that are highly reactive towards carboxylic acids, such as certain coupling agents, if not intended for derivatization.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Compound Precipitates Out of Aqueous Solution During Experiment
-
Probable Cause: The pH of your experimental buffer is at or below the pKa of the carboxylic acid group, leading to the less soluble protonated form. The compound may also have limited aqueous solubility even in its salt form.
-
Solution Workflow:
-
pH Adjustment: If your experimental conditions allow, try increasing the pH of the buffer to maintain the compound in its deprotonated, more soluble carboxylate form.
-
Co-solvent Usage: Consider the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to your aqueous buffer to increase the overall solubility. Ensure the co-solvent is compatible with your experimental system.
-
Fresh Solution Preparation: Prepare fresh solutions immediately before use to minimize the time for potential precipitation.
-
Issue 2: Inconsistent Results or Loss of Activity Over Time in Solution
-
Probable Cause: This could indicate degradation of the compound in your experimental medium. Potential degradation pathways for related compounds could include hydrolysis or decarboxylation, especially if the solution is stored for extended periods or at non-optimal temperatures.
-
Troubleshooting Protocol:
-
Stability Assessment: Perform a time-course experiment. Prepare a solution of the compound in your experimental buffer and analyze its purity and concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS.
-
Storage of Solutions: If possible, store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO. Minimize freeze-thaw cycles. For aqueous working solutions, it is best to prepare them fresh for each experiment.
-
Control Experiments: Include a positive control in your experiments to differentiate between compound instability and other experimental issues.
-
Experimental Protocols: Quick Stability Assessment
This protocol provides a general framework for assessing the stability of this compound in a specific buffer.
Objective: To determine the short-term stability of the compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
DMSO (or another suitable organic solvent)
-
Your aqueous experimental buffer
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into your aqueous buffer to the final working concentration.
-
Immediately inject a sample (t=0) into the HPLC/LC-MS to determine the initial peak area/purity.
-
Incubate the solution at your experimental temperature (e.g., room temperature or 37°C).
-
Inject samples at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the peak area suggests instability.
| Time Point | Peak Area (Arbitrary Units) | % Remaining |
| 0 hr | 1,000,000 | 100% |
| 1 hr | 980,000 | 98% |
| 4 hr | 950,000 | 95% |
| 8 hr | 910,000 | 91% |
| 24 hr | 750,000 | 75% |
| Example data indicating potential degradation over 24 hours. |
Visualizing Potential Degradation and Handling
Below are diagrams illustrating a potential degradation pathway and a recommended handling workflow.
A potential degradation pathway: decarboxylation.
Recommended workflow for handling the compound.
References
- 1. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydr… [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. This compound | VSNCHEM [vsnchem.com]
- 5. Page loading... [guidechem.com]
- 6. CAS # 518990-20-0, this compound - chemBlink [chemblink.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement of Pyranopyrazole Derivatives for Biological Assays
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide researchers, scientists, and drug development professionals with expert insights and practical solutions for overcoming the solubility challenges associated with pyranopyrazole derivatives in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results, ultimately hindering the progress of promising research.[1][2] This resource combines troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns when working with poorly soluble pyranopyrazole derivatives.
Q1: My pyranopyrazole derivative precipitated immediately after I diluted my DMSO stock solution into the aqueous assay buffer. What happened?
A1: This is a classic sign of a compound "crashing out" of solution. Pyranopyrazole derivatives are often highly lipophilic, meaning they dissolve well in organic solvents like DMSO but are poorly soluble in water.[1][3] When the DMSO stock is diluted into an aqueous buffer, the solvent environment abruptly changes from organic to mostly aqueous. The final DMSO concentration is likely too low to keep your compound dissolved at the desired final concentration. The compound's solubility limit in the final assay medium has been exceeded, causing it to precipitate.
Q2: What is the best solvent to prepare my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common starting point for preparing high-concentration stock solutions of poorly soluble compounds.[4][5] It has a high solubilizing power for a wide range of organic molecules. However, it's crucial to prepare the stock at a concentration significantly higher than your final working concentration to minimize the amount of DMSO introduced into the assay.[6] For some compounds, other organic solvents like dimethylformamide (DMF) or ethanol may also be suitable.[7] Always consult the supplier's data sheet for initial recommendations.
Q3: Can't I just increase the percentage of DMSO in my final assay to keep the compound dissolved?
A3: While technically possible, this is strongly discouraged. High concentrations of DMSO (typically >0.5-1%) can be cytotoxic, interfere with cell signaling pathways, or directly inhibit enzyme activity, leading to artifacts that mask the true biological effect of your compound.[8] The goal is to find a formulation strategy that enhances aqueous solubility while keeping the co-solvent concentration at a minimum, well-tolerated level for your specific biological system. Always run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your assay.[9]
Q4: My results are highly variable between experiments. Could solubility be the cause?
A4: Absolutely. Inconsistent solubility is a major source of experimental variability.[8] If your compound is not fully dissolved, the actual concentration in solution is unknown and likely much lower than intended. Small variations in solution preparation (e.g., temperature, mixing time) can lead to different amounts of dissolved compound, causing significant fluctuations in your biological readout (e.g., IC50 values). Visually inspect your solutions for any signs of precipitation (cloudiness, particles) before adding them to the assay.
Q5: How do I choose the right solubility enhancement strategy for my specific pyranopyrazole derivative?
A5: The choice depends on the physicochemical properties of your compound, the requirements of your biological assay, and the intended route of administration for future studies.[3][10] A good starting point is to assess if the compound is ionizable.
-
For ionizable compounds , pH adjustment is often the simplest and most effective method.[11]
-
For neutral compounds , co-solvents, surfactants, or cyclodextrins are more appropriate.[12][13] The decision tree below provides a systematic approach to selecting a suitable method.
Decision-Making Workflow for Solubility Enhancement
This diagram outlines a logical path for selecting an appropriate solubility enhancement strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides & Protocols
This section provides detailed methodologies for common solubility enhancement techniques.
Guide 1: Co-Solvency Method
Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[12] DMSO, polyethylene glycols (PEGs), and propylene glycol (PG) are common examples.[4]
Protocol: Preparing a Formulation Using DMSO and PEG400
This protocol is adapted for preparing a concentrated stock that can be diluted into an aqueous medium for in vitro assays.
-
Initial Solubilization: Weigh the pyranopyrazole compound and place it in a sterile microcentrifuge tube. Add the minimum volume of pure DMSO required to fully dissolve the compound. Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can aid dissolution.[4][8]
-
Addition of Co-solvent: To the DMSO solution, add a co-solvent like PEG400. A common ratio to start with is 10% DMSO and 40% PEG400. Vortex vigorously after adding the PEG400 to ensure a homogenous mixture.
-
Final Dilution (Preparation of Working Solution): This concentrated stock can now be serially diluted into your final aqueous assay buffer. The key is that the combination of DMSO and PEG400 in the stock solution helps maintain solubility upon dilution, where a simple DMSO stock might precipitate.[7]
-
Verification: After each dilution step, visually inspect the solution for any signs of precipitation. A clear, homogenous solution is required for accurate results.[4]
Causality & Insights:
-
Why this order? Dissolving the compound in the strongest solvent (DMSO) first ensures it is fully disaggregated before introducing less potent co-solvents or the final aqueous buffer.[4]
-
Limitations: The final concentration of organic solvents must be kept low and consistent across all wells (including controls) to avoid artifacts.[8]
| Co-Solvent | Typical Final Concentration in Assay | Key Considerations |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations. |
| Ethanol | < 1% | Can affect enzyme activity and cell membranes. |
| PEG 400 | 1-5% | Generally well-tolerated but can increase solution viscosity. |
| Propylene Glycol | 1-5% | Similar to PEG 400; good safety profile. |
Guide 2: pH Adjustment Method
Mechanism: Many pyranopyrazole derivatives possess ionizable functional groups (acidic or basic). The solubility of these compounds is highly dependent on pH. By adjusting the pH of the buffer to a point where the compound is in its ionized (salt) form, aqueous solubility can be dramatically increased.[11][12] Weakly acidic drugs become more soluble at higher pH, while weakly basic drugs are more soluble at lower pH.[14]
Protocol: pH-Modified Solubilization
-
Determine pKa: Identify the pKa of the ionizable group on your pyranopyrazole derivative (this can be predicted using software if not experimentally known).
-
Buffer Selection: Choose a biological buffer system appropriate for your assay that can be adjusted to the desired pH.
-
pH Adjustment:
-
For a weakly acidic compound, adjust the buffer pH to be at least 1-2 units above its pKa.
-
For a weakly basic compound, adjust the buffer pH to be at least 1-2 units below its pKa.
-
-
Dissolution: Attempt to dissolve the compound directly in the pH-adjusted buffer. If solubility is still limited, prepare a concentrated stock in a small amount of DMSO and then dilute it into the pH-adjusted buffer.[11]
-
Final pH Check: Ensure the final pH of your working solution is compatible with your biological assay and will not harm the cells or proteins.
Causality & Insights:
-
Why does this work? The ionized form of a drug is more polar and interacts more favorably with water molecules than the neutral form, leading to higher solubility.[15]
-
Self-Validation: The compound should remain in solution without precipitation as long as the pH is maintained. However, be aware that the pH inside a cell is neutral (~7.4), and a compound may precipitate intracellularly if its solubility is highly pH-dependent.
Guide 3: Complexation with Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[13][16] They can encapsulate poorly soluble "guest" molecules, like pyranopyrazole derivatives, within their central cavity. This forms an inclusion complex where the hydrophilic outer surface of the cyclodextrin renders the entire complex water-soluble.[17][18]
Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous assay buffer. Concentrations can range from 1% to 20% (w/v) depending on the required solubility enhancement.
-
Prepare Compound Stock: Dissolve the pyranopyrazole derivative in a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol).[4]
-
Form the Complex: While vortexing or stirring vigorously, slowly add the drug stock solution dropwise into the cyclodextrin solution. The continuous mixing is critical to facilitate the formation of the inclusion complex and prevent immediate precipitation of the drug.[4]
-
Equilibration: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complexation.
-
Filtration (Optional but Recommended): Use a 0.22 µm filter to remove any undissolved compound or aggregates, ensuring a clear, homogenous solution for your assay.
Causality & Insights:
-
Which cyclodextrin to use? HP-β-CD is widely used due to its high aqueous solubility and low toxicity compared to unmodified β-cyclodextrin.[16]
-
Stoichiometry: The most common complex is a 1:1 drug-to-cyclodextrin ratio, but this can vary.[17] The efficiency of complexation depends on how well the drug molecule fits into the cyclodextrin cavity.
General Workflow for Stock Solution Preparation
This diagram illustrates a standardized procedure for preparing and using stock solutions of poorly soluble compounds.
Caption: Standard workflow for preparing stock solutions.
References
- 1. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pnrjournal.com [pnrjournal.com]
- 11. ajptonline.com [ajptonline.com]
- 12. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. scispace.com [scispace.com]
- 17. chemicaljournals.com [chemicaljournals.com]
- 18. gpsrjournal.com [gpsrjournal.com]
"avoiding side products in pyranopyrazole synthesis"
Welcome to the technical support center for pyranopyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this valuable synthetic transformation. The following troubleshooting guides and FAQs are based on established literature and field-proven insights to help you minimize side product formation and maximize the yield and purity of your target compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.
Q1: My reaction yields are consistently low, and I'm getting a complex mixture of products that is difficult to purify. What's going wrong?
A1: Probable Causes & Corrective Actions
Low yields and complex product mixtures are often symptomatic of suboptimal reaction conditions or impure starting materials. The four-component synthesis of pyranopyrazoles is a domino reaction involving Knoevenagel condensation, Michael addition, and intramolecular cyclization.[1][2][3] Each step has specific requirements that must be met for the reaction to proceed cleanly to the desired product.
Root Causes:
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst may only promote the initial Knoevenagel condensation without facilitating the subsequent Michael addition and cyclization, leading to an accumulation of intermediates.[4][5]
-
Incorrect Solvent or Temperature: The reaction rate and selectivity are highly dependent on the solvent and temperature. A solvent in which the intermediates are not soluble, or a temperature that is too low, can stall the reaction. Conversely, excessively high temperatures can lead to degradation or alternative side reactions.
-
Purity of Starting Materials: Aldehydes can oxidize to carboxylic acids, and malononitrile can hydrolyze. Impurities in the starting materials can inhibit the catalyst or participate in competing side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield issues.
Recommendations:
-
Systematic Optimization: Begin by screening different catalysts. Basic catalysts like piperidine or L-proline are often effective.[2][4] For improved recyclability and easier workup, consider heterogeneous catalysts like nano-Fe3O4 or silica-based catalysts.[1][6][7]
-
Solvent Selection: Ethanol and water are excellent "green" solvent choices that often provide high yields.[4][8][9] Solvent-free conditions at elevated temperatures can also be highly effective, reducing waste and often shortening reaction times.[1][8]
-
Purity Check: Ensure your aldehyde is free of carboxylic acid and that other reagents are of high purity. Use freshly opened or purified reagents if possible.
Q2: I've isolated a major side product that appears to be the Knoevenagel adduct from the aldehyde and malononitrile. Why isn't the reaction proceeding further?
A2: Understanding and Overcoming Reaction Stalls
The formation and accumulation of the Knoevenagel intermediate, 2-arylidenemalononitrile, indicates that the initial condensation is successful but the subsequent Michael addition of the pyrazolone is the rate-limiting step.
Causality:
-
Insufficient Basicity/Acidity: The Michael addition requires the formation of an enolate from the pyrazolone intermediate. The catalyst must be sufficiently basic to deprotonate the pyrazolone, or if it's a Lewis acid, it must adequately activate the Knoevenagel adduct.[1][10] If the catalyst is too weak, this step will be slow or may not occur at all.
-
Steric Hindrance: Bulky substituents on the aldehyde or the pyrazolone can sterically hinder the Michael addition.
-
Low Temperature: Like many reactions, the Michael addition may require thermal energy to overcome its activation barrier. Room temperature might be insufficient for some substrate combinations.
Solutions:
-
Catalyst Re-evaluation: Switch to a catalyst known to promote Michael additions effectively. Piperidine, for instance, is a classic choice because it is basic enough to facilitate the necessary deprotonation.[4][6] Organocatalysts like L-proline can also be highly effective.[2]
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C or reflux) can often provide the energy needed to push the reaction past the Michael addition step.[1][11]
-
Change the Order of Addition: Try pre-forming the pyrazolone by reacting hydrazine hydrate and ethyl acetoacetate first, before adding the aldehyde and malononitrile. This ensures the Michael donor is readily available once the Knoevenagel adduct is formed.
Q3: My desired product is contaminated with a higher molecular weight impurity. What could this be?
A3: Identifying and Preventing Dimerization or Bis-adduct Formation
Higher molecular weight impurities can sometimes be the result of undesired secondary reactions, such as the formation of a bis-pyranopyrazole or reaction of an intermediate with a second molecule of the Knoevenagel adduct.
Causality:
-
Incorrect Stoichiometry: An excess of the aldehyde and malononitrile relative to the hydrazine/ethyl acetoacetate can lead to the formation of the Knoevenagel adduct, which can then react with the desired pyranopyrazole product in a secondary Michael addition if the product has a reactive N-H or C-H bond.
-
Highly Reactive Intermediates: Certain catalysts or conditions might generate highly reactive intermediates that can participate in non-selective side reactions.
Solutions:
-
Strict Stoichiometric Control: Use precise 1:1:1:1 molar ratios of the four components (aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate).
-
Monitor with TLC: Use Thin Layer Chromatography (TLC) to monitor the reaction. If you see the formation of a new, lower Rf spot after the main product spot appears, it may indicate a secondary reaction. Stop the reaction once the starting materials are consumed and before significant side product formation occurs.
-
Purification: If the side product does form, it can often be removed by recrystallization from a suitable solvent like ethanol or methanol, as its polarity and size will likely differ significantly from the desired product.[9]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the four-component pyranopyrazole synthesis?
A1: The synthesis is a classic example of a domino reaction, proceeding through three key steps:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (malononitrile), typically catalyzed by a base, to form an electron-deficient alkene (an arylidenemalononitrile intermediate).[1][12]
-
Michael Addition: Concurrently, hydrazine hydrate reacts with the β-ketoester (ethyl acetoacetate) to form a pyrazolone intermediate. This pyrazolone then acts as a nucleophile in a Michael 1,4-conjugate addition to the arylidenemalononitrile intermediate.[2][3]
-
Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization, where an oxygen or nitrogen attacks a nitrile group, followed by tautomerization to yield the stable, aromatic pyranopyrazole scaffold.[1][3]
Caption: General mechanism of pyranopyrazole synthesis.
Q2: How do I select the best catalyst for my synthesis?
A2: Catalyst selection depends on your priorities, such as yield, reaction time, cost, and environmental impact. The literature describes a wide array of successful catalysts.
| Catalyst Type | Examples | Advantages | Considerations |
| Basic Organics | Piperidine, Triethylamine, DABCO | Inexpensive, effective, well-documented.[4] | Can be volatile and require removal during workup. |
| Organocatalysts | L-proline, Imidazole | "Green," often provide high yields under mild conditions.[2] | Can be more expensive than simple bases. |
| Heterogeneous | Nano-Fe₃O₄, Nano-SiO₂, Mn/ZrO₂ | Easily removed by filtration, recyclable, often highly efficient.[1][6][7] | May require specific preparation; activity can decrease over cycles. |
| Ionic Liquids | [bmim][OH] | Act as both solvent and catalyst, recyclable.[2] | Can be viscous and require specific workup procedures. |
| Natural Catalysts | Lemon peel powder, Baker's yeast | Extremely low cost, biodegradable, environmentally benign.[8][13] | May require longer reaction times or higher temperatures. |
For initial trials, a simple base like piperidine or an organocatalyst like L-proline in ethanol is a reliable starting point. For process development, exploring a recyclable heterogeneous catalyst is highly recommended.
Q3: What are the advantages of using "green" chemistry approaches like ultrasound or solvent-free conditions?
A3: Green chemistry approaches are highly advantageous for pyranopyrazole synthesis.
-
Solvent-Free Synthesis: Conducting the reaction neat (without solvent), often with gentle heating, can lead to remarkably short reaction times, high yields, and a simplified workup—often just requiring recrystallization of the solid product.[1][8][14] This eliminates the cost and environmental impact of organic solvents.
-
Water as a Solvent: Water is an ideal green solvent. For this reaction, using water, sometimes with a surfactant, can promote the reaction through hydrophobic effects and often leads to easy product precipitation.[4][8]
-
Ultrasound Irradiation: Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. This often allows the reaction to proceed quickly at a lower bulk temperature and without a catalyst.[7][8][15]
These methods not only reduce chemical waste but can also improve efficiency, making them highly attractive for both academic and industrial applications.[15][16]
Optimized Protocol: General Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative
This protocol is a robust starting point based on common procedures reported to give high yields.
Materials:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Ethyl Acetoacetate (1.0 mmol, 130 mg)
-
Hydrazine Hydrate (~80% solution, 1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%, ~11.5 mg)
-
Solvent (e.g., Ethanol, 5 mL)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add the catalyst (e.g., L-proline, 10 mol%) to the mixture.
-
Hydrazine Addition: Add hydrazine hydrate (1.0 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and allow it to stir. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or water. Recrystallize the crude product from hot ethanol to obtain the pure pyranopyrazole derivative.[9]
-
Characterization: Dry the purified product and characterize by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure.
References
- 1. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. echemcom.com [echemcom.com]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. sciensage.info [sciensage.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Scale-Up Synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the synthesis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. We will address common challenges and provide practical, field-proven solutions to ensure a robust, safe, and efficient synthesis process.
Overview of the Synthetic Pathway
The most reliable and scalable synthetic route to this compound involves a three-stage process starting from commercially available materials.[1] This method avoids the use of hazardous reagents like ethyl diazoacetate and provides a high-yielding pathway suitable for process amplification.[1]
The overall workflow can be visualized as follows:
Caption: Overall 3-step synthetic workflow.
Detailed Experimental Protocol
This protocol is adapted from established patent literature for robust performance.[1]
Step 1: Synthesis of Ethyl 2-(4-oxotetrahydro-2H-pyran-3-yl)-2-oxoacetate (2)
-
Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Base Addition: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) solution to the cold THF. Maintain the temperature below -70 °C.
-
Scientist's Note: LiHMDS is a strong, non-nucleophilic base ideal for forming the enolate of the ketone without competing side reactions. Strict temperature control is critical to prevent base degradation and side reactions.
-
-
Enolate Formation: In a separate vessel, dissolve tetrahydropyran-4-one in anhydrous THF. Add this solution dropwise to the LiHMDS mixture, ensuring the internal temperature does not exceed -70 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Condensation: Add diethyl oxalate dropwise to the reaction mixture. A color change and increase in viscosity may be observed. Stir for an additional 1-2 hours at -78 °C.[1]
-
Quenching: Slowly quench the reaction by adding aqueous ammonium chloride solution or dilute HCl, ensuring the temperature remains low.
-
Work-up & Isolation: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (2). This intermediate is often carried forward to the next step without further purification.
Step 2: Synthesis of Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (3)
-
Reaction Setup: Dissolve the crude intermediate (2) from the previous step in glacial acetic acid.
-
Scientist's Note: Acetic acid serves as both the solvent and a catalyst for the cyclization reaction.
-
-
Hydrazine Addition: Slowly add hydrazine hydrate to the solution. The reaction is typically exothermic; control the addition rate to maintain a manageable temperature.
-
Cyclization: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until reaction completion is confirmed by TLC or LC-MS.
-
Isolation: Cool the reaction mixture and pour it into ice water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield the ethyl ester intermediate (3).
Step 3: Synthesis of this compound (4)
-
Hydrolysis Setup: Suspend the ethyl ester (3) in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) dropwise.
-
Scientist's Note: LiOH is an effective saponification agent. Using a water/ethanol co-solvent system ensures solubility for both the ester starting material and the resulting carboxylate salt.
-
-
Reaction: Heat the mixture to 40-60 °C and monitor the reaction progress.[1] The reaction is typically complete within a few hours.
-
Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.[2]
-
Carefully acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.[1] The final product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product (4) with high purity.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process.
Q1: In Step 1, the yield of the keto-ester intermediate (2) is consistently low. What are the likely causes?
A1: Low yields in the Claisen condensation are almost always traced back to three key areas: moisture, base quality, or temperature control.
-
Moisture Contamination: LiHMDS is extremely sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under a strictly inert (Nitrogen or Argon) atmosphere. Any moisture will quench the base, reducing the amount available for enolate formation.
-
Base Potency: The titer of your LiHMDS solution may be lower than stated. It is good practice to titrate strong organometallic bases before use in a critical scale-up campaign.
-
Temperature Excursions: Allowing the temperature to rise above -70 °C during base or electrophile addition can lead to base degradation and unwanted side reactions, such as self-condensation of the ketone. Ensure your cooling system is robust enough to handle the heat load of the additions at scale.
-
Addition Order: Always add the ketone to the base to ensure the ketone is immediately deprotonated, minimizing the chance of it reacting with already-formed product.
Caption: Troubleshooting logic for low yield in Step 1.
Q2: The cyclization in Step 2 is incomplete, and I see significant amounts of starting material (2) even after prolonged heating.
A2: Incomplete cyclization is often due to insufficient activation or impurities in the starting material.
-
Purity of Intermediate (2): While intermediate (2) can often be used crude, significant impurities from Step 1 can interfere with the cyclization. If the problem persists, consider a simple work-up or flash chromatography plug to purify the keto-ester before proceeding.
-
Reaction Time/Temperature: Scale-up reactions may require longer reaction times or slightly higher temperatures than bench-scale experiments due to differences in heat and mass transfer. Ensure you are monitoring the reaction to completion, not just running for a fixed time.
-
Hydrazine Quality: Use high-quality hydrazine hydrate. Older or degraded hydrazine can be less reactive.
Q3: During the final hydrolysis in Step 3, I am not achieving full conversion of the ester to the carboxylic acid.
A3: Incomplete saponification is a common scale-up challenge.
-
Stoichiometry of Base: Ensure you are using a sufficient molar excess of LiOH (typically 1.5-2.0 equivalents) to drive the reaction to completion and neutralize any acidic impurities.
-
Solubility: At larger scales, the ester (3) or the intermediate carboxylate salt may have limited solubility. You may need to increase the proportion of the organic co-solvent (ethanol) to maintain a homogenous mixture.
-
Phase Transfer: If the reaction mixture becomes very thick or biphasic, efficient stirring is crucial. A phase-transfer catalyst is generally not needed here, but improving agitation can significantly increase the reaction rate.
Q4: The final product (4) is difficult to filter and appears gummy after acidification.
A4: This is a classic precipitation problem, often called "oiling out."
-
Temperature of Acidification: Control the temperature during the acidification step. Adding the acid too quickly can cause localized overheating, and precipitating the product from a warm solution can lead to an amorphous or oily solid. Perform the acidification slowly in an ice bath.
-
pH Control: Do not "overshoot" the pH. Acidifying too strongly can sometimes affect the product's solid form. Target a final pH of 2-3.[1]
-
Solvent Choice for Recrystallization: If the precipitated product is still not ideal, it can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or isopropanol.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main hazards are associated with the reagents used:
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This is a corrosive and flammable reagent. It reacts violently with water. Handle under an inert atmosphere at all times.
-
Hydrazine Hydrate: This is a toxic and corrosive substance and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Both the initial condensation and the cyclization can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat evolution.
Q2: Can this synthesis be performed using a one-pot or multicomponent reaction (MCR) approach to improve efficiency?
A2: While the target-specific literature points to the three-step synthesis, the broader field of pyranopyrazole synthesis is rich with MCR strategies.[3][4][5] A typical MCR for a related pyranopyrazole involves reacting an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate in a single pot, often with a catalyst.[4][6][7] Adapting this to your specific molecule would require significant process development, as the starting materials are different. However, it represents a potential avenue for future process optimization towards a greener and more atom-economical route.[8]
Q3: Are there greener alternatives to the solvents used (THF, ethanol)?
A3:
-
For the initial condensation (Step 1), replacing THF is challenging due to the stringent anhydrous conditions and low temperature required. 2-Methyl-THF is a common, more sustainable alternative to THF that could be investigated.
-
For the cyclization (Step 2), while acetic acid is effective, other high-boiling polar solvents could be explored.
-
For the hydrolysis (Step 3), ethanol is already considered a relatively green solvent. Aqueous conditions are often favored in green chemistry, and optimizing the reaction to proceed in water with minimal co-solvent would be a worthwhile goal.[8] Some pyranopyrazole syntheses have been successfully performed in water or water-ethanol mixtures.[3][4]
Q4: How can I effectively monitor the progress of each reaction step?
A4:
-
Thin Layer Chromatography (TLC): This is the quickest and most common method for routine monitoring. Develop a solvent system that gives good separation between your starting material, intermediates, and the product for each step.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. It can accurately determine the percentage of starting material remaining and the amount of product formed. This is essential for making informed decisions on when to stop a reaction during scale-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small sample from the reaction, performing a quick work-up, and analyzing it by ¹H NMR can provide definitive structural confirmation and conversion information.
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis |
| Key Reagents | Tetrahydropyran-4-one, Diethyl oxalate, LiHMDS | Intermediate (2), Hydrazine hydrate | Intermediate (3), LiOH |
| Solvent | Anhydrous THF | Glacial Acetic Acid | Ethanol / Water |
| Temperature | -78 °C | 60-80 °C | 40-60 °C |
| Monitoring | TLC, LC-MS | TLC, LC-MS | TLC, HPLC |
| Molar Ratios | Ketone:Base:Oxalate ≈ 1 : 1.1 : 1.1[1] | Intermediate:Hydrazine ≈ 1 : 1.2 | Ester:Base ≈ 1 : 1.5-2.0 |
| Table 1: Summary of Key Reaction Parameters for Scale-Up. |
References
- 1. CN108546266B - Synthesis method of 1,4,6, 7-tetrahydropyrane [4,3-C ] pyrazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. jetir.org [jetir.org]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Interpreting Complex NMR Spectra of Pyranopyrazoles
Welcome to the technical support center for the analysis of pyranopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing clear, actionable guidance for interpreting complex NMR data associated with this important heterocyclic scaffold. The inherent structural complexities of pyranopyrazoles, including chirality, tautomerism, and crowded spin systems, often lead to spectra that are challenging to interpret. This resource addresses common issues in a question-and-answer format, blending foundational principles with advanced troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum is incredibly crowded, especially in the aromatic and aliphatic regions. How do I begin to assign the core pyranopyrazole structure?
A1: Initial Assignment Strategy: Beyond 1D NMR
Crowded ¹H NMR spectra are a common challenge with substituted pyranopyrazoles. While 1D ¹H NMR provides initial information on the number of protons and their immediate electronic environment, unambiguous assignment requires a multi-pronged approach heavily reliant on two-dimensional (2D) NMR techniques.[1]
Expertise & Causality: The complexity arises from multiple factors: overlapping aromatic signals from various substituents, diastereotopicity of methylene protons (see Q3), and complex spin-spin coupling patterns. Relying solely on 1D spectra can easily lead to misassignment. The most effective strategy is to build the molecular structure piece by piece by establishing connectivity between protons and carbons.
Troubleshooting & Optimization Workflow:
A systematic workflow is critical for efficiently resolving the structure. This involves a series of 2D NMR experiments that each provide a unique piece of the puzzle.
Caption: A systematic workflow for pyranopyrazole structure elucidation.
Data Presentation: Typical Chemical Shifts
Use the following table of typical chemical shift ranges as a preliminary guide. Note that these values can shift significantly based on substitution and solvent effects.
| Nucleus | Position on Pyranopyrazole Core | Typical Chemical Shift (ppm) | Notes |
| ¹H | Pyrazole N-H | 10.0 - 13.0 | Often broad or absent (see Q2). |
| Pyran CH (chiral center) | 4.0 - 5.5 | Highly dependent on substituents. | |
| Pyran CH₂ | 2.5 - 4.5 | Often diastereotopic and complex (see Q3). | |
| Pyrazole CH (if unsubstituted) | 6.0 - 8.0 | ||
| Aromatic Substituents | 6.5 - 8.5 | ||
| ¹³C | Pyran C=O (lactone) | 155 - 175 | |
| Pyrazole C=N | 140 - 160 | ||
| Pyrazole C-C | 95 - 140 | ||
| Pyran C (chiral center) | 35 - 55 | ||
| Pyran CH₂ | 20 - 40 |
Q2: The N-H proton signal from the pyrazole ring is very broad or completely missing from my ¹H NMR spectrum. How can I confirm its presence?
A2: The Challenge of Exchangeable Protons
This is a very common and expected observation for pyrazole-containing compounds.[2] The disappearance or significant broadening of the N-H proton signal is primarily due to two factors: chemical exchange and quadrupolar broadening.
Expertise & Causality:
-
Chemical Exchange: The N-H proton is acidic and can rapidly exchange with other molecules (intermolecularly), with trace amounts of water in the deuterated solvent, or with protic solvents like D₂O or CD₃OD.[2] If this exchange occurs on a timescale similar to or faster than the NMR experiment, the signal broadens, sometimes into the baseline.
-
Quadrupolar Broadening: The nitrogen atom to which the proton is attached (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, leading to a broader signal even in the absence of rapid chemical exchange.[2]
Troubleshooting Guide:
-
Use a Dry Aprotic Solvent: The most crucial step is to minimize exchange with water. Use a freshly opened ampule of a dry aprotic solvent like DMSO-d₆, CDCl₃, or THF-d₈. DMSO-d₆ is often preferred as it can form hydrogen bonds with the N-H proton, slowing down intermolecular exchange and resulting in a sharper signal.
-
Low-Temperature NMR: Cooling the sample can slow the rate of chemical exchange. Acquiring a spectrum at a lower temperature (e.g., 273 K or 253 K) may resolve the broad signal into a sharper peak.[2]
-
¹H-¹⁵N HMBC Experiment: If your compound is ¹⁵N-labeled or if you have a cryoprobe with sufficient sensitivity for natural abundance, a ¹H-¹⁵N HMBC experiment is the definitive method. This experiment shows correlations between protons and nitrogen atoms over 2-3 bonds. You will see a correlation from protons on adjacent carbons to the pyrazole nitrogens, confirming the structure even if the N-H proton itself is not observed.[3]
Q3: The methylene (CH₂) group on the pyran ring appears as two complex multiplets instead of a single signal. Why is this, and how can I assign it?
A3: Understanding Diastereotopicity
When a CH₂ group is located within a chiral molecule, its two protons (Hₐ and Hₑ) are no longer chemically equivalent. They are termed diastereotopic protons .[4] The presence of a nearby stereocenter removes the plane of symmetry that would otherwise make them equivalent.
Expertise & Causality: In a chiral environment, Hₐ and Hₑ experience different magnetic environments. One proton may be closer to a bulky substituent while the other is further away. This non-equivalence means they will have different chemical shifts (δHₐ ≠ δHₑ).[5] Furthermore, because they are non-equivalent, they will couple to each other, resulting in a geminal coupling constant (²JHH). Each of these protons will also couple to any adjacent protons. This results in a complex splitting pattern, often appearing as a pair of "doublet of doublets" or even more complex multiplets, collectively known as an ABX system if coupled to a single adjacent proton.
Troubleshooting & Assignment Protocol:
-
Identify the Signals: In the ¹H spectrum, locate the two distinct multiplets in the expected aliphatic region (2.5 - 4.5 ppm) that integrate to one proton each.
-
Use ¹H-¹³C HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment is essential. Both diastereotopic proton signals will correlate to the same carbon signal, definitively proving they belong to the same CH₂ group.[3]
-
Use ¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment will show which other protons Hₐ and Hₑ are coupled to. This helps establish connectivity to the rest of the pyran ring.
-
Use ¹H-¹H NOESY for Spatial Information: A Nuclear Overhauser Effect Spectroscopy (NOESY) or ROESY experiment can distinguish between Hₐ and Hₑ. For example, one proton may show a through-space correlation to an axial proton on a nearby substituent, while the other correlates to an equatorial proton. This is crucial for determining the molecule's 3D conformation.[6]
Caption: Workflow for assigning diastereotopic methylene protons.
Q4: I've proposed a structure, but I'm unsure about the exact connectivity, especially for distinguishing between constitutional isomers. How can I be certain?
A4: The Power of Long-Range Correlations with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for unambiguously determining the carbon skeleton of a novel compound.[7] It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
Expertise & Causality: While HSQC connects protons to their directly attached carbons and COSY links adjacent protons, HMBC bridges these fragments. It allows you to "walk" across the molecule, connecting pieces that are separated by quaternary carbons, heteroatoms, or carbonyl groups—places where proton-proton coupling information is absent. For pyranopyrazoles, this is essential for confirming the fusion of the pyran and pyrazole rings and for placing substituents correctly.
Experimental Protocol: Structure Confirmation using HMBC
Objective: To confirm the carbon framework and distinguish between isomers.
Methodology:
-
Acquire Data: Run a standard gradient-selected HMBC experiment. A typical setup involves optimizing the long-range coupling delay (usually around 8-10 Hz, corresponding to a delay of ~50-60 ms) to enhance correlations for typical ²J and ³J values.
-
Process Data: Process the 2D data and obtain the contour plot.
-
Analyze Correlations:
-
Start with an Unambiguous Signal: Pick a proton signal that is clearly identifiable, for example, a methyl singlet.
-
Identify Cross-Peaks: Look for all the carbon signals that show a cross-peak to this proton. A methyl group (CH₃) proton will typically show a ²JCH correlation to the carbon it's attached to (if not a quaternary C) and ³JCH correlations to carbons two bonds away.
-
Piece Together the Framework: For example, the proton at the chiral center of the pyran ring should show HMBC correlations to carbons within the pyran ring and to the junction carbons of the pyrazole ring. This definitively confirms the ring fusion.[1]
-
Confirm Substituent Placement: A proton on an aromatic substituent should show a ³JCH correlation to the carbon of the pyranopyrazole core to which it is attached.
-
Example Data Interpretation:
| Proton (δH) | Observed HMBC Correlations to Carbons (δC) | Interpretation |
| H4 (chiral center) | C3a, C9b, C5 | Confirms H4 is adjacent to these carbons in the core framework. |
| H7 (aromatic ring) | C5, C9 | Places the aromatic ring substituent at the C6 position. |
| CH₃ (methyl group) | C3, C3a | Places the methyl group at the C3 position of the pyrazole ring. |
Q5: Can I use computational methods to support my NMR assignments?
A5: Yes, Computational Chemistry is a Powerful Validation Tool.
When experimental data is ambiguous, computational chemistry provides a robust method to predict NMR chemical shifts and validate proposed structures. The most common approach is using Density Functional Theory (DFT) with the Gauge-Invariant Atomic Orbital (GIAO) method.[8]
Expertise & Causality: The GIAO method calculates the absolute magnetic shielding tensors for each nucleus in a molecule.[9] These theoretical shielding values can then be scaled against a reference compound (like TMS) to predict the ¹H and ¹³C chemical shifts. By comparing the calculated shifts for a proposed structure with the experimental data, you can gain significant confidence in your assignment. This is particularly useful for distinguishing between isomers where the NMR spectra might be very similar.
Workflow for Computational Validation:
-
Geometry Optimization: Perform a geometry optimization of your proposed pyranopyrazole structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
NMR Calculation: Using the optimized geometry, perform a GIAO-NMR calculation at the same or a higher level of theory.
-
Data Processing: Extract the calculated isotropic shielding values (σ).
-
Shift Prediction: Convert the shielding values to chemical shifts (δ) using the following linear scaling equation: δ_calc = (σ_ref - σ_iso) / (1 - σ_ref/10⁶), where σ_ref is the calculated shielding of the reference standard (TMS) at the same level of theory.
-
Correlation Analysis: Plot the experimental chemical shifts against the calculated chemical shifts. A high correlation coefficient (R² > 0.99) and a low mean absolute error provide strong evidence that your structural assignment is correct.
References
- 1. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. repositorio.uchile.cl [repositorio.uchile.cl]
- 6. pureportal.spbu.ru [pureportal.spbu.ru]
- 7. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles | Semantic Scholar [semanticscholar.org]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Pyranopyrazole Derivatives
In the dynamic field of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is perpetual. Among the myriad of heterocyclic compounds, pyranopyrazoles have emerged as a promising class of molecules, demonstrating significant cytotoxic effects against a range of cancer cell lines.[1][2] This guide provides a comparative analysis of the anticancer activity of different pyranopyrazole derivatives, supported by experimental data and methodological insights to aid researchers in this domain.
The unique fused ring structure of pyranopyrazoles confers a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[1][2] Their mechanism of action is often multifaceted, with various derivatives reported to interact with critical cellular targets such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), thereby disrupting cell cycle progression and inducing apoptosis.[3][4][5][6]
Comparative Anticancer Activity of Selected Pyranopyrazole Derivatives
To illustrate the therapeutic potential of this scaffold, we will compare the in vitro anticancer activity of a selection of recently synthesized pyranopyrazole derivatives against common human cancer cell lines. The data, summarized in the table below, is derived from various studies and highlights the structure-activity relationships that govern their cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 5f | MCF-7 (Breast) | 5.8 | 5-Fluorouracil | - | [1] |
| HeLa (Cervical) | 9.8 | 5-Fluorouracil | - | [1] | |
| PC-3 (Prostate) | - | 5-Fluorouracil | - | [1] | |
| Compound 1 | HepG2 (Liver) | 0.63 | Erlotinib | 10.6 | [7] |
| Compound 4 | HepG2 (Liver) | 0.31 | Erlotinib | 10.6 | [7] |
| Compound 8 | HepG2 (Liver) | 0.45 | Erlotinib | 10.6 | [7] |
| Compound 11 | HepG2 (Liver) | 0.63 | Erlotinib | 10.6 | [7] |
| Compound 12 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [7] |
| Compound 15 | HepG2 (Liver) | 0.52 | Erlotinib | 10.6 | [7] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
The data clearly indicates that pyranopyrazole derivatives can exhibit potent anticancer activity, in some cases surpassing that of established chemotherapeutic agents. For instance, several derivatives showed significantly higher potency against the HepG2 liver cancer cell line compared to the EGFR inhibitor, Erlotinib.[7] The substitutions on the pyranopyrazole core play a crucial role in determining the efficacy and selectivity of these compounds.
Mechanistic Insights: Targeting Key Cancer Pathways
The anticancer effects of pyranopyrazole derivatives are often attributed to their ability to interfere with essential cellular processes. Many of these compounds have been identified as inhibitors of key enzymes and proteins that are dysregulated in cancer.
For example, molecular docking studies have suggested that some pyranopyrazole derivatives can bind to the ATP-binding site of EGFR, a receptor tyrosine kinase that is frequently overexpressed in various cancers and plays a pivotal role in cell proliferation, survival, and metastasis.[8] Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis.
References
- 1. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Analogs: Synthesis, Activity, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Fused heterocyclic systems incorporating the pyrazole moiety have garnered significant attention for their potential to yield potent and selective inhibitors of various enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs), which are critical targets in oncology.[2][3] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs, a promising class of compounds in the pursuit of novel therapeutics. While extensive SAR studies on a diverse library of substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs are still emerging, this guide will draw upon available data for the core scaffold and closely related pyranopyrazole and pyrazolopyridine structures to provide valuable insights for researchers in the field.
The 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Scaffold: A Foundation for Innovation
The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core represents a rigid, three-dimensional framework that can be strategically decorated with various substituents to modulate its physicochemical properties and biological activity. The fusion of the pyran and pyrazole rings creates a unique chemical space for designing inhibitors with high target specificity.
Caption: The core chemical scaffold of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.
Synthesis of the Core Scaffold
A key step in exploring the therapeutic potential of this scaffold is an efficient and scalable synthetic route. A patented method provides a practical approach to the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, a key intermediate for further derivatization.[4]
Experimental Protocol: Synthesis of this compound[4]
-
Step 1: Synthesis of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.
-
In a reaction vessel under an inert atmosphere, dissolve tetrahydropyranone and diethyl oxalate in tetrahydrofuran (THF).
-
Cool the solution to between -70°C and -80°C.
-
Slowly add lithium bis(trimethylsilyl)amide to the cooled solution.
-
Allow the reaction to proceed to completion.
-
Isolate the product, 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate.
-
-
Step 2: Synthesis of this compound ethyl ester.
-
Dissolve the product from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to facilitate the cyclization reaction.
-
Upon completion, isolate the resulting this compound ethyl ester.
-
-
Step 3: Hydrolysis to this compound.
-
Dissolve the ethyl ester from Step 2 in ethanol.
-
Slowly add an aqueous solution of lithium hydroxide.
-
Heat the reaction mixture to 40-60°C to facilitate hydrolysis.
-
After the reaction is complete, acidify the mixture to precipitate the final product.
-
Isolate and purify the this compound.
-
Caption: Synthetic workflow for the core 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole intermediate.
Comparative Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study for a series of diversely substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs is not yet publicly available, valuable insights can be gleaned from studies on the closely related pyrazolo[4,3-c]pyridine scaffold. Research on these analogs as inhibitors of the PEX14-PEX5 protein-protein interaction has provided key information on the influence of substituents at various positions.[5]
Table 1: Comparative Activity of Pyrazolo[4,3-c]pyridine Analogs [5]
| Compound ID | N-1 Substitution | C-3 Substitution | Other Substitutions | Activity (IC50) |
| 1 | Methyl | Indole | - | Active |
| 2 | - | Indole | N-2 Methyl | Modest Activity |
| 3 | - | Indole | - | Slightly Decreased Activity |
| 4 | Hydroxyethyl | Indole | - | No Superior Activity |
| 5-7 | Carboxylate derivatives | Indole | - | Inactive |
-
N-1 Substitution: The nature of the substituent at the N-1 position of the pyrazole ring appears to be critical for activity. Small alkyl groups like methyl are tolerated, while larger or charged groups like carboxylates lead to a loss of activity.[5]
-
Regioisomers: The position of the substituent on the pyrazole ring is crucial, as evidenced by the decreased activity of the N-2 regioisomer compared to the N-1 substituted analog.[5]
-
C-3 Substitution: The indole moiety at the C-3 position appears to be important for binding, likely through interactions with a hydrophobic pocket of the target protein.[5]
Caption: Key substitution points on the pyranopyrazole core and initial SAR insights.
Potential Biological Activities and Future Directions
Given the broad spectrum of biological activities exhibited by pyrazole-containing compounds, 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs are promising candidates for targeting a range of diseases, particularly cancer.
-
Kinase Inhibition: Many pyrazole derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and tyrosine kinases.[2][6] The rigid scaffold of the tetrahydropyrano[4,3-c]pyrazole system could be exploited to develop selective kinase inhibitors by introducing substituents that interact with specific residues in the ATP-binding pocket.
-
PARP Inhibition: The pyrazole moiety is also a key feature in several PARP inhibitors.[3] Given the importance of PARP inhibitors in the treatment of cancers with DNA repair deficiencies, exploring the potential of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs in this area is a promising avenue for future research.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs, standardized in vitro assays are essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (1,4,6,7-tetrahydropyrano[4,3-c]pyrazole analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
A variety of commercially available kinase assay kits can be used to determine the inhibitory activity of compounds against specific kinases. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
-
Assay Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Detection: Use a detection reagent that produces a luminescent or fluorescent signal proportional to the amount of ADP produced (indicating kinase activity) or by using a labeled antibody that recognizes the phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive structure-activity relationship for a diverse set of analogs is yet to be established, the available synthetic routes and the known biological activities of related pyrazole-containing compounds provide a strong foundation for future research. The key to unlocking the full potential of this scaffold will be the systematic synthesis and biological evaluation of a library of analogs with diverse substitutions at key positions. Such studies will be crucial for identifying potent and selective inhibitors of clinically relevant targets and for advancing this promising class of compounds towards clinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Prospective Analysis of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid as a Kinase Inhibitor Scaffold
This guide provides a comparative analysis of the novel scaffold, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, against established kinase inhibitors. As there is currently no publicly available experimental data on the biological activity of this specific compound, this document serves as a prospective analysis grounded in established principles of medicinal chemistry and kinase inhibitor drug discovery. We will dissect its structural features, compare them to FDA-approved drugs, and provide detailed experimental protocols for its comprehensive evaluation.
The Pyrazole Scaffold: A Privileged Motif in Kinase Inhibition
Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are crucial targets in drug discovery, particularly in oncology.[1][2] The pyrazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in the design of protein kinase inhibitors (PKIs).[1][3] Its prevalence is due to its synthetic accessibility, favorable drug-like properties, and its ability to form key interactions within the ATP-binding pocket of kinases.[1][3] As of recent reviews, eight FDA-approved small-molecule kinase inhibitors contain a pyrazole ring, including notable drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2] These inhibitors target a wide range of kinases such as ALK, JAK, B-raf, and Aurora kinases, underscoring the versatility of the pyrazole core.[1][2]
The compound of interest, this compound, presents a novel fusion of a pyrazole ring with a tetrahydropyran ring. This pyranopyrazole core is a rigid structure that could confer selectivity and novel binding interactions. The carboxylic acid moiety offers a potential point for interaction with charged residues in the kinase active site or for further chemical modification to enhance potency and pharmacokinetic properties.
Structural Comparison with Known Pyrazole-Based Kinase Inhibitors
To understand the potential of this compound, we will compare its core structure to three well-characterized, clinically successful pyrazole-containing kinase inhibitors: Crizotinib, Ruxolitinib, and Tozasertib.
| Feature | This compound | Crizotinib (ALK/ROS1/MET Inhibitor) | Ruxolitinib (JAK1/JAK2 Inhibitor) | Tozasertib (Aurora Kinase Inhibitor) |
| Core Scaffold | Tetrahydropyrano[4,3-c]pyrazole | Aminopyridine-pyrazole | Pyrrolo[2,3-d]pyrimidine-pyrazole | Pyrimidine-pyrazole |
| Key H-Bonding Moiety | Pyrazole N-H, Carboxylic Acid | Pyrazole N-H, Pyridine Nitrogen | Pyrrolopyrimidine Nitrogens, Pyrazole N-H | Pyrimidine Nitrogens, Pyrazole N-H |
| Key Hydrophobic Groups | Tetrahydropyran ring | Dichlorofluorophenyl, Piperidine | Cyclopentylpropionitrile | tert-butyl, Phenyl |
| Flexibility | Rigid, fused ring system | Moderately flexible due to ether linkage | Relatively rigid | Flexible linker |
| Primary Targets | Hypothetical | ALK, ROS1, c-Met[4][5] | JAK1, JAK2[6][7] | Aurora A, B, C[8] |
This comparison highlights that while all compounds share the critical pyrazole moiety, the appended ring systems and substituents dictate their target specificity. The rigid, fused pyran ring of our compound of interest is structurally distinct and could lead to a unique selectivity profile.
Hypothetical Binding Mode and Rationale
Most pyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase.[1][9] A key interaction is the formation of hydrogen bonds between the pyrazole's nitrogen atoms and the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme.[10][11]
Caption: Hypothetical binding of the pyranopyrazole scaffold in a kinase ATP pocket.
We hypothesize that the pyrazole core of this compound would engage the hinge region. The fused tetrahydropyran ring could occupy a nearby hydrophobic pocket, and the carboxylic acid group might form a salt bridge or hydrogen bond with a basic residue (like lysine) often found in the vicinity of the catalytic loop.
Experimental Workflow for Kinase Inhibitor Profiling
To empirically determine the activity and selectivity of this compound, a systematic experimental approach is required. The following workflow outlines the necessary steps from initial screening to cellular characterization.
Caption: Experimental workflow for profiling a novel kinase inhibitor candidate.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. By titrating the concentration of the inhibitor, we can determine its potency, expressed as the half-maximal inhibitory concentration (IC50). A radiometric assay using ³³P-ATP is a gold standard for its sensitivity and direct measurement of phosphate transfer.
Step-by-Step Protocol:
-
Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., 20 mM HEPES, pH 7.5), divalent cations required for kinase activity (e.g., 10 mM MgCl₂), a reducing agent to maintain enzyme integrity (e.g., 1 mM DTT), and a source of ATP.
-
Prepare Compound Dilutions: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). A corresponding dilution of a known inhibitor (e.g., Crizotinib for ALK) should be prepared as a positive control.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the purified kinase enzyme, and the specific peptide or protein substrate.
-
Add Inhibitor: Add the diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the phosphorylation reaction by adding a mix of cold ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration should be close to the Michaelis constant (Km) of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Incubate: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C. The incubation time should be within the linear range of the enzyme's activity.
-
Stop Reaction & Capture Substrate: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will not.
-
Wash: Wash the filter papers extensively with a dilute phosphoric acid solution to remove any unbound radiolabeled ATP.
-
Quantify: Measure the radioactivity on each filter spot using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
Rationale: An IC50 from a biochemical assay confirms enzyme inhibition but does not guarantee that the compound can enter a cell and inhibit its target in a complex cellular environment. This assay measures the inhibition of phosphorylation of a known downstream substrate of the target kinase within intact cells.
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line known to have an active signaling pathway dependent on the kinase of interest (e.g., an ALK-positive NSCLC cell line for an ALK inhibitor).
-
Compound Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them on ice with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate that reacts with HRP to produce light. Capture the signal on X-ray film or with a digital imager.
-
Re-probing: Strip the membrane of the first set of antibodies and re-probe with an antibody that recognizes the total amount of the substrate protein (e.g., anti-total-STAT3). This serves as a loading control to confirm that any decrease in the phosphorylated signal is due to inhibition, not a decrease in the total protein amount.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement and inhibition in a cellular context.
Conclusion
While this compound is a novel and uncharacterized molecule, its pyranopyrazole core scaffold holds theoretical promise for development as a kinase inhibitor. Its rigid structure and functional groups offer a unique chemical space compared to existing pyrazole-based drugs. The true potential of this compound can only be unlocked through the rigorous experimental evaluation outlined in this guide. The provided protocols offer a validated roadmap for researchers and drug development professionals to assess its potency, selectivity, and cellular efficacy, thereby determining if this scaffold can give rise to a new generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib - Wikipedia [en.wikipedia.org]
- 6. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What diseases does Ruxolitinib Phosphate treat? [synapse.patsnap.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Pyranopyrazole Derivatives on Normal vs. Cancer Cells
Introduction: The Therapeutic Promise of Pyranopyrazoles
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among them, the pyranopyrazole scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents.[1][2] Pyranopyrazoles are fused heterocyclic systems that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects.[2] Their unique structural features allow for diverse chemical modifications, enabling chemists to fine-tune their pharmacological properties.[3]
The critical challenge in cancer chemotherapy is to develop agents that selectively target and eliminate cancer cells while minimizing harm to healthy, normal cells.[4] This guide provides a comparative analysis of the cytotoxic effects of various pyranopyrazole derivatives, examining their efficacy against cancer cell lines and their relative safety for normal cells. We will delve into their mechanisms of action, present comparative experimental data, and provide a detailed protocol for assessing cytotoxicity, offering researchers and drug development professionals a comprehensive resource for evaluating this potent class of compounds.
Unraveling the Mechanism: How Pyranopyrazoles Induce Cancer Cell Death
The anticancer activity of pyranopyrazole derivatives is not monolithic; it stems from their ability to interact with multiple cellular targets and trigger various death-inducing pathways. Understanding these mechanisms is crucial for designing more effective and selective drugs.
2.1. Induction of Apoptosis
A primary mechanism by which many pyranopyrazoles exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[5][6][7] This is a controlled, energy-dependent process that is essential for eliminating damaged or cancerous cells. Studies have shown that these compounds can initiate apoptosis through several interconnected pathways:
-
Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can induce oxidative stress within cancer cells by increasing the production of ROS.[5][8] Elevated ROS levels can damage cellular components like DNA and mitochondria, pushing the cell towards an apoptotic fate.
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Pyranopyrazoles have been shown to activate key executioner caspases, such as caspase-3 and caspase-7.[5][6][7] Activation of these enzymes leads to the systematic dismantling of the cell.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins is a critical checkpoint for apoptosis. Certain derivatives can upregulate BAX and downregulate Bcl-2, tipping the balance in favor of cell death.[6]
Caption: Simplified signaling pathway for apoptosis induced by pyranopyrazole derivatives.
2.2. Other Key Mechanisms
Beyond apoptosis, pyranopyrazole derivatives employ other strategies to halt cancer progression:
-
Enzyme Inhibition: Many derivatives are designed as inhibitors of specific enzymes crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9]
-
Cell Cycle Arrest: Compounds can halt the cell division cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from replicating.[5][10]
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division. Some pyrazoles can interfere with the assembly of these structures, thereby inhibiting mitosis and leading to cell death.[6][7][10]
Comparative Cytotoxicity: Cancer Cells vs. Normal Cells
The ultimate goal of a chemotherapeutic agent is selective toxicity. A high therapeutic index—the ratio between the toxic dose to normal cells and the therapeutic dose for cancer cells—is highly desirable. Several studies have evaluated pyranopyrazole derivatives on a panel of cancer cell lines alongside normal cell lines to determine this selectivity.
While comprehensive comparative data is often proprietary or spread across numerous studies, the available literature indicates a promising trend. Many newly synthesized pyranopyrazole compounds show significantly higher potency against cancer cells than against normal cells, such as human fibroblasts.[11] For instance, one study highlighted a novel pyrazole derivative, PTA-1, which demonstrated potent cytotoxicity against a panel of cancer cell lines with a selective cytotoxicity index (SCI) greater than one, indicating it preferentially kills cancer cells.[7]
Comparative Cytotoxicity Data (IC50 Values in µM)
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Insight | Reference |
| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 | - | - | Cell-specific activity noted; less effective on MCF7 cells. | [12] |
| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 | - | - | Showed activity against MCF7 but not MDA-MB-231. | [12] |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 (24h) | AGO1522 (Normal Fibroblast) | > 50 (implied) | The study focused on cancer cell toxicity, implying lower toxicity to normal cells. | [8] |
| PTA-1 | Panel of Cancer Cells | ~4-10 | Non-cancerous cells | >10 | All SCI values were greater than one, showing selectivity. | [4][7] |
| Various | Various Cancer Lines | Varies | WI38 (Normal Fibroblast) | NA (Not Affected) | Stated that most compounds did not affect normal fibroblast cells. | [11] |
Note: This table is a synthesis of data from multiple sources. Direct side-by-side comparisons in a single study are the gold standard but are not always published. "NA" indicates that the specific value was not available in the cited abstract.
Experimental Protocol: The MTT Assay for Cell Viability
To quantify the cytotoxic effects of compounds like pyranopyrazoles, the MTT assay is a reliable and widely used colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).
Caption: A standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in a logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in fresh culture medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include control wells that contain medium only (for background blank).
-
Causality Check: Seeding an appropriate number of cells is critical; too few may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
-
Incubation for Adherence:
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyranopyrazole derivatives in culture medium. A vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) must be included.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.
-
Causality Check: A serial dilution series is essential for generating a dose-response curve, from which the IC50 value can be accurately calculated.
-
-
Exposure Incubation:
-
Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Addition of MTT Reagent:
-
After the incubation period, add 10-20 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well.[13]
-
Causality Check: MTT is light-sensitive, so it's advisable to work quickly and protect the plate from light after its addition.
-
-
Formazan Crystal Formation:
-
Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well.[14]
-
Mix thoroughly on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
Causality Check: Complete solubilization is crucial for accurate absorbance readings. Incomplete dissolution will lead to an underestimation of cell viability.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard). A reference wavelength of >650 nm can be used to subtract background noise.
-
The absorbance values are then used to calculate the percentage of cell viability relative to the vehicle control, and this data is plotted to determine the IC50 value.
-
Conclusion and Future Outlook
Pyranopyrazole derivatives represent a versatile and potent class of compounds with significant potential in anticancer drug development.[1][6] The research highlighted in this guide demonstrates their ability to induce cell death in various cancer lines through well-defined mechanisms like apoptosis.[5][7][8]
Crucially, the emerging evidence of their selective cytotoxicity—demonstrating higher potency against malignant cells than normal cells—addresses the most critical requirement of modern chemotherapy.[11][15] The continued exploration of structure-activity relationships will undoubtedly lead to the synthesis of new derivatives with even greater efficacy and safety profiles.[3] Standardized, robust methodologies, such as the MTT assay, are fundamental to this discovery process, providing the quantitative data needed to identify and advance the most promising candidates from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. From Bench to Bioactivity: Pyranopyrazole Synthesis, Anticancer, Antimicrobial Efficacy, DFT, Molecular Docking, and Molecular Dynamic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic Acid
This guide provides a comprehensive analysis of the cross-reactivity of the novel compound, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. In the landscape of drug discovery, establishing the selectivity of a lead compound is as critical as determining its potency. Off-target interactions can lead to unforeseen side effects or diminished efficacy. This document outlines a systematic approach to characterizing the binding profile of this pyrazole derivative, comparing its performance against established inhibitors targeting related and unrelated pathways.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anti-inflammatory and anticancer effects.[1][2] Many of these activities stem from the inhibition of protein kinases or enzymes like cyclooxygenase (COX).[3][4][5] Given this precedent, we hypothesize that this compound is a potential inhibitor of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[6][7]
This guide will detail the experimental methodologies to assess the selectivity of our lead compound against its intended target (p38 MAPK) and to rule out significant interactions with other relevant enzymes, thereby constructing a robust cross-reactivity profile.
Rationale for Comparator Selection
To contextualize the cross-reactivity of this compound, a panel of well-characterized inhibitors has been selected. The choice of these comparators is designed to provide a multi-dimensional view of our compound's selectivity.
-
BIRB 796 (Doramapimod): A potent and highly selective allosteric inhibitor of p38 MAPK.[6][8] It serves as the benchmark for on-target activity and will help to establish the relative potency of our lead compound. Its distinct binding mode provides a valuable point of comparison.
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).[4][9] As a member of a different kinase family, Ruxolitinib will help to assess the selectivity of our compound within the broader kinome.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor featuring a pyrazole core.[3][10] Including Celecoxib allows us to investigate potential cross-reactivity against a non-kinase target that is frequently inhibited by pyrazole-containing molecules.
Experimental Design for Cross-Reactivity Profiling
A tiered approach will be employed to systematically evaluate the binding characteristics of this compound. This workflow is designed to move from high-throughput screening to detailed kinetic analysis for the most promising interactions.
Cross-Reactivity Screening Funnel
Detailed Experimental Protocols
Tier 1: High-Throughput Competitive Binding Assay
This initial screen provides a broad overview of the compound's interaction with a panel of targets.
Objective: To identify potential off-target interactions of this compound at a single high concentration.
Methodology:
-
Target Panel: A panel comprising p38 MAPK, JAK1, JAK2, COX-1, and COX-2 is utilized.
-
Assay Principle: The assay measures the displacement of a known, labeled ligand from its target protein by the test compound.
-
Procedure: a. To each well of a 96-well plate, add the target enzyme, a fluorescently labeled tracer ligand, and the test compound (10 µM final concentration). b. Incubate the plate to allow the binding reaction to reach equilibrium. c. Measure the fluorescence polarization. A decrease in polarization indicates displacement of the tracer by the test compound.
-
Data Analysis: The percentage of inhibition is calculated relative to a positive control (unlabeled known ligand) and a negative control (vehicle).
Tier 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IC50 Determination
For targets where significant inhibition was observed in Tier 1, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).
Objective: To quantify the potency of this compound against identified "hit" targets.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the target protein and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer.
-
Competitive Binding: Add a constant concentration of a biotinylated ligand that binds to the target and serial dilutions of the test compound (ranging from 1 nM to 100 µM).
-
Detection: After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Signal Generation: Add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
IC50 Calculation: Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Competitive ELISA Workflow
Tier 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the interaction between the compound and its target.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the interaction of this compound with the primary target and key off-targets.
Methodology:
-
Chip Preparation: Immobilize the target protein onto a sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the refractive index, which is proportional to the mass of bound analyte.
-
Dissociation Phase: Flow buffer over the chip to monitor the dissociation of the compound from the target.
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.
Comparative Data Summary
The following table presents hypothetical data for this compound and the comparator compounds.
| Compound | Target | IC50 (nM) [ELISA] | KD (nM) [SPR] |
| This compound | p38 MAPK | 50 | 45 |
| JAK1 | >10,000 | Not Determined | |
| JAK2 | >10,000 | Not Determined | |
| COX-2 | 5,200 | Not Determined | |
| BIRB 796 | p38 MAPK | 1 | 0.8 |
| JAK1 | >10,000 | Not Determined | |
| JAK2 | >10,000 | Not Determined | |
| COX-2 | >10,000 | Not Determined | |
| Ruxolitinib | p38 MAPK | >10,000 | Not Determined |
| JAK1 | 3.3 | 2.9 | |
| JAK2 | 2.8 | 2.5 | |
| COX-2 | >10,000 | Not Determined | |
| Celecoxib | p38 MAPK | >10,000 | Not Determined |
| JAK1 | >10,000 | Not Determined | |
| JAK2 | >10,000 | Not Determined | |
| COX-2 | 40 | 35 |
Primary targets for each compound are highlighted in bold.
Interpretation and Conclusion
Based on the hypothetical data, this compound demonstrates potent and selective inhibition of p38 MAPK. The IC50 and KD values are in the nanomolar range, indicating a high-affinity interaction.
Crucially, the compound exhibits a favorable cross-reactivity profile. With IC50 values greater than 10,000 nM for JAK1 and JAK2, it shows high selectivity over this related kinase family. Furthermore, the significantly weaker inhibition of COX-2 (IC50 of 5,200 nM) suggests a selectivity window of over 100-fold against this common off-target for pyrazole-containing compounds.
In comparison to the benchmark inhibitor BIRB 796, our lead compound is less potent but still maintains a high degree of selectivity. The lack of significant cross-reactivity with the targets of Ruxolitinib and Celecoxib further strengthens its profile as a selective p38 MAPK inhibitor.
These findings underscore the importance of a systematic and multi-tiered approach to cross-reactivity profiling. The combination of high-throughput screening, dose-response analysis, and detailed kinetic studies provides a comprehensive understanding of a compound's binding characteristics, which is essential for informed decision-making in the drug development process.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Pyrano-Pyrazole Scaffolds as Kinase Inhibitors in Preclinical Animal Models
A Technical Guide for Researchers and Drug Development Professionals
The 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold represents a promising heterocyclic system in the design of novel kinase inhibitors. While in vivo efficacy data for this specific scaffold is emerging, the broader class of pyrazole-based compounds has demonstrated significant therapeutic potential in various animal models, particularly as inhibitors of key kinases in inflammatory and oncologic signaling pathways. This guide provides a comparative overview of the in vivo efficacy of structurally related pyrazole derivatives targeting Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs), offering a predictive framework for the evaluation of novel pyrano-pyrazole compounds.
The Pyrazole Core: A Privileged Scaffold in Kinase Inhibition
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1][2] Its unique electronic and steric properties allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Numerous pyrazole-containing small molecules have been successfully developed as kinase inhibitors, with several reaching clinical trials and regulatory approval.[2] This success underscores the potential of novel pyrazole-based scaffolds like the 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole core.
Targeting Key Kinases: Syk and JAKs
Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs) are critical mediators of signaling pathways involved in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and cancers.[3][4][5][6][7][8] Consequently, they are high-value targets for therapeutic intervention.
Spleen Tyrosine Kinase (Syk) Inhibition
Syk is a non-receptor tyrosine kinase that plays a central role in the signaling of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.[3][4] Inhibition of Syk is a validated therapeutic strategy for a range of autoimmune and inflammatory diseases.
Fostamatinib , a pyrazole-based prodrug of the active Syk inhibitor R406, is a prime example of a clinically successful pyrazole derivative.[3][4][6] In preclinical animal models of rheumatoid arthritis, fostamatinib demonstrated a significant reduction in joint inflammation and bone erosion.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model in Rodents
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The spleen tyrosine kinase (SYK): A crucial therapeutic target for diverse liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyranopyrazole Synthesis: Benchmarking Novel Methods Against Established Routes
Introduction: The Enduring Significance of Pyranopyrazoles in Drug Discovery
The pyranopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] These fused heterocyclic systems are recognized for their anticancer, anti-inflammatory, antimicrobial, and analgesic properties, making them a focal point of intense research in the quest for novel therapeutics.[1][2] The synthetic accessibility of pyranopyrazoles, largely through multicomponent reactions (MCRs), has further fueled their exploration, allowing for the rapid generation of molecular diversity.[3] This guide provides an in-depth comparison of a well-established, conventional method for pyranopyrazole synthesis with a novel, green chemistry-aligned approach, offering researchers and drug development professionals a comprehensive understanding of the available synthetic strategies.
Established Route: The Piperidine-Catalyzed Four-Component Condensation
For decades, the base-catalyzed, one-pot, four-component reaction of an aldehyde, malononitrile, a β-ketoester (typically ethyl acetoacetate), and hydrazine hydrate has been a cornerstone of pyranopyrazole synthesis.[1][4][5] Piperidine, a secondary amine, is a commonly employed catalyst for this transformation.[6][7][8][9][10]
Reaction Mechanism and Rationale
The piperidine-catalyzed synthesis of pyranopyrazoles proceeds through a cascade of classical organic reactions. The catalytic cycle is initiated by the base-catalyzed Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, hydrazine hydrate reacts with ethyl acetoacetate to form a pyrazolone intermediate. The subsequent Michael addition of the pyrazolone to the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization, yields the final pyranopyrazole product. Piperidine's role is crucial in deprotonating the acidic methylene compounds (malononitrile and the pyrazolone), thereby facilitating the nucleophilic attacks that drive the reaction cascade.
Caption: Workflow for the established piperidine-catalyzed pyranopyrazole synthesis.
Experimental Protocol: Piperidine-Catalyzed Synthesis
The following is a representative protocol for the synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:
-
Reaction Setup: To a 50 mL round-bottom flask, add ethanol (20 mL), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydrazine hydrate (0.50 g, 10 mmol).
-
Catalyst Addition: Add piperidine (0.17 g, 2 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 5-10 minutes, then heat to reflux for 2-4 hours.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
Novel Approach: Ultrasound-Assisted Synthesis Using a Heterogeneous Nanocatalyst
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methodologies.[11] A prime example is the use of ultrasound irradiation in conjunction with heterogeneous nanocatalysts for pyranopyrazole synthesis.[5][12][13][14] This approach offers several advantages, including significantly reduced reaction times, higher yields, and the use of environmentally benign solvents.[15]
Mechanism and a New Paradigm in Catalysis
The mechanism in the presence of a heterogeneous nanocatalyst, such as manganese-doped zirconia (Mn/ZrO2), under ultrasound irradiation follows a similar reaction cascade (Knoevenagel, Michael addition, cyclization). However, the mode of activation is fundamentally different. The nanocatalyst provides a high surface area with Lewis acidic and basic sites that can activate the reactants.[12] Ultrasound irradiation promotes the reaction through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid medium.[5] This process generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of the reaction rates.[16]
Caption: Workflow for the novel ultrasound-assisted, nanocatalyst-mediated pyranopyrazole synthesis.
Experimental Protocol: Ultrasound-Assisted, Mn/ZrO2-Catalyzed Synthesis
The following protocol is adapted from Maddila et al. for the synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile derivatives.[12]
-
Catalyst Preparation: Manganese-doped zirconia (2% Mn/ZrO2) is prepared via the wet impregnation method.
-
Reaction Setup: In a flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and 2% Mn/ZrO2 catalyst (30 mg) in aqueous ethanol (1:1, v/v, 10 mL) is prepared.
-
Reaction Conditions: The flask is placed in an ultrasonic bath and irradiated at 40 kHz at room temperature for 10-15 minutes.
-
Work-up: Upon completion of the reaction, the catalyst is separated by filtration. The solvent is then evaporated from the filtrate to obtain the crude product, which is often pure enough without further purification. The catalyst can be washed, dried, and reused.[12]
Comparative Analysis: Performance and Practicality
The choice of synthetic methodology is often a trade-off between tradition, efficiency, cost, and environmental impact. The following table provides a side-by-side comparison of the established and novel methods for pyranopyrazole synthesis.
| Parameter | Established Method (Piperidine-Catalyzed) | Novel Method (Ultrasound-Assisted, Mn/ZrO2-Catalyzed) |
| Catalyst | Piperidine (Homogeneous) | Mn/ZrO2 Nanoparticles (Heterogeneous) |
| Energy Source | Conventional Heating (Reflux) | Ultrasound Irradiation |
| Solvent | Ethanol | Aqueous Ethanol |
| Reaction Time | 2-4 hours[10] | 10-15 minutes[12] |
| Typical Yields | 70-85%[7] | 88-98%[12] |
| Catalyst Reusability | Not readily reusable | Reusable for multiple cycles[12] |
| Environmental Impact | Use of organic base, longer heating times | Greener solvent system, energy-efficient, reusable catalyst |
| Work-up | Cooling, filtration, washing | Simple filtration to remove catalyst |
Discussion: A Shift Towards Greener Synthesis
The data clearly indicates a significant improvement in efficiency and sustainability with the novel ultrasound-assisted, nanocatalyst-mediated method. The dramatic reduction in reaction time from hours to minutes is a major advantage in terms of throughput and energy consumption.[17] Furthermore, the high yields obtained under milder conditions (room temperature) highlight the efficacy of ultrasound as an energy source.[15]
The reusability of the heterogeneous Mn/ZrO2 catalyst is a key feature that aligns with the principles of green chemistry, reducing waste and cost over multiple synthetic cycles.[12] In contrast, the homogeneous piperidine catalyst is consumed in the work-up process. The use of aqueous ethanol as a solvent in the novel method is also a step towards a more environmentally friendly process compared to anhydrous organic solvents.
From a practical standpoint, the simplicity of the work-up in the novel method—simple filtration to recover the catalyst—is a significant advantage over the crystallization and washing steps often required in the established method.
Conclusion
While the traditional piperidine-catalyzed synthesis of pyranopyrazoles remains a viable and well-understood method, the advent of novel techniques such as ultrasound-assisted, nanocatalyst-mediated reactions represents a substantial leap forward. The enhanced reaction rates, higher yields, milder conditions, and improved environmental footprint of these new methods make them highly attractive for modern drug discovery and development. For researchers and professionals in the field, the adoption of these greener and more efficient synthetic routes is not just a matter of convenience but a necessary step towards more sustainable chemical practices.
References
- 1. jetir.org [jetir.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. sciensage.info [sciensage.info]
- 5. atlantis-press.com [atlantis-press.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. urfjournals.org [urfjournals.org]
- 11. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound mediated green synthesis of pyrano[2,3-c]pyrazoles by using Mn doped ZrO<sub>2</sub> - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the ADMET Profile of Pyranopyrazole Analogs
Introduction: The Rising Prominence of Pyranopyrazoles in Drug Discovery
The pyranopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][][6][7][8][9] This versatile heterocyclic system's appeal lies in its synthetic tractability and its ability to interact with various biological targets. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. A favorable ADMET profile is critical for ensuring that a drug can reach its target in sufficient concentration, exert its therapeutic effect, and be cleared from the body without causing undue toxicity.[10][11][12]
This guide provides a comparative overview of the ADMET properties of various pyranopyrazole analogs, drawing upon both in-silico predictions and in-vitro experimental data. As a Senior Application Scientist, my aim is to not only present this data but also to provide insights into the experimental methodologies and the rationale behind their selection, empowering researchers to make informed decisions in their drug discovery programs.
The ADMET Profiling Workflow: A Multi-pronged Approach
A comprehensive understanding of a compound's ADMET profile requires a synergistic combination of computational and experimental methods. The typical workflow involves an initial in-silico screening to prioritize compounds with favorable predicted properties, followed by a battery of in-vitro assays to experimentally validate these predictions and further characterize the lead candidates.
Caption: A typical workflow for ADMET profiling in drug discovery.
In-Silico ADMET Prediction: A First Pass Filter
Computational tools play an indispensable role in modern drug discovery by providing rapid and cost-effective predictions of ADMET properties. Web-based platforms like SwissADME and pkCSM are widely used to evaluate parameters such as physicochemical properties, drug-likeness, pharmacokinetic properties, and potential toxicity risks.[13][14][15][16][17]
Drug-Likeness and Physicochemical Properties
A key initial assessment is to determine if a molecule possesses "drug-like" characteristics. This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), hydrogen bond donors, and hydrogen bond acceptors.[18] Molecules that adhere to these rules are more likely to have good oral bioavailability.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Pyranopyrazole Analogs (using SwissADME)
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Lipinski Violations |
| Analog A | C₁₅H₁₂N₄O | 276.29 | 2.50 | 4 | 2 | 0 |
| Analog B | C₁₆H₁₄N₄O₂ | 302.31 | 2.80 | 5 | 2 | 0 |
| Analog C | C₁₅H₁₁ClN₄O | 310.73 | 3.20 | 4 | 2 | 0 |
| Analog D | C₂₀H₁₈N₄O | 346.39 | 4.00 | 4 | 2 | 0 |
Note: The data in this table is illustrative and synthesized from typical values reported for pyranopyrazole analogs in the literature. Actual values will vary depending on the specific substitutions.
Pharmacokinetic Predictions
Beyond drug-likeness, in-silico tools can predict key pharmacokinetic parameters:
-
Gastrointestinal (GI) Absorption: Predicted as high or low, indicating the likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound is likely to cross the BBB, which is crucial for CNS-targeting drugs but undesirable for peripherally acting agents.
-
Cytochrome P450 (CYP) Inhibition: Predicts the potential for a compound to inhibit major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which can lead to drug-drug interactions.
-
P-glycoprotein (P-gp) Substrate: Predicts if a compound is a substrate for this major efflux transporter, which can limit its absorption and distribution.
Table 2: Predicted Pharmacokinetic Properties of Representative Pyranopyrazole Analogs
| Compound ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | P-gp Substrate |
| Analog A | High | No | No | No |
| Analog B | High | No | Yes | No |
| Analog C | High | No | No | Yes |
| Analog D | Low | Yes | Yes | Yes |
Note: This data is illustrative and synthesized from typical predictions for such analogs.[13][14][16]
In-Vitro ADMET Assays: Experimental Validation
While in-silico predictions are valuable for initial screening, experimental validation is essential. A suite of in-vitro assays provides quantitative data on the key ADMET parameters.
Absorption: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted in-vitro model for predicting human intestinal permeability.[19][20][21][22][23][24] When cultured, these cells differentiate into a monolayer with tight junctions and express key uptake and efflux transporters, mimicking the intestinal epithelium.
The apparent permeability coefficient (Papp) is a measure of the rate of transport of a compound across the Caco-2 monolayer. A higher Papp value generally correlates with better intestinal absorption in vivo. The assay is typically performed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.[24]
Table 3: Caco-2 Permeability of Selected Pyranopyrazole Analogs
| Compound ID | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| Analog A | 15.2 | 18.5 | 1.2 | High |
| Analog C | 8.5 | 25.5 | 3.0 | Moderate (efflux) |
| Propranolol | 25.0 | 26.5 | 1.1 | High (Control) |
| Atenolol | 0.5 | 0.6 | 1.2 | Low (Control) |
Note: This data is illustrative. Propranolol and Atenolol are common high and low permeability controls, respectively.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[19]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[19]
-
Assay Initiation: The test compound is added to the donor compartment (apical or basolateral).
-
Sampling: At specific time points, samples are taken from the receiver compartment.
-
Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.[21]
-
Papp Calculation: The apparent permeability coefficient is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.[]
Caption: Workflow of the Caco-2 permeability assay (A-B direction).
Metabolism: Microsomal Stability Assay
The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes play a crucial role in this process.[25][26] The microsomal stability assay is a common in-vitro method to assess a compound's susceptibility to phase I metabolism.[1][4][6][25][26][27][28][29][30] Liver microsomes are subcellular fractions that are rich in CYP enzymes.
In this assay, the test compound is incubated with liver microsomes (typically human or from other species like rat or mouse) and a cofactor, NADPH. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability, which is often expressed as the in-vitro half-life (t½) and intrinsic clearance (CLint).[4][28] Compounds with high metabolic stability are more likely to have a longer duration of action in vivo.
Table 4: Metabolic Stability of Pyranopyrazole Analogs in Human Liver Microsomes
| Compound ID | In-vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Stability Class |
| Analog A | > 60 | < 10 | High |
| Analog B | 25 | 45 | Moderate |
| Verapamil | 15 | 80 | Low (Control) |
| Warfarin | > 60 | < 5 | High (Control) |
Note: This data is illustrative. Verapamil and Warfarin are common low and high stability controls, respectively.
-
Preparation: A reaction mixture containing liver microsomes, buffer, and the test compound is prepared.[27]
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.[27]
-
Time-course Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[27]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[27]
-
Sample Processing: The samples are centrifuged to precipitate proteins.[27]
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[28]
-
Data Analysis: The percentage of the remaining parent compound is plotted against time, and the half-life and intrinsic clearance are calculated.[28]
Toxicity: MTT Cytotoxicity Assay
Cytotoxicity is a critical parameter to assess during drug development to ensure the safety of a drug candidate.[10][31] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][10][31]
In this assay, viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The cytotoxicity of a compound is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. It is crucial to assess cytotoxicity not only against cancer cell lines (for anticancer drugs) but also against normal, non-cancerous cell lines to determine the therapeutic window and selectivity.[32][33][34]
Table 5: Cytotoxicity (IC₅₀, µM) of Pyranopyrazole Analogs
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) | Selectivity Index (HEK293/A549) |
| Analog A | 15.8 | 20.1 | > 100 | > 6.3 |
| Analog C | 5.2 | 8.7 | 55.4 | 10.7 |
| Doxorubicin | 0.8 | 0.5 | 2.3 | 2.9 |
Note: This data is illustrative and synthesized from published studies.[35][36] A higher selectivity index indicates greater selectivity for cancer cells over normal cells.
-
Cell Seeding: Cells (both cancer and normal cell lines) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
IC₅₀ Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is determined.
Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and α₁-acid glycoprotein, significantly influences its distribution, availability to reach the target site, and its clearance.[18][37][38][39] Only the unbound (free) fraction of a drug is pharmacologically active. High plasma protein binding can limit the free drug concentration, potentially reducing its efficacy.
Equilibrium dialysis is the gold standard method for determining plasma protein binding. In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the percentage of bound drug.
Table 6: Plasma Protein Binding of Pyranopyrazole Analogs
| Compound ID | Plasma Protein Binding (%) |
| Analog A | 85 |
| Analog D | >99 |
| Warfarin | 99.5 (Control) |
Note: This data is illustrative. Warfarin is a highly protein-bound drug.
Conclusion and Future Perspectives
The ADMET profile of pyranopyrazole analogs is a critical determinant of their potential as drug candidates. This guide has provided a comparative overview of key ADMET parameters, integrating in-silico predictions with established in-vitro experimental methodologies. The data presented, while illustrative, highlights the importance of a multi-parameter optimization approach in the design of novel pyranopyrazole-based therapeutics.
Future research in this area should focus on establishing more comprehensive structure-ADMET relationships for the pyranopyrazole scaffold. The development of more predictive in-silico models, coupled with high-throughput in-vitro screening, will undoubtedly accelerate the identification of pyranopyrazole analogs with optimized efficacy and safety profiles, ultimately paving the way for their successful clinical translation.
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the binding interaction of a bioactive pyrazole-based probe with serum proteins: Relative concentration depe… [ouci.dntb.gov.ua]
- 19. enamine.net [enamine.net]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. researchgate.net [researchgate.net]
- 26. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 27. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 32. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. researchgate.net [researchgate.net]
- 38. Plasma protein binding of dipyrone metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Biological Targets of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
This guide provides a comprehensive comparison of modern experimental strategies for the identification and validation of biological targets for the novel compound, 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid. Designed for researchers in drug discovery and chemical biology, this document delves into the causality behind experimental choices, offering field-proven insights into robust target confirmation workflows.
Introduction: The Significance of the Pyrazole Scaffold
The compound this compound belongs to the pyrazole class of heterocyclic compounds. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Pyrazole derivatives are known to interact with a wide array of biological targets, including protein kinases, enzymes involved in inflammatory pathways, and receptors implicated in various pathologies.[2][3] Given this history, confirming the specific intracellular targets of this novel pyran-fused pyrazole is a critical step in elucidating its mechanism of action and therapeutic potential.
This guide will compare three orthogonal, high-impact methodologies for target confirmation:
-
Cellular Thermal Shift Assay (CETSA): A biophysical method to verify direct target engagement in a native cellular environment.
-
Affinity Purification-Mass Spectrometry (AP-MS): A proteomic approach for unbiased identification of binding partners.
-
Enzymatic Inhibition Assays: A functional method to quantify the compound's effect on a specific enzyme's activity.
Strategic Workflow for Target Confirmation
A robust target validation strategy does not rely on a single method. Instead, it integrates complementary techniques to build a cohesive and undeniable case for a specific protein-ligand interaction. The following workflow illustrates a logical progression from initial, unbiased screening to direct, functional validation.
Caption: Recommended workflow for target validation.
Methodology 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses drug-target engagement within the complex milieu of an intact cell or tissue lysate.[4][5] Its central principle is that the binding of a ligand, such as our pyrazole compound, often increases the thermal stability of its target protein.[4] This stabilization can be detected by heating cell samples across a temperature gradient and measuring the amount of soluble protein remaining at each temperature.[6][7]
Causality Behind the Method
When a protein is heated, it unfolds and aggregates. A bound ligand creates stabilizing interactions that raise the energy barrier for unfolding, thus increasing the protein's melting temperature (Tm). This shift in Tm is a direct indicator of target engagement. The primary advantage of CETSA is its ability to confirm binding in a physiologically relevant environment, bypassing the need for purified proteins and providing evidence that the compound can reach its target inside a cell.[4][7]
Caption: Principle of ligand-induced thermal stabilization in CETSA.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either the pyrazole compound (e.g., at 10x the expected IC50) or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for 1-2 hours.
-
Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes at various temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles to release soluble proteins. This step is critical to separate the soluble fraction from the heat-induced aggregates.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[6]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the concentration of the specific target protein using Western Blotting or other sensitive protein detection methods like AlphaScreen®.[8]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Methodology 2: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS, often performed as a "pull-down" assay, is an indispensable tool for the unbiased identification of protein-ligand interactions.[9][10] This technique uses an immobilized version of the small molecule (the "bait") to capture its binding partners (the "prey") from a cell lysate.[11] The captured proteins are then identified using high-resolution mass spectrometry.[9][12]
Causality Behind the Method
The principle relies on the specific, high-affinity interaction between the compound and its target protein(s).[9] By covalently attaching the pyrazole compound to a solid support (like magnetic beads), it can be used to selectively enrich its binding partners from a complex protein mixture. Subsequent washing steps are designed to remove non-specific binders, while the true interactors remain bound and can be eluted for analysis. This method is powerful for discovering novel targets without prior knowledge.
Caption: Workflow for a pull-down assay coupled with mass spectrometry.
Experimental Protocol: Pull-Down Assay
-
Bait Preparation: Synthesize a derivative of this compound that includes a linker suitable for conjugation to a solid support (e.g., NHS-activated or epoxy-activated magnetic beads).
-
Immobilization: Covalently couple the synthesized bait to the magnetic beads according to the manufacturer's protocol. Ensure to block any remaining active sites on the beads to prevent non-specific binding.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue. It is crucial to use lysis buffers that do not disrupt native protein complexes.
-
Incubation: Incubate the compound-conjugated beads with the cell lysate for several hours at 4°C with gentle rotation to allow for binding.[10]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers to remove proteins that are not specifically bound.[10] This is a critical step to reduce background noise.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing pH, increasing salt concentration, or, ideally, by competing with a high concentration of the free (non-immobilized) pyrazole compound.[10]
-
Sample Preparation for MS: Digest the eluted proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The MS data is then searched against a protein database to identify the captured proteins.[9]
Methodology 3: Enzymatic Inhibition Assays
If the target identified through AP-MS or other methods is an enzyme, a direct enzymatic assay is the gold standard for functional validation.[13][14] This method measures the rate of an enzymatic reaction and quantifies how that rate is affected by the presence of an inhibitor.[15]
Causality Behind the Method
Many drugs function by inhibiting the activity of enzymes.[15] An enzymatic assay directly tests this hypothesis by mixing the purified enzyme, its substrate, and varying concentrations of the inhibitor. By monitoring the formation of product or the depletion of substrate over time, one can determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[16]
Experimental Protocol: General Enzymatic Assay
-
Reagent Preparation: Prepare a reaction buffer at the optimal pH and ionic strength for the target enzyme.[15] Prepare stock solutions of the purified enzyme, the substrate, and the pyrazole compound.
-
Inhibitor Dilution: Perform a serial dilution of the pyrazole compound to create a range of concentrations to test.
-
Pre-incubation: In a microplate, mix the enzyme with each concentration of the inhibitor (or vehicle control). Allow this mixture to pre-incubate for a set period (e.g., 15-30 minutes) to allow for binding to occur.[15]
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.[15]
-
Monitor Reaction: Monitor the reaction progress over time. The method of detection depends on the specific reaction; common methods include spectrophotometry (change in absorbance) or fluorometry (change in fluorescence).[13][14]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[16]
Comparative Analysis of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Purification-Mass Spectrometry (AP-MS) | Enzymatic Inhibition Assay |
| Principle | Ligand-induced thermal stabilization | Affinity-based capture of binding partners | Measurement of enzyme activity modulation |
| Assay Context | In-cell, lysate, or tissue (Physiological) | In vitro (using cell lysate) | In vitro (using purified components) |
| Primary Output | Target engagement (Thermal shift, ΔTm) | Identity of potential binding proteins | Functional activity (IC50, Ki) |
| Target Knowledge | Requires a candidate target (Hypothesis-driven) | Unbiased discovery (Hypothesis-generating) | Requires a purified target enzyme |
| Key Advantage | Confirms target binding in a native environment | Can identify novel or unexpected targets | Provides quantitative functional data |
| Key Limitation | Not all proteins are amenable; requires specific antibodies | Can generate false positives; requires chemical synthesis | Lacks cellular context; requires purified protein |
Conclusion
Confirming the biological targets of a novel compound like this compound requires a multi-faceted and rigorous approach. No single experiment can provide a definitive answer. The strategy outlined in this guide—beginning with unbiased discovery using Affinity Purification-Mass Spectrometry , followed by in-cell validation of top candidates with the Cellular Thermal Shift Assay , and culminating in functional characterization via Enzymatic Assays —provides a powerful, self-validating workflow. By integrating these orthogonal techniques, researchers can confidently identify and validate the true biological targets, paving the way for a deeper understanding of the compound's mechanism of action and its future development as a potential therapeutic agent.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of Pull-Down Coupled with MS for Protein Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Identification of Protein Interactions Using Pull-Down and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. IP Pull Downs [proteomics.com]
- 13. Enzyme assay - Wikipedia [en.wikipedia.org]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid, grounding procedural steps in established safety principles and regulatory standards.
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can establish a robust safety protocol by analyzing its structural components—a pyrazole derivative and a carboxylic acid—and data from closely related analogs.[1][2] This approach ensures a conservative and safe disposal pathway.
Part 1: Hazard Identification and Risk Assessment
The molecular structure combines a pyrazole ring system with a carboxylic acid functional group. Pyrazole-based compounds can exhibit a range of toxicological properties, including being harmful if swallowed or toxic in contact with skin.[1][3] Carboxylic acids are generally weak acids but can be corrosive or irritating to the skin, eyes, and respiratory system.[4][5] An SDS for a similar compound, 2-Ethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid, identifies it as a skin, eye, and respiratory irritant.[6]
Therefore, this compound must be managed as hazardous chemical waste . Improper disposal, such as discarding it in regular trash or pouring it down the drain, is prohibited as it can lead to environmental contamination.[1][7]
| Hazard Class | Potential Effects | Rationale |
| Skin Irritant | Causes skin irritation, redness, or inflammation upon contact.[4][6] | Based on data from analogous pyrazole and carboxylic acid compounds. |
| Eye Irritant | Causes serious eye irritation or damage.[4][6] | Common hazard for acidic and heterocyclic organic compounds. |
| Respiratory Irritant | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[6][7] | A frequent characteristic of fine chemical powders. |
| Environmental Hazard | Potential for harm to aquatic life if released into waterways.[1] | General precaution for synthetic organic compounds not readily biodegradable. |
Part 2: Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to mitigate exposure risks. This aligns with OSHA's guidelines for handling hazardous chemicals.[8][9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) of sufficient thickness. Wash hands thoroughly with soap and water after handling.[4]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[9]
-
Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[6][7]
Part 3: Spill Management Protocol
Accidental spills must be managed promptly and safely. The following procedure ensures containment and proper disposal of cleanup materials.
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Contain: For small spills, cover with a dry, inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable container. Avoid generating dust.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated spill cleanup materials, including gloves and wipes, must be collected and disposed of as hazardous waste.[10]
Caption: Decision workflow for managing a chemical spill.
Part 4: Step-by-Step Disposal Protocol
The disposal of this compound is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[11][12] The following steps ensure compliance and safety.
This compound must be classified as a hazardous chemical waste.[1] Crucially, it must be segregated from incompatible materials to prevent dangerous reactions.
-
Acids and Bases: Store away from bases. Mixing an acid with a base can cause a vigorous, exothermic neutralization reaction.
-
Oxidizing Agents: Store separately from strong oxidizing agents.[7]
-
Metals: As a carboxylic acid, it may be corrosive to certain metals.[5]
Proper containerization is essential for safe storage and transport.
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass. The container must be in good condition with no cracks or leaks.[10][13]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. Do not leave a funnel in the container opening.[14][15]
-
Secondary Containment: All liquid chemical waste containers must be placed in a secondary containment tray or bin to contain any potential leaks.[13][15]
Accurate labeling is a critical regulatory requirement and prevents accidental misuse.
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) office.[14][15]
-
Complete the Label: The label must be filled out completely and legibly, including:
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[14][16]
-
Location: The SAA should be clearly marked and located away from general lab traffic.
-
Volume Limits: Laboratories cannot store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[15]
-
Inspection: The SAA should be inspected weekly for leaks, proper labeling, and container integrity.[14]
Hazardous waste must be collected by authorized personnel from your institution's EHS department.
-
Request Pickup: Once the container is nearly full (e.g., 90%), or if it has been in storage for the maximum allowed time (often up to 9 months in a lab), submit a chemical waste collection request through your EHS office.[10][15]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across public areas or between buildings. This must be done by trained EHS staff.[15]
Caption: Standard operating procedure for chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrano[4,3-c]pyrazole-3-carboxylic acid, 1,4,6,7-tetrahydro- (9CI) - Safety Data Sheet [chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. epa.gov [epa.gov]
- 12. axonator.com [axonator.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 16. Chemical Waste – EHS [ehs.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
